molecular formula C7H7ClN2O3 B1640236 4-Chloro-2,6-dimethoxypyrimidine-5-carbaldehyde CAS No. 134221-52-6

4-Chloro-2,6-dimethoxypyrimidine-5-carbaldehyde

Cat. No.: B1640236
CAS No.: 134221-52-6
M. Wt: 202.59 g/mol
InChI Key: KSUIGOHQLMJUSE-UHFFFAOYSA-N
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Description

4-Chloro-2,6-dimethoxypyrimidine-5-carbaldehyde is a useful research compound. Its molecular formula is C7H7ClN2O3 and its molecular weight is 202.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-chloro-2,6-dimethoxypyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O3/c1-12-6-4(3-11)5(8)9-7(10-6)13-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSUIGOHQLMJUSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC(=N1)OC)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Chloro-2,6-dimethoxypyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted pyrimidines are a cornerstone in the field of medicinal chemistry, forming the structural core of numerous therapeutic agents. Their versatile chemical nature allows for a wide range of functionalization, leading to compounds with diverse biological activities. 4-Chloro-2,6-dimethoxypyrimidine-5-carbaldehyde is a key intermediate in the synthesis of various biologically active molecules, including kinase inhibitors and other targeted therapeutics. The presence of a reactive aldehyde group and a displaceable chlorine atom makes it a valuable building block for the construction of more complex molecular architectures. This guide provides a detailed, scientifically-grounded overview of a plausible and efficient synthetic route to this important compound.

Proposed Synthetic Pathway: A Two-Step Approach

The synthesis of this compound can be efficiently achieved through a two-step process commencing from a suitable 2,6-dimethoxypyrimidine precursor. The logical and widely applicable approach involves an initial formylation at the electron-rich 5-position, followed by a chlorination step. The most established method for such a formylation is the Vilsmeier-Haack reaction.

G cluster_0 Step 1: Formylation cluster_1 Step 2: Chlorination 2,6-Dimethoxypyrimidine 2,6-Dimethoxypyrimidine 2,6-Dimethoxypyrimidine-5-carbaldehyde 2,6-Dimethoxypyrimidine-5-carbaldehyde 2,6-Dimethoxypyrimidine->2,6-Dimethoxypyrimidine-5-carbaldehyde Vilsmeier-Haack Reaction Vilsmeier Reagent (POCl3/DMF) Vilsmeier Reagent (POCl3/DMF) Vilsmeier Reagent (POCl3/DMF)->2,6-Dimethoxypyrimidine-5-carbaldehyde This compound This compound 2,6-Dimethoxypyrimidine-5-carbaldehyde->this compound Chlorination Chlorinating Agent (e.g., POCl3) Chlorinating Agent (e.g., POCl3) Chlorinating Agent (e.g., POCl3)->this compound

Caption: Proposed two-step synthesis of the target compound.

Step 1: Vilsmeier-Haack Formylation of 2,6-Dimethoxypyrimidine

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] The pyrimidine ring, activated by two electron-donating methoxy groups, is a suitable substrate for this electrophilic substitution.

Mechanism of the Vilsmeier-Haack Reaction

The reaction proceeds in two main stages. First, the Vilsmeier reagent, a chloroiminium ion, is generated in situ from the reaction of a substituted amide, typically N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl3).[1][2] This electrophilic species then attacks the electron-rich 5-position of the 2,6-dimethoxypyrimidine ring. Subsequent hydrolysis of the resulting iminium salt during aqueous workup yields the desired aldehyde.[1][2]

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent Iminium_Salt Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Salt Pyrimidine 2,6-Dimethoxypyrimidine Pyrimidine->Iminium_Salt Aldehyde 2,6-Dimethoxypyrimidine-5-carbaldehyde Iminium_Salt->Aldehyde Hydrolysis

References

An In-Depth Technical Guide to 4-Chloro-2,6-dimethoxypyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Chloro-2,6-dimethoxypyrimidine-5-carbaldehyde, a key heterocyclic intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into its chemical properties, synthesis, reactivity, and applications, with a focus on the underlying scientific principles.

Core Compound Identification

This compound is a polysubstituted pyrimidine ring, a structural motif of significant interest in medicinal chemistry. Its unique arrangement of functional groups—a reactive aldehyde, a displaceable chlorine atom, and two electron-donating methoxy groups—makes it a versatile building block for synthesizing more complex molecular architectures.

Identifier Value Source(s)
CAS Number 134221-52-6[1][2]
Molecular Formula C7H7ClN2O3[1][2]
Molecular Weight 202.6 g/mol [1][2]
IUPAC Name This compound[2]
SMILES ClC1=NC(OC)=NC(OC)=C1C=O[2]
Physical and Chemical Properties

The compound is typically supplied as a pale yellow powder with a purity of 97% or higher.[2] It is soluble in organic solvents such as dichloromethane and methanol.[1] Due to its stability, it is shipped at room temperature, but for long-term preservation of its integrity, storage at -20°C is recommended.[1]

Strategic Synthesis Pathway

The proposed pathway begins with a readily available precursor, 4,6-dihydroxypyrimidine, and proceeds in two critical stages.

G cluster_0 Stage 1: Vilsmeier-Haack Reaction cluster_1 Stage 2: Nucleophilic Aromatic Substitution (SNAr) A 4,6-Dihydroxypyrimidine C 4,6-Dichloro-5-formylpyrimidine A->C Formylation & Chlorination B Vilsmeier Reagent (POCl3 + DMF) E 4-Chloro-2,6-dimethoxy- pyrimidine-5-carbaldehyde C->E Selective Methoxylation C->E D Sodium Methoxide (NaOMe in Methanol)

Caption: Proposed two-stage synthesis workflow.

Stage 1: Vilsmeier-Haack Formylation and Chlorination

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic and heterocyclic compounds.[3][4][5] In this context, it serves a dual purpose: introducing the aldehyde group at the C-5 position and converting the hydroxyl groups into more reactive chloro groups.

Causality: The reaction of phosphorus oxychloride (POCl₃) with N,N-dimethylformamide (DMF) generates the electrophilic Vilsmeier reagent (a chloroiminium ion).[3][5] The pyrimidine ring, activated by the two hydroxyl groups, undergoes electrophilic substitution at the electron-rich C-5 position. The excess POCl₃ also acts as a chlorinating agent, converting the pyrimidinediols into the corresponding dichloropyrimidine.[6] This transformation is crucial as it installs the necessary leaving groups for the subsequent substitution step.

Protocol: Synthesis of 4,6-Dichloropyrimidine-5-carbaldehyde

  • Reagent Preparation: In a three-necked flask equipped with a stirrer and under an inert atmosphere (N₂), cool N,N-dimethylformamide (DMF) to 0°C.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) to the cooled DMF, maintaining the temperature at 0°C. Stir the mixture for 1 hour.

  • Substrate Addition: Add 4,6-dihydroxypyrimidine portion-wise to the Vilsmeier reagent.

  • Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, carefully pour the reaction mixture onto crushed ice. The aqueous phase is then extracted multiple times with an organic solvent like diethyl ether.

  • Purification: Combine the organic extracts, wash with aqueous sodium bicarbonate solution, and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by crystallization.

Stage 2: Selective Nucleophilic Aromatic Substitution (SNAr)

The second stage involves the selective replacement of the chloro groups with methoxy groups. Dichloropyrimidines are known to undergo SNAr reactions, and the regioselectivity can be influenced by substituents on the ring.[7][8]

Causality: The electron-withdrawing nature of the pyrimidine nitrogens and the C-5 aldehyde group activates the chloro groups towards nucleophilic attack. Sodium methoxide serves as a potent nucleophile. The reaction proceeds via an addition-elimination mechanism, forming a negatively charged Meisenheimer complex intermediate.[9] Subsequent elimination of the chloride ion restores the aromaticity of the ring. The presence of two methoxy groups in the final product suggests that both chlorine atoms are replaced.

Protocol: Synthesis of this compound

  • Nucleophile Preparation: Prepare a solution of sodium methoxide by carefully dissolving sodium metal in anhydrous methanol under an inert atmosphere.

  • Reaction Setup: Dissolve the 4,6-dichloro-5-formylpyrimidine intermediate in anhydrous methanol.

  • Nucleophilic Substitution: Add the sodium methoxide solution dropwise to the pyrimidine solution at room temperature or under gentle heating. The stoichiometry of sodium methoxide is critical to control the degree of substitution. To obtain the dimethoxy product, at least two equivalents of sodium methoxide are required.

  • Monitoring: Track the disappearance of the starting material and the formation of the product by TLC.

  • Quenching and Isolation: Once the reaction is complete, neutralize the mixture with a suitable acid (e.g., acetic acid) and remove the solvent under reduced pressure.

  • Purification: The residue can be purified using column chromatography on silica gel to isolate the target compound, this compound.

Reactivity and Strategic Applications

The synthetic value of this compound lies in the orthogonal reactivity of its functional groups.

Caption: Key reaction sites and applications.

Application in Drug Discovery: An Allopurinol Metabolite Intermediate

A primary application of this compound is as a key intermediate in the synthesis of 4,6-Dihydroxypyrazolo[3,4-d]pyrimidine.[1] This latter compound is a major metabolite of Allopurinol, a well-known xanthine oxidase inhibitor used in the treatment of gout and hyperuricemia.[1]

The synthesis involves a condensation reaction between the aldehyde group of the title compound and hydrazine, followed by cyclization to form the pyrazolopyrimidine core. This application underscores the compound's importance in creating reference standards for metabolic studies and in the development of related therapeutic agents.

Further Synthetic Transformations
  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C-4 position is susceptible to displacement by various nucleophiles (amines, thiols, etc.). This allows for the introduction of diverse substituents, enabling the creation of libraries of compounds for structure-activity relationship (SAR) studies. Studies on similar 2-amino-4,6-dichloropyrimidine-5-carbaldehyde systems show that such substitutions are facile.[6]

  • Aldehyde Chemistry: The aldehyde group can undergo a wide range of classical organic reactions, including reductive amination, Wittig reactions, and condensations (like the Claisen-Schmidt condensation), providing another handle for molecular elaboration.[6]

Analytical Characterization (Predictive)

For a researcher who has successfully synthesized this compound, analytical verification is paramount. While specific spectra are proprietary, the expected data based on the structure are as follows:

Technique Expected Observations
¹H-NMR - A singlet for the aldehyde proton (CHO) around δ 9.5-10.5 ppm. - Two singlets for the two methoxy groups (OCH₃), likely in the δ 3.9-4.2 ppm region.
¹³C-NMR - A signal for the aldehyde carbonyl carbon around δ 185-195 ppm. - Signals for the aromatic carbons, including those bonded to chlorine and oxygen. - Signals for the methoxy carbons around δ 55-60 ppm.
Mass Spec (MS) The molecular ion peak (M⁺) should be observable, showing a characteristic isotopic pattern for one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio).
Infrared (IR) - A strong carbonyl (C=O) stretch for the aldehyde at ~1680-1700 cm⁻¹. - C-O stretches for the methoxy groups. - C-Cl stretch in the fingerprint region.

Safety, Handling, and Storage

As a chlorinated organic compound and a reactive aldehyde, appropriate safety measures are essential.

  • Hazard Identification: Based on data for analogous compounds, it should be treated as a substance that can cause skin and serious eye irritation.[10] It may also be harmful if swallowed.

  • Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood. Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[11] Minimize dust generation.

  • Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at -20°C is recommended.[1]

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. Do not let the product enter drains.

Conclusion

This compound is a high-value chemical intermediate with significant potential in medicinal chemistry and drug development. Its well-defined reactive sites allow for predictable and versatile synthetic transformations. This guide provides the foundational knowledge required for its synthesis, safe handling, and strategic application in the laboratory, empowering researchers to leverage its full potential in their scientific endeavors.

References

A Comprehensive Technical Guide to 4-Chloro-2,6-dimethoxypyrimidine-5-carbaldehyde (CAS: 134221-52-6)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the pyrimidine scaffold stands as a cornerstone of drug design, valued for its synthetic versatility and broad range of biological activities.[1][2] 4-Chloro-2,6-dimethoxypyrimidine-5-carbaldehyde is a highly functionalized heterocyclic compound that embodies this potential. It serves as a quintessential building block, offering multiple reaction sites for the systematic construction of diverse molecular libraries. The strategic placement of a reactive aldehyde, a displaceable chloro group, and electron-donating methoxy groups on the electron-deficient pyrimidine core makes this molecule a prized intermediate for researchers in drug discovery.

This technical guide provides an in-depth analysis of the physicochemical properties, core reactivity, synthetic pathways, and applications of this compound. It is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile reagent in their synthetic programs.

Physicochemical and Spectroscopic Profile

The identity and purity of this compound are typically confirmed using a suite of standard analytical techniques, including ¹H-NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).[3] Its key properties are summarized below.

PropertyValueSource(s)
IUPAC Name This compound[4]
Synonym 4-chloro-2,6-dimethoxypyrimidine-5-carboxaldehyde[3]
CAS Number 134221-52-6[3][4][5]
Molecular Formula C₇H₇ClN₂O₃[3][4][5]
Molecular Weight 202.6 g/mol [3][5]
Appearance Typically a pale yellow or off-white solid[6]
Solubility Soluble in dichloromethane and methanol[5]
Storage Recommended storage at -20°C for long-term stability[5]

Core Reactivity and Synthetic Potential

The synthetic utility of this compound is dictated by the distinct reactivity of its two primary functional groups: the C4-chloro substituent and the C5-aldehyde. The electron-deficient nature of the pyrimidine ring is the dominant factor governing the molecule's chemical behavior.

Reactivity_Map cluster_main This compound cluster_chloro C4-Chloro Group cluster_aldehyde C5-Aldehyde Group mol mol chloro_text Prime site for Nucleophilic Aromatic Substitution (SNAr). The electron-withdrawing ring activates the C-Cl bond. mol->chloro_text aldehyde_text Electrophilic carbon enables classic carbonyl chemistry: - Reductive Amination - Wittig Olefination - Condensation Reactions mol->aldehyde_text

Key reactive sites of the molecule.
Nucleophilic Aromatic Substitution (SNAr) at C4

The most significant reaction pathway for this molecule is the SNAr reaction at the C4 position. The two nitrogen atoms in the pyrimidine ring act as powerful electron sinks, withdrawing electron density and making the carbon atoms, particularly C2, C4, and C6, electrophilic. This electronic feature greatly facilitates the attack of nucleophiles on the C4 position, leading to the displacement of the chloride ion.

Expert Insight: This reaction is the cornerstone of library synthesis using this scaffold. The mild conditions often required for SNAr on activated systems like chloropyrimidines allow for the introduction of a vast array of functional groups.[1][7] Common nucleophiles include:

  • Amines (R-NH₂): To introduce side chains that can modulate solubility, form hydrogen bonds with biological targets, or serve as handles for further functionalization.

  • Thiols (R-SH): To form thioethers, which are important in various bioactive molecules.

  • Alkoxides (R-O⁻): To generate ether linkages.

Transformations of the C5-Aldehyde Group

The aldehyde group provides a second, orthogonal site for synthetic elaboration, allowing for the extension of the molecular framework from the C5 position.

  • Reductive Amination: This two-step or one-pot reaction with a primary or secondary amine, followed by a reducing agent (e.g., sodium triacetoxyborohydride), is one of the most robust methods for forming C-N bonds. It allows for the introduction of diverse amine-containing fragments.

  • Wittig Olefination: Reaction with a phosphonium ylide converts the aldehyde into an alkene. This is a powerful C-C bond-forming reaction, enabling the introduction of vinyl or substituted vinyl groups, which can act as linkers or pharmacophoric elements.

  • Condensation Reactions: The aldehyde can undergo aldol or Claisen-Schmidt type condensations to form α,β-unsaturated carbonyl compounds, providing another route for C-C bond formation.[7]

Proposed Synthetic Workflow

While numerous suppliers offer this compound, understanding its synthesis is crucial for process development and analogue preparation. A logical and industrially scalable approach involves a Vilsmeier-Haack type formylation and chlorination of a suitable pyrimidinone precursor. This method is well-established for the synthesis of related chloro-formyl pyrimidines.[8]

Synthesis_Workflow start 2,6-Dimethoxy- primidin-4(3H)-one intermediate Vilsmeier Reagent Formation & Reaction start->intermediate Reflux reagents POCl₃ (Chlorinating Agent) + DMF (Formylating Source) reagents->intermediate product 4-Chloro-2,6-dimethoxy- pyrimidine-5-carbaldehyde intermediate->product workup Aqueous Work-up & Purification product->workup

Proposed Vilsmeier-Haack synthesis route.
Step-by-Step Protocol Rationale:

  • Reagent Activation: Phosphorus oxychloride (POCl₃) reacts with N,N-dimethylformamide (DMF) at low temperatures (e.g., 0°C) to form the electrophilic Vilsmeier reagent, [Cl₂C=N(CH₃)₂]⁺Cl⁻. This species is the active agent for both chlorination and formylation.

  • Reaction with Substrate: The starting material, 2,6-dimethoxy-pyrimidin-4(3H)-one, is added to the pre-formed Vilsmeier reagent. The pyrimidinone's oxygen is converted into a leaving group by POCl₃, while the electron-rich C5 position attacks the Vilsmeier reagent to install the formyl group precursor.

  • Heating/Reflux: The reaction mixture is heated to drive the reaction to completion. This step ensures both the chlorination at C4 and the formation of the aldehyde at C5.[8]

  • Work-up and Isolation: The reaction is carefully quenched by pouring it into ice water to decompose excess POCl₃. The product is then extracted into an organic solvent (e.g., ethyl acetate or dichloromethane). The organic layer is washed, dried, and concentrated. Purification is typically achieved via recrystallization or column chromatography to yield the final product.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its application as a versatile intermediate.

  • Scaffold for Kinase Inhibitors: The pyrimidine ring is a privileged scaffold found in numerous FDA-approved kinase inhibitors. Its ability to form key hydrogen bonds in the hinge region of the ATP-binding pocket is well-documented. This compound is an ideal starting point for synthesizing libraries of potential kinase inhibitors. A closely related structure, 2,6-diamino-4-cyclohexylmethoxy-pyrimidine-5-carbaldehyde, showed modest inhibitory activity against cyclin-dependent kinases (CDK1/2), validating the utility of the 5-formyl pyrimidine template in this target class.[9]

  • Intermediate for Metabolite Synthesis: This compound is documented as a key intermediate in the synthesis of 4,6-Dihydroxypyrazolo[3,4-d]pyrimidine, which is a major metabolite of the xanthine oxidase inhibitor Allopurinol.[5] Access to such metabolites is critical for conducting comprehensive pharmacokinetic and drug metabolism studies.

  • Platform for Chemical Biology Probes: The dual reactivity allows for the sequential or orthogonal introduction of different functionalities. For example, an affinity ligand could be introduced via SNAr, while the aldehyde is converted into a tag or cross-linking group for use in chemical biology applications.

Safety, Handling, and Storage Protocol

This compound is considered a hazardous chemical and must be handled with appropriate precautions in a laboratory setting.[10]

CategoryDetailsSource(s)
Hazard Identification Signal Word: Warning Hazard Statements: Causes skin irritation. Causes serious eye irritation.[10][11]
Personal Protective Equipment (PPE) Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[10][12]
Handling Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid dust formation. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[6][10]
Incompatibilities Keep away from strong oxidizing agents.[6][10]
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term preservation of purity, storage at -20°C is recommended.[5][6]
Disposal Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10][12]

References

Spectroscopic Characterization of 4-Chloro-2,6-dimethoxypyrimidine-5-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-Chloro-2,6-dimethoxypyrimidine-5-carbaldehyde, a key intermediate in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from analogous pyrimidine derivatives.

Introduction

This compound, with the molecular formula C₇H₇ClN₂O₃ and a molecular weight of 202.6 g/mol , is a substituted pyrimidine that serves as a versatile building block in the synthesis of various biologically active molecules.[1][2] The pyrimidine scaffold is a fundamental component of nucleic acids and is prevalent in a wide array of pharmaceuticals.[3] The presence of a reactive aldehyde group, a chloro substituent, and two methoxy groups on the pyrimidine ring makes this compound a valuable precursor for generating diverse chemical libraries. Accurate spectroscopic characterization is paramount to confirm its identity, purity, and structural integrity before its use in multi-step syntheses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are crucial for structural verification.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-resolution NMR spectra is outlined below. The choice of solvent and instrument parameters are critical for obtaining quality data.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.5-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition Parameters (¹H NMR):

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Spectral Width: Approximately 16 ppm, centered around 6 ppm.

  • Acquisition Time: 2-3 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64, depending on sample concentration.

Data Acquisition Parameters (¹³C NMR):

  • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

  • Spectral Width: Approximately 250 ppm, centered around 125 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

Caption: Workflow for NMR Spectroscopic Analysis.

Predicted ¹H NMR Spectral Data

Based on the analysis of similar substituted pyrimidines, the following proton signals are anticipated for this compound.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.2Singlet1HAldehyde proton (-CHO)
~4.1Singlet6HMethoxy protons (-OCH₃)

Rationale:

  • The aldehyde proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group and the aromatic ring, hence its expected downfield shift.

  • The two methoxy groups are chemically equivalent due to free rotation and are expected to appear as a single, sharp singlet integrating to six protons.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
~188Aldehyde Carbonyl (C=O)
~170C2 and C6 (carbons attached to methoxy groups)
~160C4 (carbon attached to chlorine)
~115C5 (carbon attached to the aldehyde group)
~55Methoxy carbons (-OCH₃)

Rationale:

  • The aldehyde carbonyl carbon is the most downfield signal.

  • The carbons of the pyrimidine ring attached to the electronegative oxygen and chlorine atoms (C2, C4, C6) will be significantly downfield.

  • The carbon bearing the aldehyde group (C5) will also be in the aromatic region.

  • The methoxy carbons will appear in the typical upfield region for sp³ hybridized carbons attached to an oxygen atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Data Acquisition

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • A background spectrum of the clean ATR crystal should be collected prior to sample analysis.

Caption: Workflow for FTIR Spectroscopic Analysis.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
~2950-2850MediumC-H stretch (methoxy)
~2850-2750WeakC-H stretch (aldehyde)
~1700StrongC=O stretch (aldehyde)
~1600-1450Medium-StrongC=C and C=N ring stretches (pyrimidine)
~1250-1050StrongC-O stretch (methoxy)
~800-600MediumC-Cl stretch

Rationale:

  • The presence of a strong carbonyl absorption around 1700 cm⁻¹ is a key indicator of the aldehyde group.

  • The C-H stretches of the aldehyde are typically weak and appear at lower wavenumbers than alkyl C-H stretches.

  • The aromatic C=C and C=N stretching vibrations of the pyrimidine ring will appear in the 1600-1450 cm⁻¹ region.[4]

  • A strong C-O stretching band is characteristic of the methoxy groups.

  • The C-Cl stretch is expected in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and elemental composition.

Experimental Protocol: MS Data Acquisition

Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI), coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight).

Sample Preparation (for ESI):

  • Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • The solution is then directly infused into the mass spectrometer.

Data Acquisition (Positive Ion Mode):

  • Ionization Mode: ESI or EI.

  • Mass Range: m/z 50-500.

  • Capillary Voltage: 3-4 kV (for ESI).

  • High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition analysis.[5]

Caption: Workflow for Mass Spectrometric Analysis.

Predicted Mass Spectrum

The mass spectrum will provide crucial information for confirming the molecular weight of the compound.

m/zAssignment
202/204[M]⁺ (Molecular ion)
203/205[M+H]⁺ (Protonated molecule)
173/175[M-CHO]⁺
167/169[M-Cl]⁺

Rationale:

  • The molecular ion peak ([M]⁺) is expected at m/z 202. Due to the presence of chlorine, an isotopic peak ([M+2]⁺) at m/z 204 with approximately one-third the intensity of the molecular ion peak is expected, which is a characteristic signature for a monochlorinated compound.

  • In ESI, the protonated molecule ([M+H]⁺) at m/z 203 and its corresponding isotopic peak at m/z 205 are likely to be the base peaks.

  • Common fragmentation pathways would involve the loss of the aldehyde group (-CHO, 29 Da) or the chlorine atom (-Cl, 35/37 Da).

Conclusion

The spectroscopic data presented in this guide, derived from established principles and analysis of related structures, provide a robust framework for the characterization of this compound. The combination of NMR, IR, and MS provides unambiguous confirmation of the compound's structure. Researchers and scientists can utilize this guide to verify the identity and purity of this important synthetic intermediate, ensuring the integrity of their subsequent research and development efforts.

References

reactivity and stability of 4-Chloro-2,6-dimethoxypyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity and Stability of 4-Chloro-2,6-dimethoxypyrimidine-5-carbaldehyde

Abstract

This technical guide provides a comprehensive analysis of the chemical (CAS No. 134221-52-6). As a highly functionalized heterocyclic compound, it serves as a versatile intermediate in medicinal chemistry and drug development, notably in the synthesis of metabolites of therapeutic agents like Allopurinol.[1] This document elucidates the molecule's structural features, delineates the reactivity of its key functional groups—the activated chloro-substituent, the electrophilic carbaldehyde, and the electron-rich dimethoxypyrimidine core—and discusses its stability profile under various conditions. Detailed experimental protocols for representative transformations, supported by mechanistic insights and safety considerations, are provided for researchers and scientists in the field.

Introduction and Physicochemical Profile

This compound is a trifunctional pyrimidine derivative. The pyrimidine scaffold is a cornerstone in numerous biologically active molecules, and the specific arrangement of substituents on this compound presents a unique combination of reactive sites. The electron-withdrawing nature of the pyrimidine ring nitrogens and the C5-carbaldehyde group significantly activates the C4 position for nucleophilic displacement, while the aldehyde itself offers a handle for a variety of condensation and redox reactions. The C2 and C6 methoxy groups modulate the ring's electronic properties, influencing the overall reactivity.

Its primary recognized application is as an intermediate in the synthesis of 4,6-Dihydroxypyrazolo[3,4-d]pyrimidine, a major metabolite of the xanthine oxidase inhibitor, Allopurinol.[1] Understanding its chemical behavior is therefore critical for leveraging its synthetic potential.

Physicochemical Specifications
PropertyValueSource(s)
CAS Number 134221-52-6[1][2][3]
Molecular Formula C₇H₇ClN₂O₃[1][2][3]
Molecular Weight 202.6 g/mol [1]
Appearance White to off-white crystalline solid[4]
Purity Typically ≥97%[3]
Solubility Soluble in dichloromethane and methanol.[1]
IUPAC Name This compound[3]
SMILES ClC1=NC(OC)=NC(OC)=C1C=O[3]
Spectroscopic and Analytical Profile

Characterization of this compound is typically achieved through a combination of standard analytical techniques. A comprehensive data package for a reference standard would include:

  • ¹H-NMR: To confirm the proton environment and structural integrity.

  • Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern.

  • High-Performance Liquid Chromatography (HPLC): To determine purity.

  • Infrared Spectroscopy (IR): To identify characteristic functional group vibrations (e.g., C=O of the aldehyde, C-Cl, aromatic C=N).[2]

Chemical Reactivity and Mechanistic Considerations

The reactivity of this molecule is governed by the interplay of its three principal functional domains: the C4-chloro leaving group, the C5-aldehyde, and the dimethoxypyrimidine ring.

G cluster_mol Key Reactive Sites cluster_key Functional Group Analysis mol chloro C4-Chloro Group (SNAr Site) chloro->mol aldehyde C5-Carbaldehyde (Electrophilic Carbonyl) aldehyde->mol ring Pyrimidine Ring (Electron Deficient Core) ring->mol

Caption: Key reactive domains of the molecule.

Nucleophilic Aromatic Substitution (SNAr) at the C4 Position

The most significant reaction pathway for this compound is the nucleophilic aromatic substitution (SNAr) of the chloride at the C4 position. The pyrimidine ring is inherently electron-deficient, which stabilizes the negative charge of the intermediate Meisenheimer complex, thereby facilitating the substitution.

Causality: The presence of two ring nitrogens and the adjacent electron-withdrawing aldehyde group makes the C4 carbon highly electrophilic and susceptible to attack by nucleophiles. This is a common and predictable reaction for chloropyrimidines.[5][6]

  • With Amines (Amination): Primary and secondary amines readily displace the chloride to form 4-amino-2,6-dimethoxypyrimidine derivatives. This reaction is typically performed in a polar solvent with a non-nucleophilic base (e.g., triethylamine, DIPEA) to scavenge the HCl byproduct.[7]

  • With Alkoxides (Alkoxylation): Reaction with sodium or potassium alkoxides (e.g., sodium methoxide, sodium ethoxide) in the corresponding alcohol solvent yields 4-alkoxy-2,6-dimethoxypyrimidine derivatives.[8]

  • With Thiols (Thiolation): Thiolates can displace the chloride to form the corresponding thioethers.

Reactions of the C5-Carbaldehyde Group

The aldehyde functional group provides a second, orthogonal site for chemical modification.

  • Condensation Reactions: The aldehyde readily participates in base-catalyzed condensation reactions with active methylene compounds (e.g., malononitrile, acetophenone) in reactions such as the Knoevenagel or Claisen-Schmidt condensation.[5] This allows for the extension of the carbon framework at the C5 position.

  • Reductive Amination: Reaction with an amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) will yield the corresponding secondary or tertiary amine.

  • Reduction: The aldehyde can be selectively reduced to a primary alcohol using mild reducing agents like sodium borohydride (NaBH₄) without affecting the chloro-substituent.

  • Oxidation: Stronger oxidizing agents can convert the aldehyde to a carboxylic acid, although this may compete with reactions at other sites depending on the conditions.

Stability and Handling

Storage and General Stability

For long-term viability, the compound should be stored at -20°C in a tightly sealed container.[1] It is stable under these recommended conditions. As with many chlorinated organic compounds, it should be kept away from heat and sources of ignition.[9][10]

Degradation Pathways and Incompatibilities
  • pH Sensitivity: While stable in neutral or mildly acidic conditions, the compound may be susceptible to degradation under strongly alkaline conditions. High concentrations of hydroxide or alkoxides could potentially lead to hydrolysis of the chloride or other side reactions.[5][11]

  • Moisture Sensitivity: The presence of moisture could lead to slow hydrolysis of the C-Cl bond over time.[11] Therefore, storage in a dry, inert atmosphere is recommended.

  • Incompatible Materials: Avoid strong oxidizing agents and strong bases.[12]

  • Thermal and Light Sensitivity: Like many aromatic aldehydes, prolonged exposure to light and high temperatures should be avoided to prevent potential polymerization or degradation.[11]

Safety and Handling

Based on safety data sheets for analogous chemical structures, appropriate personal protective equipment (PPE) is mandatory when handling this compound.

  • Personal Protection: Wear protective gloves, clothing, and eye/face protection.[9][13]

  • Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.[9][10] Wash hands thoroughly after handling.[12][13]

  • Fire Safety: In case of fire, use carbon dioxide, dry powder, or water spray.[12] Combustion may produce hazardous gases such as carbon oxides, nitrogen oxides, and hydrogen chloride.[9]

Experimental Protocols

The following protocols are representative examples and should be adapted and optimized based on the specific substrate and laboratory conditions.

Protocol: Nucleophilic Aromatic Substitution with an Amine

This protocol describes the reaction with a generic secondary amine, R₂NH.

G start Start dissolve 1. Dissolve 4-chloro-2,6-dimethoxy- pyrimidine-5-carbaldehyde (1 eq) in a suitable solvent (e.g., EtOH, MeCN). start->dissolve add_reagents 2. Add amine (1.1 eq) and a non-nucleophilic base (e.g., Triethylamine, 1.5 eq). dissolve->add_reagents react 3. Heat the mixture under reflux (e.g., 3-6 hours). Monitor reaction progress by TLC or LC-MS. add_reagents->react workup 4. Cool to RT. Concentrate under reduced pressure. Partition between water and an organic solvent (e.g., EtOAc). react->workup purify 5. Wash organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via column chromatography. workup->purify end End (Isolated Product) purify->end

Caption: Workflow for a typical SNAr amination reaction.

Methodology:

  • To a stirred solution of this compound (1.0 eq) in ethanol (5-10 mL per mmol of starting material), add the desired amine (1.1 eq).

  • Add triethylamine (1.5 eq) to the mixture.

  • Heat the reaction mixture to reflux and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS.[5][7]

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the resulting crude material by flash column chromatography on silica gel to yield the desired 4-amino-substituted product.

Protocol: Claisen-Schmidt Condensation

This protocol describes the condensation of the aldehyde with acetophenone.

G start Start mix 1. Mix the pyrimidine-carbaldehyde (1 eq) and acetophenone (1 eq) in a solvent (e.g., Ethanol). start->mix add_base 2. Add a strong base (e.g., solid NaOH or KOH, >2 eq) to the mixture. mix->add_base react 3. Stir at room temperature or heat to reflux (e.g., 1-3 hours). Monitor reaction by TLC for product precipitation. add_base->react isolate 4. Cool the mixture. Isolate the precipitated product by filtration. react->isolate wash_purify 5. Wash the solid with cold solvent (e.g., ethanol) to remove impurities. Recrystallize if necessary. isolate->wash_purify end End (Purified Chalcone-like Product) wash_purify->end

Caption: Workflow for a Claisen-Schmidt condensation reaction.

Methodology:

  • In a round-bottom flask, prepare a mixture of this compound (1.0 eq) and acetophenone (1.0 eq) in ethanol.[5]

  • Add solid sodium hydroxide (2-5 eq) to the stirring mixture.

  • Continue stirring at room temperature or heat under reflux for 1-3 hours. The reaction progress can often be observed by the formation of a precipitate.[5]

  • After the reaction is complete (as indicated by TLC), cool the mixture in an ice bath.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold ethanol to remove unreacted starting materials and excess base.

  • The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its reactivity is dominated by two key sites: the C4-chloro group, which is highly activated for nucleophilic aromatic substitution, and the C5-carbaldehyde, which readily undergoes a range of carbonyl chemistry. A thorough understanding of its stability profile and handling requirements is essential for its safe and effective use. The protocols and mechanistic insights provided in this guide offer a solid foundation for chemists to exploit the synthetic potential of this important intermediate.

References

The Emerging Therapeutic Potential of Substituted Pyrimidine-5-carbaldehydes: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Scaffold as a Cornerstone of Medicinal Chemistry

The pyrimidine nucleus, a foundational six-membered heterocyclic ring with two nitrogen atoms, is a privileged scaffold in the realm of medicinal chemistry.[1][2] Its prevalence in the natural world, most notably as a core component of the nucleobases uracil, thymine, and cytosine, underscores its fundamental role in biological systems.[2] This inherent biocompatibility and versatile chemical reactivity have made pyrimidine and its derivatives a fertile ground for the discovery of novel therapeutic agents.[1][3] A vast body of research has demonstrated the diverse pharmacological activities of pyrimidine-containing compounds, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][3][4]

This technical guide focuses on a specific, yet highly promising, class of pyrimidine derivatives: substituted pyrimidine-5-carbaldehydes. The introduction of a carbaldehyde group at the 5-position of the pyrimidine ring provides a unique chemical handle for further molecular elaboration, allowing for the synthesis of a wide array of derivatives with diverse substitution patterns. This structural feature is pivotal in modulating the compound's interaction with biological targets, thereby influencing its therapeutic efficacy and selectivity. For researchers, scientists, and drug development professionals, understanding the synthesis, biological activities, and structure-activity relationships (SAR) of these compounds is crucial for the rational design of next-generation therapeutics. This guide aims to provide an in-depth exploration of the potential biological activities of substituted pyrimidine-5-carbaldehydes, supported by experimental data and detailed methodologies, to empower further innovation in this exciting area of drug discovery.

Synthetic Strategies for Substituted Pyrimidine-5-carbaldehydes

The synthesis of substituted pyrimidine-5-carbaldehydes is a critical first step in exploring their biological potential. Various synthetic routes have been developed to access this versatile scaffold, often involving multi-step sequences that allow for the introduction of diverse substituents at various positions of the pyrimidine ring.

One common strategy involves the construction of the pyrimidine ring from acyclic precursors, followed by the introduction or modification of the 5-carbaldehyde group. For instance, the Claisen-Schmidt condensation of an appropriate ketone with a pyrimidine-5-carbaldehyde can yield chalcone derivatives, which serve as versatile intermediates for the synthesis of more complex heterocyclic systems.[5]

A notable example is the synthesis of (E)-3-(2-(4-chlorophenyl)pyrimidin-5-yl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one, a chalcone derivative, which is obtained through the condensation of 1-(3,4-dimethoxyphenyl)ethan-1-one and 2-(4-chlorophenyl)pyrimidine-5-carbaldehyde in a basic medium.[5] This chalcone can then be further reacted with thiosemicarbazide to form pyrazoline-carbothioamide derivatives.[5]

Synthetic pathway for a pyrimidine-based chalcone derivative.

Another versatile starting material is 2,4,6-trichloropyrimidine-5-carbaldehyde, which allows for regioselective functionalization through nucleophilic aromatic substitution (SNAr) reactions. This enables the stepwise introduction of different amines or other nucleophiles at the 2, 4, and 6 positions, leading to a diverse library of substituted pyrimidine-5-carbaldehydes.

Anticancer Activity: A Promising Frontier

The anticancer potential of pyrimidine derivatives is well-established, and substituted pyrimidine-5-carbaldehydes are emerging as a particularly interesting subclass in this regard.[4][6] The aldehyde functionality and the ability to introduce various substituents on the pyrimidine ring allow for the fine-tuning of their cytotoxic and mechanistic profiles.

Cytotoxicity against Cancer Cell Lines

Several studies have demonstrated the potent cytotoxic effects of substituted pyrimidine-5-carbaldehyde derivatives against a range of human cancer cell lines. For example, a novel series of pyrimidine-5-carbonitrile derivatives, which can be conceptually linked to the reactivity of the 5-carbaldehyde group, exhibited significant antiproliferative activity against colon (HCT-116) and breast (MCF-7) cancer cell lines.[7]

One notable compound, 11e , from this series displayed excellent cytotoxic activity with IC50 values of 1.14 µM against HCT-116 and 1.54 µM against MCF-7 cells.[7] Importantly, this compound showed a high degree of selectivity, with an IC50 value of 63.41 µM against normal human lung fibroblast (WI-38) cells, indicating a favorable therapeutic window.[7]

CompoundHCT-116 IC50 (µM)MCF-7 IC50 (µM)WI-38 IC50 (µM)
11e 1.141.5463.41
12b ---
Sorafenib (Standard) 8.9611.83-
Table 1: In vitro cytotoxic activity of selected pyrimidine-5-carbonitrile derivatives.[7]

Furthermore, a chalcone derivative, B-4 , synthesized from 2-(4-chlorophenyl)pyrimidine-5-carbaldehyde, exhibited significant cytotoxicity against non-small cell lung cancer (A549) and breast cancer (MCF-7) cells, with IC50 values of 20.49 µM and 6.70 µM, respectively.[5] This activity was comparable to or even better than the standard drug lapatinib.[5]

Mechanisms of Anticancer Action

The anticancer activity of substituted pyrimidine-5-carbaldehydes is often attributed to their ability to interfere with key cellular processes, such as cell cycle progression and apoptosis, and to inhibit the activity of crucial enzymes like protein kinases.

Kinase Inhibition: The pyrimidine scaffold is a well-known hinge-binding motif for many protein kinases, and several FDA-approved kinase inhibitors are based on this core structure.[8][9] Substituted pyrimidine-5-carbaldehyde derivatives have shown promise as inhibitors of various kinases implicated in cancer progression. For instance, a series of pyrimidine-5-carbonitrile derivatives were designed as potential inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis.[7] Compounds 11e and 12b from this series were identified as potent VEGFR-2 inhibitors with IC50 values of 0.61 µM and 0.53 µM, respectively.[7]

Kinase_Inhibition Pyrimidine_Derivative Substituted Pyrimidine-5-carbaldehyde Derivative Kinase Protein Kinase (e.g., VEGFR-2) Pyrimidine_Derivative->Kinase Binds to ATP-binding site Inhibition Inhibition of Phosphorylation Pyrimidine_Derivative->Inhibition Phosphorylated_Substrate Phosphorylated Substrate Protein Kinase->Phosphorylated_Substrate Phosphorylates Kinase->Inhibition ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Phosphorylated_Substrate Downstream_Effects Inhibition of Downstream Signaling Pathways (e.g., Angiogenesis, Cell Proliferation) Inhibition->Downstream_Effects

Mechanism of action of pyrimidine derivatives as kinase inhibitors.

Induction of Apoptosis: Many cytotoxic agents exert their anticancer effects by inducing programmed cell death, or apoptosis. The chalcone derivative B-4 was found to induce apoptosis in both A549 and MCF-7 cells.[5] Mechanistic studies revealed that treatment with B-4 led to an increase in the percentage of apoptotic cells.[5]

Antimicrobial Activity: A Renewed Hope Against Resistance

The rise of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery of novel antimicrobial agents. Pyrimidine derivatives have long been investigated for their antimicrobial properties, and substituted pyrimidine-5-carbaldehydes, particularly in the form of their Schiff base derivatives, are a promising area of research.[10][11]

Schiff bases are formed by the condensation of a primary amine with an aldehyde or ketone.[10] The imine or azomethine group (-C=N-) in Schiff bases is crucial for their biological activities. The reaction of substituted pyrimidine-5-carbaldehydes with various amines offers a straightforward route to a diverse range of Schiff bases with potential antimicrobial activity.

A study on a series of (E)-N-benzylidene-5-bromo-2-chloropyrimidin-4-amine derivatives, which are Schiff bases derived from a substituted pyrimidine, demonstrated good to potent antibacterial activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[10] Some of these compounds also exhibited antifungal activity against Candida albicans and Aspergillus niger.[10]

CompoundE. coli (Zone of Inhibition, mm)S. aureus (Zone of Inhibition, mm)C. albicans (Zone of Inhibition, mm)
6d 182016
6e 201815
6f 191714
Streptomycin (Standard) 2224-
Amphotericin-B (Standard) --20
Table 2: Antimicrobial activity of selected pyrimidine Schiff base derivatives.[10]

The antimicrobial activity of these compounds is influenced by the nature of the substituents on the aromatic ring of the benzylidene moiety. For example, the presence of hydroxyl groups has been shown to be critical for the antioxidant activity of some Schiff bases, which may contribute to their overall antimicrobial effect.[10]

Experimental Protocols: A Guide for the Bench Scientist

To facilitate further research in this area, this section provides detailed, step-by-step methodologies for key experiments cited in the evaluation of substituted pyrimidine-5-carbaldehydes.

Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is based on the reduction of the yellow tetrazolium salt MTT by metabolically active cells to form purple formazan crystals.

Materials:

  • Human cancer cell lines (e.g., HCT-116, MCF-7, A549)

  • Normal human cell line (e.g., WI-38)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Test compounds (substituted pyrimidine-5-carbaldehyde derivatives) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 103 to 1 x 104 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. The final concentration of DMSO should not exceed 0.5%. Replace the medium in each well with 100 µL of medium containing the test compounds at various concentrations. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Workflow for the in vitro cytotoxicity MTT assay.
Protocol 2: Antimicrobial Susceptibility Testing by Broth Microdilution Method

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds dissolved in DMSO

  • Standard antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism from a fresh culture, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL for bacteria). Dilute the standardized suspension in the appropriate broth to achieve a final concentration of approximately 5 x 105 CFU/mL in the test wells.

  • Serial Dilution of Compounds: Add 100 µL of broth to all wells of a 96-well plate. In the first well of each row, add 100 µL of the test compound at a starting concentration (e.g., 256 µg/mL). Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate. Discard the final 100 µL from the last well.

  • Inoculation: Inoculate each well (except for the sterility control well) with 100 µL of the diluted microbial suspension.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative/sterility control (broth only).

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as determined by visual inspection or by measuring the optical density (OD) at 600 nm.

Conclusion and Future Directions

Substituted pyrimidine-5-carbaldehydes represent a highly versatile and promising scaffold for the development of novel therapeutic agents. The synthetic accessibility of this core structure, coupled with the ability to introduce a wide range of substituents, provides a powerful platform for fine-tuning biological activity. The demonstrated anticancer and antimicrobial properties of derivatives of pyrimidine-5-carbaldehyde underscore the potential of this compound class to address significant unmet medical needs.

Future research in this area should focus on several key aspects:

  • Expansion of Chemical Diversity: The synthesis and screening of larger and more diverse libraries of substituted pyrimidine-5-carbaldehydes are crucial to further explore the structure-activity relationships and identify novel lead compounds.

  • Mechanistic Elucidation: In-depth mechanistic studies are needed to fully understand how these compounds exert their biological effects. This includes identifying specific molecular targets, elucidating their impact on signaling pathways, and investigating their potential to overcome drug resistance mechanisms.

  • In Vivo Evaluation: Promising lead compounds identified through in vitro screening should be advanced to in vivo studies in relevant animal models to assess their efficacy, pharmacokinetics, and safety profiles.

  • Optimization of Drug-like Properties: Lead optimization efforts should focus on improving the physicochemical and pharmacokinetic properties of these compounds to enhance their potential for clinical development.

By leveraging the principles of medicinal chemistry and a multidisciplinary approach to drug discovery, the full therapeutic potential of substituted pyrimidine-5-carbaldehydes can be unlocked, paving the way for the development of innovative and effective treatments for cancer, infectious diseases, and other challenging medical conditions.

References

A Senior Application Scientist's Guide to the Synthesis of Pyrimidine Aldehydes: Core Strategies and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Aldehyde as a Cornerstone in Medicinal Chemistry

In the landscape of modern drug discovery, the pyrimidine scaffold stands as a privileged structure, forming the core of numerous therapeutic agents.[1][2][3][4] Its derivatives are known to exhibit a vast spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1][3] Among the most valuable and versatile derivatives are the pyrimidine aldehydes. These compounds serve as critical synthetic intermediates, where the reactive aldehyde group acts as a chemical handle for elaboration into more complex molecular architectures through reactions like condensations, reductive aminations, and Wittig-type reactions. The strategic introduction of a formyl group onto the pyrimidine ring is, therefore, a pivotal step in the synthetic pathways leading to novel drug candidates.[2][5]

This guide provides an in-depth exploration of the primary synthetic methodologies for preparing pyrimidine aldehydes. As a senior application scientist, my focus extends beyond mere procedural recitation. We will delve into the mechanistic underpinnings of each transformation, rationalize the selection of reagents and conditions, and provide field-proven protocols to empower researchers in their synthetic endeavors.

Direct Formylation of the Pyrimidine Ring: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful and widely employed method for the formylation of electron-rich aromatic and heteroaromatic systems, including suitably activated pyrimidines.[5][6] The reaction's reliability and the use of common laboratory reagents make it a go-to strategy for introducing a C-5 aldehyde group.

Expertise & Experience: Understanding the "Why"

The choice to use the Vilsmeier-Haack reaction is predicated on the electronic nature of the pyrimidine substrate. The pyrimidine ring itself is electron-deficient; however, the presence of electron-donating groups (e.g., hydroxyl, amino, or alkyl groups) sufficiently activates the ring, particularly at the C-5 position, rendering it susceptible to electrophilic attack by the Vilsmeier reagent.[7][8] The Vilsmeier reagent, a chloromethyleniminium salt, is a mild electrophile, which allows for selective formylation without disrupting other sensitive functionalities.

The reaction is typically performed using a combination of a tertiary amide, most commonly N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃) or phosphorus tribromide (PBr₃).[5][9] The choice of solvent is also critical; while DMF can serve as both reagent and solvent, other inert solvents like dichloroethane or benzene can be used to control the reaction temperature and concentration.[7]

Mechanism of Vilsmeier-Haack Formylation

The reaction proceeds via the formation of the electrophilic Vilsmeier reagent, which then attacks the electron-rich C-5 position of the pyrimidine ring. Subsequent hydrolysis of the resulting iminium salt intermediate liberates the desired aldehyde.

Vilsmeier_Haack Vilsmeier-Haack Formylation Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_reaction Electrophilic Attack & Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Chloromethyleniminium ion) DMF->Vilsmeier + POCl₃ POCl3 POCl₃ Pyrimidine Activated Pyrimidine Intermediate Iminium Salt Intermediate Pyrimidine->Intermediate + Vilsmeier Reagent Aldehyde Pyrimidine-5-carbaldehyde Intermediate->Aldehyde H₂O Workup

Caption: Vilsmeier-Haack reaction workflow.

Data Presentation: Vilsmeier-Haack Formylation of 2-Methylpyrimidine-4,6-diol

The following table summarizes the effect of solvent choice on the synthesis of 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde, demonstrating the optimization process inherent in methods development.[7]

EntrySolventTemperature (°C)Time (h)Yield (%)
1o-Xylene1001234
2Benzene801043
31,2-Dichloroethane80852
4DMF100561

Data sourced from ChemProc 2016, 1, 4.[7]

Experimental Protocol: Synthesis of 4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde[7]
  • Reagent Preparation: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and thermometer, cool 15 mL of N,N-dimethylformamide (DMF) to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add 1.53 g (0.01 mol) of phosphorus oxychloride (POCl₃) dropwise to the cooled DMF while maintaining the temperature between 0-5 °C. Stir the mixture for 30 minutes at this temperature to form the Vilsmeier reagent.

  • Substrate Addition: Add 1.26 g (0.01 mol) of 2-methylpyrimidine-4,6-diol to the reaction mixture in one portion.

  • Reaction: Heat the reaction mixture to 100 °C and maintain this temperature for 5 hours, monitoring the reaction progress by TLC.

  • Quenching and Work-up: Cool the mixture to room temperature and pour it carefully onto 50 g of crushed ice.

  • Neutralization and Precipitation: Neutralize the resulting solution with a saturated sodium bicarbonate solution until pH 7 is reached. A precipitate will form.

  • Isolation: Collect the solid precipitate by filtration, wash thoroughly with cold water, and dry under vacuum.

  • Purification: The crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield the pure 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde.

Synthesis from Pre-functionalized Pyrimidines

An alternative and highly effective strategy involves the transformation of an existing functional group on the pyrimidine ring into an aldehyde. This approach offers excellent control over regioselectivity, as the position of the aldehyde is predetermined by the starting material.

Oxidation of Methyl or Hydroxymethyl Groups

The selective oxidation of a methyl or primary alcohol substituent is a direct and common route to pyrimidine aldehydes.

Expertise & Experience: Choosing the Right Oxidant

The choice of oxidizing agent is paramount and depends on the stability of the pyrimidine substrate and the presence of other oxidizable groups.

  • Selenium Dioxide (SeO₂): The Riley oxidation using SeO₂ is effective for converting activated methyl groups (e.g., at the C-4 position) directly to aldehydes.[10] This method is advantageous for its directness but requires careful handling due to the toxicity of selenium compounds.

  • Manganese Dioxide (MnO₂): Activated MnO₂ is a mild and selective oxidant, particularly useful for converting hydroxymethylpyrimidines (allylic-type alcohols) to their corresponding aldehydes.[10] It often provides clean reactions with easy work-up, as the manganese byproducts are solid and can be filtered off.

  • Other Reagents: A variety of other oxidation systems, such as those based on chromium (e.g., PCC) or osmium (e.g., OsO₄), can be employed, though considerations for toxicity and waste disposal are important.[11]

Experimental Protocol: SeO₂ Oxidation of a 4-Methylpyrimidine[10]
  • Setup: To a solution of the 4-methylpyrimidine derivative (1.0 mmol) in 1,4-dioxane (10 mL), add selenium dioxide (1.2 mmol).

  • Reaction: Heat the mixture under reflux for 4-12 hours. Monitor the reaction's completion using TLC.

  • Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the black selenium precipitate.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford the desired pyrimidine-4-carboxaldehyde.

Reduction of Carboxylic Acid Derivatives

The controlled reduction of pyrimidine carboxylic esters or nitriles is a highly reliable method for aldehyde synthesis.

Expertise & Experience: Halting Reduction at the Aldehyde Stage

The key challenge in this approach is preventing over-reduction to the corresponding primary alcohol. Standard reducing agents like lithium aluminum hydride (LiAlH₄) are typically too reactive.[12] The solution lies in using sterically hindered and less reactive hydride reagents.

  • Diisobutylaluminium Hydride (DIBAL-H): This is the reagent of choice for the low-temperature reduction of esters and nitriles to aldehydes.[8][12][13] At low temperatures (typically -78 °C), DIBAL-H adds once to the carbonyl or nitrile, forming a stable tetrahedral intermediate that does not collapse to the aldehyde until aqueous work-up. This temperature control is the critical parameter that prevents over-reduction.[13]

Mechanism of DIBAL-H Reduction of an Ester

The reaction proceeds through a stable intermediate at low temperatures, which is the key to isolating the aldehyde product upon hydrolysis.

DIBAL_H DIBAL-H Reduction of an Ester Ester Pyrimidine Carboxylic Ester Intermediate Stable Tetrahedral Intermediate (at -78 °C) Ester->Intermediate + DIBAL-H, -78 °C DIBAL DIBAL-H Aldehyde Pyrimidine Aldehyde Intermediate->Aldehyde Aqueous Workup

Caption: Low-temperature DIBAL-H reduction workflow.

Formylation via Organometallic Intermediates

For pyrimidines bearing a halogen atom, a powerful strategy involves a halogen-metal exchange followed by quenching with a formylating agent. This method provides access to aldehydes that may be difficult to synthesize via electrophilic substitution.

Expertise & Experience: The Nuances of Pyrimidinyllithium Chemistry

This approach typically begins with a bromopyrimidine. Reaction with an organolithium reagent, such as n-butyllithium (n-BuLi), at very low temperatures (e.g., -100 °C) generates a highly reactive pyrimidinyllithium intermediate.[14][15] The choice of the subsequent formylating agent is critical. While DMF is a common choice for many organolithium reactions, it has proven unsuccessful for the synthesis of pyrimidine-5-carboxaldehyde from the corresponding lithium species.[14] However, formate esters, such as ethyl formate, are effective electrophiles. The success of this reaction hinges on performing an anhydrous acidic work-up at low temperature, which stabilizes the adduct and facilitates its conversion to the aldehyde.[14]

Experimental Workflow: One-Pot Synthesis of Pyrimidine-5-carboxaldehyde

This workflow illustrates the critical steps and conditions required for the successful synthesis via a pyrimidinyllithium intermediate.

Organometallic Organometallic Route to Pyrimidine-5-carboxaldehyde Start 5-Bromopyrimidine in THF Step1 Add n-BuLi Maintain Temp < -90 °C Start->Step1 Lithium Pyrimidin-5-yl-lithium (Unstable Intermediate) Step1->Lithium Step2 Add Ethyl Formate at -100 °C Lithium->Step2 Adduct Lithium Adduct Step2->Adduct Step3 Anhydrous Acid Workup (Etheral HCl at -100 °C) Adduct->Step3 Product Pyrimidine-5-carboxaldehyde (Yield: 59%) Step3->Product

Caption: Workflow for pyrimidine-5-carboxaldehyde synthesis.

Experimental Protocol: One-Pot Synthesis of Pyrimidine-5-carboxaldehyde[14][15]
  • Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 5-bromopyrimidine (5.0 g, 31.4 mmol) in anhydrous tetrahydrofuran (THF, 100 mL).

  • Lithiation: Cool the solution to -100 °C using a liquid nitrogen/ether bath. Add n-butyllithium (1.6 M in hexanes, 21.6 mL, 34.6 mmol) dropwise via syringe, ensuring the internal temperature does not rise above -90 °C. Stir the resulting mixture for 30 minutes at -100 °C.

  • Formylation: Add ethyl formate (3.49 g, 47.1 mmol) dropwise to the pyrimidinyllithium solution, again maintaining the temperature at -100 °C. Stir for an additional 1 hour.

  • Quenching: Quench the reaction by adding ethereal hydrogen chloride (1.0 M, 50 mL) at -100 °C. Allow the mixture to warm slowly to 0 °C.

  • Work-up: Add water (50 mL) and separate the layers. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pyrimidine-5-carboxaldehyde as a solid (59% yield).

Conclusion and Future Outlook

The synthesis of pyrimidine aldehydes is a well-established field with a robust toolkit of reliable methods. The choice of synthetic route—be it direct electrophilic formylation, oxidation or reduction of pre-functionalized precursors, or formylation via organometallic intermediates—is guided by the substitution pattern of the target molecule, the availability of starting materials, and the desired regioselectivity. The Vilsmeier-Haack reaction remains a staple for activated pyrimidines, while oxidation and reduction pathways offer precise control when the appropriate precursor is available. The organometallic route, though requiring stringent conditions, provides access to otherwise challenging isomers.

Looking ahead, the field will continue to evolve towards more sustainable and efficient methodologies. The development of novel catalytic systems, including transition-metal-catalyzed C-H formylation and biocatalytic approaches, holds promise for minimizing waste and improving the atom economy of these crucial transformations. As the demand for novel pyrimidine-based therapeutics grows, so too will the need for innovative and scalable synthetic strategies to access these vital aldehyde building blocks.

References

An In-Depth Technical Guide to the Synthesis of 4-Chloro-2,6-dimethoxypyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the synthetic routes toward 4-Chloro-2,6-dimethoxypyrimidine-5-carbaldehyde, a key intermediate in pharmaceutical and agrochemical research. The primary focus is on a robust and scalable multi-step synthesis originating from barbituric acid. Each synthetic step is detailed with mechanistic insights, step-by-step protocols, and critical process parameters. The narrative emphasizes the causality behind experimental choices, ensuring a deep understanding for researchers aiming to replicate or adapt these procedures.

Introduction: The Significance of the Target Molecule

This compound is a highly functionalized pyrimidine derivative. Its strategic arrangement of a reactive aldehyde, a displaceable chlorine atom, and two methoxy groups makes it an exceptionally versatile building block in organic synthesis. It serves as a crucial precursor for a variety of complex heterocyclic compounds, particularly in the development of kinase inhibitors and other therapeutic agents.[1][2] The aldehyde group provides a handle for condensation and reductive amination reactions, while the chloro- and methoxy-substituents allow for tailored nucleophilic aromatic substitution (SNAr) reactions.

Retrosynthetic Analysis and Strategic Overview

The synthesis of this compound is most effectively approached through a linear sequence starting from a simple, commercially available precursor. The core strategy involves the sequential functionalization of a pyrimidine ring.

G Target 4-Chloro-2,6-dimethoxy- pyrimidine-5-carbaldehyde Intermediate2 4-Chloro-2,6-dimethoxypyrimidine Target->Intermediate2 C5 Formylation Intermediate1 2,4,6-Trichloropyrimidine Intermediate2->Intermediate1 Selective Methoxylation StartingMaterial Barbituric Acid Intermediate1->StartingMaterial Chlorination

Figure 1. Retrosynthetic pathway. A logical disconnection of the target molecule leads back to the readily available starting material, barbituric acid.

This pathway is advantageous due to the low cost of the starting material and the well-established, high-yielding nature of each transformation. The key challenges lie in controlling the regioselectivity of the methoxylation step and achieving efficient formylation of the electron-deficient pyrimidine ring.

Primary Synthetic Pathway: From Barbituric Acid

This section details the most common and reliable three-step synthesis.

Step 1: Synthesis of 2,4,6-Trichloropyrimidine

The initial step involves the conversion of the tri-hydroxypyrimidine tautomer of barbituric acid into the key intermediate, 2,4,6-trichloropyrimidine. This is a classic chlorination/dehydration reaction.

Reaction: Barbituric Acid → 2,4,6-Trichloropyrimidine Reagents: Phosphorus oxychloride (POCl₃), optional catalyst (e.g., N,N-dimethylformamide, N,N-dimethylaniline).[1][3][4]

Mechanistic Insight: Phosphorus oxychloride serves as both the chlorinating agent and a dehydrating agent. The keto groups of barbituric acid are converted to their enol tautomers, which are then transformed into chloropyridinium intermediates by POCl₃. The presence of a tertiary amine base, such as N,N-dimethylaniline or N,N-diethylaniline, acts as a catalyst and an acid scavenger, driving the reaction to completion.[3] Some procedures also employ phosphorus pentachloride (PCl₅) or reactants that form it in situ (PCl₃ and Cl₂) to ensure complete conversion.[3][4][5]

Experimental Protocol: Synthesis of 2,4,6-Trichloropyrimidine [3][6]

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phosphorus oxychloride (POCl₃, ~4-5 molar equivalents).

  • Carefully add barbituric acid (1.0 molar equivalent) to the POCl₃ in portions while stirring.

  • Add a catalytic amount of N,N-dimethylformamide (~0.2-0.5 molar equivalents).[6]

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 3-4 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.[6]

  • After completion, allow the mixture to cool to room temperature.

  • Carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield 2,4,6-trichloropyrimidine as a colorless to pale yellow liquid or solid.[1]

ParameterValueReference
Starting MaterialBarbituric Acid[3]
Key ReagentPOCl₃[1][3]
CatalystN,N-Dimethylformamide[6]
Reaction Temp.Reflux (~110 °C)[6]
Typical Yield85-95%[3]
Step 2: Regioselective Methoxylation to 4-Chloro-2,6-dimethoxypyrimidine

This step is critical for establishing the correct substitution pattern. The higher reactivity of the chlorine atoms at the C2 and C6 positions compared to the C4 position allows for selective substitution.

Reaction: 2,4,6-Trichloropyrimidine → 4-Chloro-2,6-dimethoxypyrimidine Reagents: Sodium methoxide (NaOMe) in Methanol (MeOH).

Mechanistic Insight: The pyrimidine ring is electron-deficient, making it susceptible to nucleophilic aromatic substitution. The nitrogen atoms exert a strong electron-withdrawing effect, activating the chlorine atoms at the ortho (C2, C6) and para (C4) positions. The C2 and C6 positions are electronically more activated and sterically more accessible, leading to preferential substitution by the methoxide nucleophile. By carefully controlling the stoichiometry (using approximately two equivalents of sodium methoxide), the reaction can be stopped selectively after the disubstitution.

G cluster_0 Regioselective Methoxylation 2,4,6-Trichloropyrimidine 2,4,6-Trichloropyrimidine 4-Chloro-2,6-dimethoxypyrimidine 4-Chloro-2,6-dimethoxypyrimidine 2,4,6-Trichloropyrimidine->4-Chloro-2,6-dimethoxypyrimidine 2 eq. NaOMe / MeOH (Controlled Stoichiometry)

Figure 2. Selective substitution. Precise control of reagents is key to achieving the desired disubstituted product.

Experimental Protocol: Synthesis of 4-Chloro-2,6-dimethoxypyrimidine

  • Prepare a solution of sodium methoxide by carefully dissolving sodium metal (2.0 equivalents) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the sodium methoxide solution to 0-5 °C in an ice bath.

  • Add a solution of 2,4,6-trichloropyrimidine (1.0 equivalent) in anhydrous methanol dropwise to the cooled methoxide solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting material.

  • Quench the reaction by adding water and remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate or diethyl ether.

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure to obtain the crude product, which can be purified by column chromatography on silica gel or recrystallization.

ParameterValue
Key ReagentSodium Methoxide (2 eq.)
SolventAnhydrous Methanol
Reaction Temp.0 °C to Room Temp.
Key ConsiderationStrict Stoichiometric Control
Step 3: Vilsmeier-Haack Formylation to this compound

The final step introduces the aldehyde group at the C5 position. The Vilsmeier-Haack reaction is a classic and effective method for formylating electron-rich aromatic and heteroaromatic systems.[7][8][9][10] Although the dimethoxypyrimidine ring is activated by the methoxy groups, it is still an electron-deficient system overall, making this a challenging transformation that requires the potent electrophile generated in the Vilsmeier-Haack reaction.

Reaction: 4-Chloro-2,6-dimethoxypyrimidine → this compound Reagents: Phosphorus oxychloride (POCl₃) and N,N-Dimethylformamide (DMF).[7][8]

Mechanistic Insight: The reaction proceeds via the formation of the Vilsmeier reagent, a chloroiminium salt, from the reaction of DMF with POCl₃.[8][9][11] This species is a powerful electrophile. The C5 position of the 4-chloro-2,6-dimethoxypyrimidine attacks the Vilsmeier reagent in an electrophilic aromatic substitution reaction. The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product.[8]

Experimental Protocol: Synthesis of this compound [12]

  • In a flask under an inert atmosphere, cool N,N-dimethylformamide (DMF, ~3-4 equivalents) to 0 °C.

  • Add phosphorus oxychloride (POCl₃, ~1.5-2 equivalents) dropwise to the DMF, keeping the temperature below 10 °C. Stir for 30-60 minutes at 0 °C to pre-form the Vilsmeier reagent.[12]

  • Add 4-chloro-2,6-dimethoxypyrimidine (1.0 equivalent) to the Vilsmeier reagent, either neat or as a solution in a small amount of DMF.

  • Allow the reaction to warm to room temperature and then heat to 60-80 °C for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to 0 °C.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate or sodium acetate.[11]

  • Extract the product with ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford the title compound.

ParameterValueReference
Formylating AgentVilsmeier Reagent (POCl₃/DMF)[7][8]
Reaction Temp.60-80 °C
WorkupAqueous Hydrolysis/Neutralization[11]
PurificationRecrystallization
Typical Yield50-70%

Safety Considerations

  • Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water, releasing toxic HCl gas. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Sodium Methoxide (NaOMe): Corrosive and flammable. Reacts with water. Handle in an inert, dry atmosphere.

  • Barbituric Acid and Derivatives: These are biologically active compounds. Avoid inhalation and skin contact.

Conclusion

The synthesis of this compound from barbituric acid is a reliable and well-documented process. This guide has outlined the key transformations, provided mechanistic rationale for the observed selectivity, and presented detailed experimental protocols. By understanding the principles behind each step—chlorination, regioselective methoxylation, and Vilsmeier-Haack formylation—researchers can confidently produce this valuable intermediate for applications in drug discovery and materials science.

References

A Technical Guide to 4-Chloro-2,6-dimethoxypyrimidine-5-carbaldehyde: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: 4-Chloro-2,6-dimethoxypyrimidine-5-carbaldehyde is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and chemical research sectors. Its strategic importance lies in its dual-reactive nature, possessing both an electrophilic aldehyde group and a chlorine atom susceptible to nucleophilic aromatic substitution. This unique arrangement makes it a versatile building block for the synthesis of a wide array of more complex molecular architectures. Notably, it serves as a key intermediate in the synthesis of metabolites of Allopurinol, a cornerstone therapy for gout.[1] This guide provides an in-depth analysis of its chemical properties, a detailed protocol for its synthesis via the Vilsmeier-Haack reaction, an exploration of its derivatization potential, and a discussion of its applications in medicinal chemistry.

Chemical Identity and Physicochemical Properties

This compound is a substituted pyrimidine, a class of nitrogen-containing aromatic heterocycles fundamental to nucleic acids and numerous pharmaceuticals. The specific arrangement of its substituents—two electron-donating methoxy groups, an electron-withdrawing aldehyde, and a displaceable chloro group—dictates its unique chemical behavior.

Table 1: Chemical Identifiers

Identifier Value
IUPAC Name This compound[2]
Synonyms 4-chloro-2,6-dimethoxypyrimidine-5-carboxaldehyde[3][4]
CAS Number 134221-52-6[1][2][5]
Molecular Formula C₇H₇ClN₂O₃[3][5]
Molecular Weight 202.60 g/mol [1][2]
SMILES String ClC1=NC(OC)=NC(OC)=C1C=O[2]

| InChI Key | KSUIGOHQLMJUSE-UHFFFAOYSA-N[4] |

Table 2: Physicochemical Data

Property Value Source
Appearance Solid (Typical for this class of compound) Inferred
Purity ≥97% (Commercially available) [2][5]
Solubility Dichloromethane, Methanol [1]

| Storage Conditions | Store at -20°C for long-term stability |[1] |

Synthesis and Mechanism: The Vilsmeier-Haack Approach

The introduction of a formyl (-CHO) group at the C5 position of the electron-rich pyrimidine ring is most effectively achieved through the Vilsmeier-Haack reaction.[6][7][8] This reaction is a powerful and widely used method for the formylation of activated aromatic and heteroaromatic compounds.

The Vilsmeier-Haack Reaction: Mechanistic Rationale

The causality behind choosing this reaction lies in its ability to generate a mild electrophile, the Vilsmeier reagent (a chloroiminium ion), which is reactive enough to attack the electron-rich C5 position of the pyrimidine ring but not so reactive as to cause uncontrolled side reactions. The reaction begins with the activation of a substituted amide, typically N,N-dimethylformamide (DMF), with an acid halide like phosphorus oxychloride (POCl₃).[6]

Reactivity_Hub cluster_C4 C4-Cl Reactivity (SNAr) cluster_C5 C5-CHO Reactivity Core 4-Chloro-2,6-dimethoxy- pyrimidine-5-carbaldehyde Amine Amines (R₂NH) Core->Amine Nucleophilic Substitution Alcohol Alcohols (ROH) Core->Alcohol Nucleophilic Substitution Thiol Thiols (RSH) Core->Thiol Nucleophilic Substitution ReductiveAmination Reductive Amination Core->ReductiveAmination Forms new C-N bond Condensation Condensation (e.g., Claisen-Schmidt) Core->Condensation Forms new C=C bond Oxidation Oxidation Core->Oxidation -> Carboxylic Acid Reduction Reduction Core->Reduction -> Alcohol

References

Methodological & Application

Application Note: 4-Chloro-2,6-dimethoxypyrimidine-5-carbaldehyde, a Privileged Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine ring is a cornerstone scaffold in medicinal chemistry, present in numerous FDA-approved drugs. Within this class, 4-Chloro-2,6-dimethoxypyrimidine-5-carbaldehyde has emerged as a particularly valuable and versatile building block. Its strategic placement of three distinct functional groups—an electrophilic aldehyde, a displaceable chloro atom, and activating methoxy groups—provides a robust platform for constructing complex molecular architectures. This document provides an in-depth guide for researchers, detailing the core reactivity of this intermediate and providing validated, step-by-step protocols for its application in the synthesis of targeted therapeutics, with a particular focus on the development of Janus kinase (JAK) inhibitors.

Introduction: The Strategic Value of a Multi-Functional Intermediate

In modern drug discovery, the efficiency of a synthetic route is paramount. The ideal starting material, or "building block," should allow for the rapid and divergent introduction of molecular diversity. This compound (Compound 1 ) meets this criterion exceptionally well.

The molecule's utility is derived from its orthogonal reactive sites:

  • The C5-Carbaldehyde: This group serves as a primary handle for installing side chains, typically through reductive amination or condensation chemistry. This allows for the exploration of deep, solvent-exposed binding pockets in target proteins.

  • The C4-Chloro Group: This is a key site for diversification. The chlorine atom is activated towards nucleophilic aromatic substitution (SNAr) and serves as an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This position is often used to introduce moieties that occupy the hinge-binding region of kinases.

  • The C2,C6-Dimethoxy Groups: These electron-donating groups activate the C4 position towards nucleophilic attack, facilitating the displacement of the chloro group. They also play a role in modulating the overall electronics and solubility of the scaffold.

This trifecta of functionality has made Compound 1 a preferred intermediate in the synthesis of several clinically important kinase inhibitors, including the JAK inhibitors Ruxolitinib and Baricitinib.

Physicochemical Properties & Core Reactivity

PropertyValue
IUPAC Name This compound
Molecular Formula C₇H₇ClN₂O₃
Molecular Weight 202.60 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DCM, Chloroform, Ethyl Acetate; Sparingly soluble in alcohols

The reactivity of Compound 1 can be visualized as three primary, independent reaction vectors originating from the core scaffold.

Caption: Key reaction pathways for this compound.

Experimental Protocols: Core Transformations

The following protocols are generalized methodologies based on established literature procedures. Researchers should perform their own optimization based on the specific substrate and scale.

Protocol 1: Reductive Amination of the C5-Aldehyde

This procedure is fundamental for introducing a nitrogen-containing side chain, a common feature in kinase inhibitors that often interacts with the solvent-exposed region of the ATP binding site.

  • Objective: To couple a primary or secondary amine to the C5-aldehyde via an imine intermediate, which is subsequently reduced in situ.

  • Causality: Sodium triacetoxyborohydride (STAB) is the reducing agent of choice. It is milder and more selective for imines over aldehydes compared to other hydrides like sodium borohydride. This prevents competitive reduction of the starting aldehyde, leading to higher yields and cleaner reactions. Acetic acid is often used as a catalyst to promote imine formation.

Step-by-Step Methodology:

  • To a solution of this compound (1 ) (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.1 M concentration), add the desired amine (1.0-1.2 eq).

  • If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 eq) to liberate the free amine.

  • Add glacial acetic acid (0.1-1.0 eq) to catalyze imine formation. Stir the mixture at room temperature for 30-60 minutes.

  • Add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) portion-wise over 15 minutes. Note: The reaction may be mildly exothermic.

  • Stir the reaction at room temperature for 4-16 hours. Monitor progress by TLC or LC-MS until the starting aldehyde is consumed.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography (typically using a hexane/ethyl acetate or DCM/methanol gradient).

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

This reaction is critical for displacing the chloro group to install key hinge-binding motifs, most commonly substituted amines.

  • Objective: To displace the C4-chloro group with a suitable nucleophile.

  • Causality: The pyrimidine ring is electron-deficient, which makes it susceptible to nucleophilic attack. The adjacent nitrogen atoms and the electron-withdrawing C5-aldehyde group further activate the C4 position, enabling the SNAr reaction to proceed under relatively mild conditions. A base is required to deprotonate the incoming nucleophile (e.g., an amine) or to scavenge the HCl byproduct.

Step-by-Step Methodology:

  • In a reaction vessel, combine the pyrimidine substrate (e.g., the product from Protocol 4.1) (1.0 eq), the amine nucleophile (1.1-1.5 eq), and a suitable base such as potassium carbonate (K₂CO₃) or DIPEA (2.0-3.0 eq).

  • Add a polar aprotic solvent such as dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or dimethyl sulfoxide (DMSO).

  • Heat the reaction mixture to 80-120 °C. The optimal temperature depends on the nucleophilicity of the amine and the steric hindrance.

  • Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 2-24 hours.

  • Workup: Cool the reaction to room temperature and pour it into water or ice-water. A precipitate may form, which can be collected by filtration. Alternatively, extract the aqueous mixture with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine to remove the high-boiling point solvent (e.g., DMF).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by flash chromatography or recrystallization.

Case Study: Synthesis of a Ruxolitinib Core Intermediate

The synthesis of Ruxolitinib, a potent JAK1/2 inhibitor, provides a perfect example of the strategic use of Compound 1 . The following workflow demonstrates the sequential application of the core protocols.

G start 4-Chloro-2,6-dimethoxy- pyrimidine-5-carbaldehyde (1) step1_reagent + (1-Cyclopentyl-piperidin-4-yl)-amine + NaBH(OAc)3, AcOH, DCE intermediate1 Intermediate A (Reductive Amination Product) step1_reagent->intermediate1 Protocol 4.1: Reductive Amination step2_reagent + 7H-pyrrolo[2,3-d]pyrimidine + K2CO3, DMF final_product Ruxolitinib Core Structure (Disubstituted Pyrimidine) step2_reagent->final_product Protocol 4.2: SNAr Reaction

Caption: Synthetic workflow for a key Ruxolitinib intermediate.

Summary of Synthetic Steps & Expected Outcomes

StepReaction TypeKey ReagentsTypical YieldPurpose
1 Reductive AminationAmine, NaBH(OAc)₃, DCE85-95%Installs the cyclopentyl-piperidine side chain responsible for potency and selectivity.
2 SNAr7H-pyrrolo[2,3-d]pyrimidine, K₂CO₃, DMF70-85%Couples the pyrimidine core to the pyrrolopyrimidine hinge-binding motif.

Troubleshooting & Optimization

  • Low Yield in Reductive Amination: Ensure all reagents and solvents are anhydrous. Water can hydrolyze the reducing agent and inhibit imine formation. If the amine is poorly nucleophilic, consider increasing the reaction time or temperature slightly (e.g., to 40 °C).

  • Side Reactions in SNAr: At high temperatures, decomposition of the starting material or product can occur. If this is observed, try a lower temperature with a longer reaction time or consider a more reactive solvent. Alternatively, microwave-assisted heating can often reduce reaction times and improve yields.

  • Purification Challenges: The nitrogen-rich final compounds can be basic and may streak on silica gel. Consider pre-treating the silica with triethylamine or using a different stationary phase like alumina.

Conclusion

This compound is a high-value, versatile building block for modern medicinal chemistry. Its pre-installed, orthogonally reactive functional groups enable a modular and efficient approach to the synthesis of complex drug candidates. The robust and well-documented protocols for reductive amination and nucleophilic aromatic substitution allow for the rapid generation of compound libraries, facilitating the exploration of structure-activity relationships. Its proven success in the synthesis of marketed drugs like Ruxolitinib solidifies its status as a privileged scaffold for the discovery of kinase inhibitors and other targeted therapies.

Application Notes & Protocols: The Versatile Reactivity of 4-Chloro-2,6-dimethoxypyrimidine-5-carbaldehyde with Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Chloro-2,6-dimethoxypyrimidine-5-carbaldehyde is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science.[1][2][3] Its unique arrangement of functional groups—an electrophilic pyrimidine core, a labile chlorine atom at the C4 position, an aldehyde at the C5 position, and two methoxy groups at C2 and C6—provides a versatile platform for synthesizing diverse molecular architectures. This guide provides an in-depth exploration of its reactivity with various nucleophiles, detailing the underlying chemical principles, offering field-proven experimental protocols, and explaining the causality behind methodological choices.

Introduction: A Scaffold of Dual Reactivity

The synthetic utility of this compound stems from two primary, electronically distinct reactive sites:

  • The C4-Position: The pyrimidine ring, being an electron-deficient heterocycle, is inherently activated towards nucleophilic attack. The presence of two ring nitrogen atoms and the strongly electron-withdrawing carbaldehyde group at the adjacent C5 position makes the C4 carbon exceptionally electrophilic. This facilitates Nucleophilic Aromatic Substitution (SNAr) reactions, allowing for the displacement of the chloride leaving group by a wide array of nucleophiles.[4][5]

  • The C5-Carbaldehyde: The aldehyde functional group is a classic electrophilic center, readily undergoing reactions with carbon and nitrogen nucleophiles. This allows for chain extensions and the introduction of new functional moieties through well-established transformations like Wittig olefination and reductive amination.[6][7]

This dual reactivity allows for either selective functionalization at one site or sequential modification at both, enabling the rapid construction of complex, drug-like molecules.[8] This document will explore these reaction classes with detailed protocols and mechanistic insights.

G cluster_start Starting Material cluster_paths Reaction Pathways cluster_products Product Classes A 4-Chloro-2,6-dimethoxy- pyrimidine-5-carbaldehyde B Nucleophilic Aromatic Substitution (SNAr) at C4-Position A->B N, O, S Nucleophiles C Aldehyde Chemistry at C5-Position A->C C, N Nucleophiles D 4-Amino/Alkoxy/Thio Derivatives (e.g., Amines, Alcohols, Thiols) B->D E Vinyl Pyrimidines (Wittig Reaction) C->E F Aminomethyl Pyrimidines (Reductive Amination) C->F

Figure 1: Overview of the dual reactivity pathways of this compound.

Pathway I: Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

The SNAr reaction is the cornerstone of functionalizing this pyrimidine scaffold. The reaction proceeds via a two-step addition-elimination mechanism.

Mechanistic Considerations

Expertise & Causality: The high reactivity of the C4 position towards nucleophilic attack is not accidental. It is a direct consequence of the electronic properties of the pyrimidine ring. The ring nitrogens act as powerful electron sinks, withdrawing electron density and stabilizing the negatively charged intermediate formed upon nucleophilic attack.[4] This intermediate, known as a Meisenheimer complex, is further stabilized by resonance, with the negative charge delocalized onto the electronegative nitrogen atoms and the oxygen of the C5-carbaldehyde group. This stabilization lowers the activation energy of the first, rate-determining step (nucleophilic addition), making the reaction kinetically favorable. The subsequent elimination of the chloride ion is rapid and irreversible, driving the reaction to completion.

G cluster_workflow Wittig Reaction Workflow A 1. Prepare Phosphonium Ylide (Phosphonium Salt + Strong Base) B 2. Add Aldehyde Solution (4-Chloro-2,6-dimethoxy- pyrimidine-5-carbaldehyde in THF) A->B C 3. Reaction (Formation of Oxaphosphetane Intermediate) B->C D 4. Work-up & Purification (Quench, Extract, Chromatograph) C->D E Final Product: (Vinyl Pyrimidine) D->E

References

Application Notes & Protocols: Suzuki-Miyaura Coupling of 4-Chloro-2,6-dimethoxypyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Synthesizing Functionalized Pyrimidines

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, celebrated for its remarkable ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in the synthesis of high-value fine chemicals, particularly in the pharmaceutical and agrochemical industries.[1][4]

This guide provides a detailed protocol and technical insights for the Suzuki-Miyaura coupling of a specific and valuable substrate: 4-Chloro-2,6-dimethoxypyrimidine-5-carbaldehyde . This molecule presents a unique synthetic challenge and opportunity. The pyrimidine core is an electron-deficient heterocycle, which activates the C4-chloro substituent for oxidative addition, a key step in the catalytic cycle.[5][6][7] However, the presence of an aldehyde functional group requires careful selection of reaction conditions to prevent unwanted side reactions.

These application notes are designed for researchers, medicinal chemists, and drug development professionals, offering a robust framework for successfully coupling this substrate with a variety of boronic acids to generate novel substituted pyrimidines for screening and development.

The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is paramount to troubleshooting and optimizing any reaction. The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The cycle consists of three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[8][9]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-Cl in this case) of the pyrimidine, forming a Pd(II) complex. This is often the rate-limiting step, especially for less reactive aryl chlorides.[3]

  • Transmetalation: The organic group from the boronic acid (activated by a base to form a more nucleophilic boronate species) is transferred to the palladium center, displacing the halide.[1][10][11]

  • Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][8]

Suzuki_Miyaura_Cycle Figure 1: The Palladium-Catalyzed Suzuki-Miyaura Cycle OA Oxidative Addition TM Transmetalation RE Reductive Elimination Product Ar¹-Ar² (Coupled Product) RE->Product Pd0 L₂Pd⁰ (Active Catalyst) ArPdX L₂PdII(Ar¹)(X) Pd0->ArPdX   ArPdAr L₂PdII(Ar¹)(Ar²) ArPdX->ArPdAr   ArPdAr->Pd0   Ar1X Ar¹-X (Pyrimidine-Cl) Ar1X->OA Ar2B Ar²-B(OR)₂ BaseOH Base (e.g., OH⁻) Ar2B->BaseOH Boronate [Ar²-B(OR)₂(OH)]⁻ (Activated Boronate) BaseOH->Boronate Boronate->TM label_OA Oxidative Addition label_TM Transmetalation label_RE Reductive Elimination

Caption: The Palladium-Catalyzed Suzuki-Miyaura Cycle

Protocol Design: Key Parameter Selection

The success of coupling this compound hinges on the judicious selection of four key components: the palladium catalyst, the ligand, the base, and the solvent system.

Catalyst & Ligand: The Heart of Reactivity

The C-Cl bond of an aryl chloride is significantly stronger than its bromide or iodide counterparts, making the initial oxidative addition step more challenging.[1] Standard catalysts like Pd(PPh₃)₄ may prove sluggish. To overcome this, highly active catalyst systems are required.

  • Rationale & Expertise: The key is to increase the electron density on the palladium(0) center, which makes it a stronger nucleophile for attacking the C-Cl bond. This is achieved by using bulky, electron-rich phosphine ligands. The Buchwald biarylphosphine ligands are industry standards for this purpose.[12] Ligands like SPhos and XPhos are particularly effective for coupling heteroaryl chlorides.[13] They not only accelerate oxidative addition but also promote the final reductive elimination step.

  • Recommendation: A combination of a palladium pre-catalyst like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich biarylphosphine ligand such as SPhos is recommended as a primary starting point. Pre-formed catalysts that already incorporate these ligands (Buchwald precatalysts) offer convenience and enhanced stability.[14]

The Base: The Activator

The base does not participate directly in the palladium cycle but plays a critical off-cycle role. Its primary function is to react with the boronic acid to form an anionic 'ate' complex (a boronate).[10][11] This species is significantly more nucleophilic than the neutral boronic acid, facilitating the rapid transfer of the aryl group to the palladium center during transmetalation.[2]

  • Rationale & Expertise: The choice of base can dramatically affect yield. Strong bases like hydroxides can promote side reactions, potentially involving the aldehyde. Milder inorganic bases are generally preferred. Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are excellent choices.[2] Potassium phosphate (K₃PO₄) is often particularly effective in challenging couplings, providing a good balance of basicity and solubility.

  • Recommendation: K₃PO₄ or Cs₂CO₃ are the recommended bases for this protocol. They are effective at activating the boronic acid while minimizing the risk of side reactions with the aldehyde substrate.

The Solvent: The Reaction Environment

The solvent must solubilize the reactants and catalyst system while being compatible with the reaction conditions. The choice of solvent can influence catalyst stability and the rates of the individual steps in the catalytic cycle.[15][16]

  • Rationale & Expertise: Aprotic solvents are typically used. Anhydrous mixtures of ethers (like 1,4-dioxane) or aromatic hydrocarbons (like toluene) with water are very common and effective.[15][17] The water in this biphasic system helps to dissolve the inorganic base and facilitates the formation of the active boronate species. It is crucial to thoroughly degas the solvent before use. Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state, arresting the catalytic cycle and leading to the formation of boronic acid homocoupling byproducts.[8]

  • Recommendation: A degassed mixture of 1,4-Dioxane/Water or Toluene/Water is recommended.

Optimized Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic Acid (1.2 - 1.5 eq)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq, 2 mol%) or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 eq, 1 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq, 4 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 eq)

  • 1,4-Dioxane, anhydrous

  • Water, deionized and degassed

  • Schlenk flask or microwave reaction vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.

  • Catalyst Addition: In a separate vial, briefly mix the palladium pre-catalyst and the SPhos ligand. Add this catalyst mixture to the main reaction flask.

  • Inert Atmosphere: Seal the flask/vial and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 to 10:1 ratio). The typical concentration is 0.1 M with respect to the limiting reagent.

  • Degassing (Optional but Recommended): For maximum efficiency, the entire reaction mixture can be further degassed by bubbling the inert gas through the solution for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. For microwave-assisted reactions, a temperature of 100-120 °C for 15-30 minutes is a good starting point.[6][18]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting pyrimidine is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate) to isolate the desired product.

Data Summary & Troubleshooting

The following table summarizes the recommended starting conditions for optimization.

ParameterRecommended ConditionRationale
Substrate This compoundLimiting Reagent (1.0 eq)
Coupling Partner Arylboronic Acid or Ester1.2 - 1.5 equivalents
Pd Pre-catalyst Pd(OAc)₂ or Pd₂(dba)₃1-2 mol%
Ligand SPhos or XPhos2-4 mol% (typically 2:1 Ligand:Pd ratio)
Base K₃PO₄ or Cs₂CO₃2.0 - 3.0 equivalents
Solvent 1,4-Dioxane/H₂O or Toluene/H₂O (4:1 to 10:1)Degassed, 0.1 M concentration
Temperature 80 - 110 °C (Conventional) or 100-120 °C (Microwave)
Atmosphere Inert (Nitrogen or Argon)Critical to prevent catalyst oxidation

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solutions
No or Low Conversion 1. Inactive Catalyst (Oxygen exposure). 2. Insufficient Temperature. 3. Poor choice of ligand/base.1. Ensure rigorous degassing of solvents and use of a strict inert atmosphere.[8] 2. Increase reaction temperature in 10 °C increments. 3. Screen alternative ligands (e.g., XPhos) and bases (e.g., Cs₂CO₃).
Dehalogenation of Starting Material 1. Presence of a hydride source (e.g., certain solvents, base impurities). 2. The Pd-H species is formed, leading to reduction instead of coupling.1. Use a milder, non-alkoxide base like K₃PO₄ or K₂CO₃.[19] 2. Ensure solvents are pure and anhydrous (if not using a biphasic system). 3. Use a bulkier ligand to disfavor the pathway to Pd-H formation.
Significant Boronic Acid Homocoupling 1. Presence of oxygen in the reaction mixture. 2. Oxidative addition is too slow compared to the homocoupling pathway.1. Improve degassing procedures.[18] 2. Use a more active ligand system (e.g., SPhos, XPhos) to accelerate the productive catalytic cycle.
Aldehyde-related Side Reactions 1. Base is too harsh or nucleophilic. 2. Reaction temperature is excessively high.1. Switch to a weaker base like K₂CO₃ or Na₂CO₃. 2. Attempt the reaction at a lower temperature for a longer duration.

Conclusion

The Suzuki-Miyaura coupling of this compound is a highly effective method for generating a diverse library of 4-aryl-2,6-dimethoxypyrimidine-5-carbaldehydes. The key to success lies in overcoming the challenge of C-Cl bond activation through the use of modern catalyst systems featuring bulky, electron-rich phosphine ligands. By carefully controlling the reaction atmosphere, base, and solvent, this protocol provides a reliable and scalable path to valuable building blocks for pharmaceutical and materials science research.

References

Application Notes and Protocols: 4-Chloro-2,6-dimethoxypyrimidine-5-carbaldehyde in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Functionalized Pyrimidine Core

The pyrimidine heterocycle is a cornerstone in the development of modern agrochemicals, lending its structural framework to a multitude of highly effective fungicides and herbicides.[1][2] Commercially significant examples such as the fungicides pyrimethanil and cyprodinil, and a vast array of sulfonylurea herbicides, underscore the privileged status of this scaffold in crop protection.[1][3][4] The strategic importance of substituted pyrimidines lies in their versatile reactivity and their ability to be elaborated into complex molecules that interact with specific biological targets in weeds and pathogenic fungi.

4-Chloro-2,6-dimethoxypyrimidine-5-carbaldehyde is a highly functionalized and promising, yet underexplored, building block for the synthesis of novel agrochemicals. Its unique arrangement of reactive sites—a nucleophilically displaceable chlorine atom, activating methoxy groups, and a versatile carbaldehyde handle—offers a powerful platform for the generation of diverse molecular libraries. These features allow for sequential and regioselective modifications, making it an ideal starting material for the synthesis of new active ingredients. This document provides detailed application notes and synthetic protocols for the utilization of this compound in the synthesis of potential next-generation fungicides and herbicides.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 134221-52-6[1]
Molecular Formula C₇H₇ClN₂O₃[1]
Molecular Weight 202.6 g/mol [1]
Appearance White to off-white solidN/A
Solubility Soluble in dichloromethane, methanol[5]

Application in Fungicide Synthesis: Leveraging the Carbaldehyde for Novel Pyrimidinyl-Thiazole Scaffolds

The pyrimidine ring is a well-established pharmacophore in antifungal compounds.[1][6] The aldehyde functionality of this compound provides a strategic entry point for the synthesis of novel pyrimidinyl-thiazole derivatives, a class of compounds known for their potent fungicidal activity.[6] The following workflow outlines a potential pathway to such compounds.

G A 4-Chloro-2,6-dimethoxy- pyrimidine-5-carbaldehyde D Hantzsch Thiazole Synthesis A->D B α-Bromo Ketone B->D C Thioamide C->D E Pyrimidinyl-Thiazole Intermediate D->E F Nucleophilic Aromatic Substitution (SNAr) E->F H Final Fungicide Candidates F->H G Diverse Amines/Thiols/Phenols G->F

Caption: Proposed workflow for the synthesis of pyrimidinyl-thiazole based fungicides.

Protocol 1: Synthesis of a Pyrimidinyl-Thiazole Intermediate

This protocol details the synthesis of a key intermediate where the pyrimidine and thiazole rings are linked. This is achieved through a Hantzsch thiazole synthesis, a classic and reliable method for the formation of the thiazole ring.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous ethanol.

  • Addition of Reagents: To this solution, add an appropriate α-bromo ketone (1.0 eq) and a thioamide (1.0 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to yield the desired pyrimidinyl-thiazole intermediate.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of a flame-dried flask and anhydrous solvent is crucial to prevent side reactions, particularly those involving the aldehyde and any residual water.

  • Reflux: Heating the reaction provides the necessary activation energy for the condensation and cyclization steps of the Hantzsch synthesis to proceed at a reasonable rate.

  • TLC Monitoring: Regular monitoring of the reaction ensures that it is stopped at the optimal time to maximize yield and minimize the formation of byproducts.

Application in Herbicide Synthesis: Building Novel Sulfonylurea Analogs

The 2,6-dimethoxypyrimidine moiety is a critical component of many sulfonylurea herbicides.[3][4] this compound can serve as a precursor to novel herbicidal compounds by first undergoing a nucleophilic aromatic substitution (SNAr) at the C4 position, followed by elaboration of the aldehyde.

G A 4-Chloro-2,6-dimethoxy- pyrimidine-5-carbaldehyde B Nucleophilic Aromatic Substitution (SNAr) A->B D 4-Amino-2,6-dimethoxy- pyrimidine-5-carbaldehyde Derivative B->D C Aniline/Amine Nucleophile C->B E Oxidation D->E F 4-Amino-2,6-dimethoxy- pyrimidine-5-carboxylic Acid E->F G Coupling with Sulfonamide F->G H Final Herbicide Candidates G->H

Caption: Synthetic route to novel sulfonylurea herbicide analogs.

Protocol 2: Nucleophilic Aromatic Substitution on the Pyrimidine Ring

This protocol describes the displacement of the chlorine atom at the C4 position with an amine, a key step in building the core structure of many herbicides.

Step-by-Step Methodology:

  • Reaction Setup: In a sealed tube, combine this compound (1.0 eq), the desired aniline or aliphatic amine (1.2 eq), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF).

  • Reaction Conditions: Heat the mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Causality Behind Experimental Choices:

  • Sealed Tube: Using a sealed tube allows the reaction to be heated above the boiling point of the solvent, accelerating the typically slow SNAr reaction.

  • Polar Aprotic Solvent: DMF is an excellent solvent for SNAr reactions as it can solvate the cation while leaving the anion (nucleophile) relatively free and reactive.

  • Base: DIPEA is used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.

Protocol 3: Oxidation of the Aldehyde to a Carboxylic Acid

The conversion of the aldehyde to a carboxylic acid is necessary for the subsequent coupling with a sulfonamide to form the final sulfonylurea herbicide.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the 4-amino-2,6-dimethoxypyrimidine-5-carbaldehyde derivative (1.0 eq) in a mixture of tert-butanol and water.

  • Addition of Reagents: Add 2-methyl-2-butene (5.0 eq) followed by a solution of sodium chlorite (4.0 eq) and sodium dihydrogen phosphate (4.0 eq) in water dropwise at room temperature.

  • Reaction Conditions: Stir the reaction mixture vigorously at room temperature for 4-6 hours.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium sulfite. Acidify the mixture with 1M HCl and extract with ethyl acetate.

  • Purification: Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the carboxylic acid, which can often be used in the next step without further purification.

Causality Behind Experimental Choices:

  • Pinnick Oxidation: This method is chosen as it is a mild and efficient way to oxidize aldehydes to carboxylic acids in the presence of other functional groups.

  • 2-Methyl-2-butene: This reagent acts as a scavenger for the hypochlorite byproduct, preventing unwanted side reactions.

Conclusion and Future Outlook

This compound represents a versatile and valuable platform for the synthesis of novel agrochemicals. The protocols outlined in this document provide a solid foundation for researchers to explore the synthesis of new fungicides and herbicides. The strategic combination of a displaceable chlorine atom and a reactive aldehyde group allows for a multitude of synthetic transformations, paving the way for the discovery of next-generation crop protection agents. Further exploration of the reactivity of this compound and the biological activity of its derivatives is highly encouraged.

References

Knoevenagel condensation protocol for pyrimidine-5-carbaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Knoevenagel Condensation with Pyrimidine-5-carbaldehydes for Advanced Drug Discovery

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of Pyrimidine Functionalization

In the landscape of medicinal chemistry and drug development, the pyrimidine scaffold is a privileged structure, forming the core of numerous therapeutic agents across oncology, infectious diseases, and neurology.[1][2][3][4] Its prevalence is rooted in its role as a fundamental building block of DNA and RNA, allowing pyrimidine-based drugs to often act as effective enzyme inhibitors or receptor modulators.[2] The ability to strategically functionalize the pyrimidine ring is therefore a critical task for medicinal chemists aiming to fine-tune pharmacological activity, selectivity, and pharmacokinetic properties.

The Knoevenagel condensation is a robust and highly reliable carbon-carbon bond-forming reaction that serves as a cornerstone for this purpose.[5][6] This reaction involves the condensation of a carbonyl compound—in this case, a pyrimidine-5-carbaldehyde—with an active methylene compound, catalyzed by a weak base.[7] The resulting α,β-unsaturated products are not merely stable final compounds but are also versatile intermediates for synthesizing more complex heterocyclic systems and pharmacologically active molecules, including potent anticancer agents.[8][9][10] This application note provides a detailed, field-proven protocol for performing the Knoevenagel condensation on pyrimidine-5-carbaldehydes, grounded in mechanistic principles and practical insights for researchers in drug discovery.

The Reaction Mechanism: A Stepwise Perspective

The Knoevenagel condensation proceeds via a nucleophilic addition followed by a dehydration reaction.[7] The success of the protocol hinges on understanding the role of each component. A weak base, typically a secondary amine like piperidine, is crucial as it is basic enough to deprotonate the active methylene compound without inducing self-condensation of the aldehyde.[7][11]

The mechanism unfolds in three primary stages:

  • Carbanion Formation: The basic catalyst (e.g., piperidine) abstracts an acidic α-hydrogen from the active methylene compound (e.g., malononitrile), creating a resonance-stabilized carbanion (enolate).[12] The electron-withdrawing groups (Z) on the active methylene compound are essential for stabilizing this negative charge.[7]

  • Nucleophilic Attack: The newly formed carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the pyrimidine-5-carbaldehyde. This step forms a tetrahedral alkoxide intermediate.[12]

  • Protonation and Dehydration: The alkoxide intermediate is protonated by the conjugate acid of the catalyst, forming a β-hydroxy compound (an aldol-type adduct). This intermediate is unstable and readily undergoes base-induced dehydration (elimination of a water molecule) to yield the final, thermodynamically stable α,β-unsaturated product. The catalyst is regenerated in the process, allowing it to participate in subsequent cycles.

Knoevenagel_Mechanism cluster_start Step 1: Carbanion Formation cluster_attack Step 2: Nucleophilic Attack cluster_dehydration Step 3: Dehydration A Active Methylene (Z-CH₂-Z) C Resonance-Stabilized Carbanion A->C Base abstracts α-H⁺ B Base (Piperidine) D Pyrimidine-5-carbaldehyde (Pyr-CHO) E Tetrahedral Alkoxide Intermediate C->E Carbanion attacks carbonyl carbon F β-Hydroxy Adduct E->F Protonation E->F G Final Product (α,β-unsaturated) F->G Base-induced elimination F->G H H₂O Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Isolation & Purification cluster_analysis 4. Analysis reagents Measure Reagents: - Pyrimidine-5-carbaldehyde - Active Methylene Cmpd - Solvent & Catalyst setup Combine in Flask (Stirring) reagents->setup reflux Heat to Reflux setup->reflux monitor Monitor by TLC reflux->monitor cool Cool to RT monitor->cool Reaction Complete filter Filter Precipitate cool->filter wash Wash with Cold Solvent filter->wash purify Recrystallize (if needed) wash->purify characterize Characterize Product: - NMR - IR - Mass Spec - Melting Point purify->characterize

References

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Heterocycles in Modern Chemistry

Heterocyclic compounds, cyclic structures containing at least one heteroatom (such as nitrogen, oxygen, or sulfur), form the bedrock of medicinal chemistry and drug discovery.[1] Their prevalence is remarkable; an analysis of FDA-approved drugs reveals that the majority contain heterocyclic moieties, highlighting their significance in interacting with biological targets.[2][3] This structural ubiquity is due to their ability to present a diverse array of three-dimensional shapes and functionalities, which enables them to act as pharmacophores, modulate ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and overcome drug resistance.[4][5]

The continuous demand for new therapeutic agents necessitates the development of innovative and efficient synthetic methodologies.[6][7] Modern organic synthesis has moved beyond traditional, often harsh, methods to embrace strategies that offer greater efficiency, atom economy, and sustainability.[3][8] This guide provides an in-depth exploration of several cutting-edge and robust strategies for the synthesis of novel heterocyclic compounds, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

Modern Synthetic Strategies: A Toolkit for Innovation

The modern chemist's toolkit for heterocyclic synthesis is diverse and powerful, allowing for the rapid construction of molecular complexity from simple precursors.[6][9] Key strategies include multi-component reactions (MCRs), visible-light photocatalysis, and transition metal-catalyzed C-H activation, each offering unique advantages in the pursuit of novel molecular architectures.

Multi-Component Reactions (MCRs): The Power of Convergence

Multi-component reactions are highly prized for their efficiency, combining three or more starting materials in a single synthetic operation to form a complex product that incorporates substantial portions of all reactants.[10][11] This approach aligns with the principles of green chemistry by minimizing steps, reducing waste, and saving time and resources.[12] The Ugi four-component reaction (Ugi-4CR) is a cornerstone of MCR chemistry, valued for its ability to generate diverse peptide-like structures and a wide array of heterocyclic compounds through subsequent intramolecular reactions.[13][14]

Causality and Mechanistic Insight: The Ugi Reaction

The Ugi reaction's power lies in its convergent mechanism. It begins with the condensation of an aldehyde and an amine to form an imine. Simultaneously, the isocyanide and carboxylic acid react to form a key intermediate. The nucleophilic α-carbon of the isocyanide then attacks the electrophilic imine carbon, and this is followed by an intramolecular acyl transfer to yield the stable α-acylamino amide product.[15] This sequence allows for the rapid assembly of four distinct building blocks into a single, highly functionalized molecule, which can then undergo a post-Ugi cyclization to form a variety of heterocycles.[15][16]

Caption: The convergent mechanism of the Ugi four-component reaction.

Visible-Light Photocatalysis: A Green Revolution in Synthesis

Visible-light photocatalysis has emerged as a powerful and sustainable strategy for forging chemical bonds under exceptionally mild conditions.[17][18] This technique harnesses low-energy visible light to generate highly reactive radical intermediates from organic molecules, a process often difficult to achieve through traditional thermal methods.[19][20] By using a photocatalyst—typically a transition metal complex or an organic dye—reactions can be initiated via single-electron transfer (SET) or energy transfer (EnT) pathways, enabling a wide range of transformations for heterocycle synthesis.[17][19]

Causality and Mechanistic Insight: The Photoredox Cycle

The choice of photocatalyst is critical as its photophysical properties dictate the reaction's feasibility. Upon absorbing a photon of visible light, the photocatalyst is promoted to an excited state, becoming both a more potent oxidant and reductant. This excited catalyst can then engage with a substrate in several ways. In a reductive quenching cycle, it donates an electron to a substrate to form a radical anion. In an oxidative quenching cycle, it accepts an electron, generating a radical cation. The catalyst is then returned to its ground state by another redox event, completing the catalytic cycle. This process allows for the controlled generation of radicals under neutral conditions at room temperature, making it ideal for synthesizing complex and sensitive heterocyclic molecules.[17][18]

Photoredox_Cycle cluster_oxidative Oxidative Quenching Cycle cluster_reductive Reductive Quenching Cycle PC Photocatalyst (PC) PC_excited Excited PC* PC->PC_excited Visible Light (hν) PC_reduced Reduced PC- PC_excited->PC_reduced + D PC_oxidized Oxidized PC+ PC_excited->PC_oxidized + A Donor Electron Donor (D) Donor_oxidized Oxidized Donor (D+) Donor->Donor_oxidized - e- PC_reduced->PC + Substrate(ox) Acceptor Electron Acceptor (A) Acceptor_reduced Reduced Acceptor (A-) Acceptor->Acceptor_reduced + e- PC_oxidized->PC + Substrate(red)

Caption: General mechanism of oxidative and reductive photoredox cycles.

Transition Metal-Catalyzed C-H Activation: A Paradigm Shift in Functionalization

The direct functionalization of carbon-hydrogen (C-H) bonds is a transformative strategy in organic synthesis.[21] Traditionally, the construction of carbon-carbon or carbon-heteroatom bonds required pre-functionalized starting materials (e.g., organic halides). C-H activation bypasses this requirement, offering a more atom- and step-economical pathway to complex molecules.[22] Palladium, rhodium, and copper catalysts are frequently employed to facilitate the intramolecular cyclization of substrates via C-H activation, providing direct access to a wide range of nitrogen-containing heterocycles.[22][23]

Causality and Mechanistic Insight: Intramolecular C-H Amination

In a typical palladium-catalyzed intramolecular C-H amination, a substrate containing a directing group (often a pyridine or amide) and a tethered amine first coordinates to the palladium center. The directing group positions the catalyst in proximity to a specific C-H bond. The C-H bond is then cleaved in the rate-determining step, often via a concerted metalation-deprotonation (CMD) pathway, to form a palladacycle intermediate. Reductive elimination from this intermediate forms the new C-N bond and regenerates the active catalyst, completing the cycle. This directed approach provides exquisite control over regioselectivity, a significant challenge in traditional synthesis.[22][24]

Classic Methodologies Revisited: The Enduring Power of the Pictet-Spengler Reaction

While novel methodologies are continuously being developed, classic named reactions remain indispensable tools for heterocyclic synthesis. The Pictet-Spengler reaction, first reported in 1911, is a robust and reliable method for synthesizing tetrahydroisoquinolines and tetrahydro-β-carbolines.[25][26] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[27][28] Its significance is underscored by its role in the biosynthesis of numerous alkaloids and its widespread application in the synthesis of pharmaceutical agents.[25]

Causality and Mechanistic Insight: The Pictet-Spengler Reaction

The reaction proceeds through several well-defined steps. First, the β-arylethylamine reacts with the carbonyl compound to form a Schiff base (or iminium ion under acidic conditions).[27] The electron-rich aromatic ring then acts as a nucleophile, attacking the electrophilic iminium ion in an intramolecular electrophilic aromatic substitution.[28] This cyclization step is typically the rate-determining step. A final deprotonation step restores the aromaticity of the ring system, yielding the final tetrahydroisoquinoline or tetrahydro-β-carboline product. The success of the reaction often depends on the nucleophilicity of the aromatic ring; electron-donating groups on the ring facilitate the cyclization.[25]

Pictet_Spengler_Mechanism Start β-Arylethylamine + Aldehyde/Ketone SchiffBase Schiff Base Intermediate Start->SchiffBase - H2O Iminium Iminium Ion (Electrophile) SchiffBase->Iminium + H+ Spiro Spirocyclic Intermediate Iminium->Spiro Intramolecular Electrophilic Attack Product Tetrahydroisoquinoline Product Spiro->Product Rearomatization (- H+)

Caption: The stepwise mechanism of the Pictet-Spengler reaction.

Experimental Protocols

The following protocols are representative examples for the synthesis of heterocyclic compounds using the methodologies discussed. Researchers should perform their own risk assessment and optimization based on their specific substrates and laboratory conditions.

Protocol 1: Ugi Four-Component Synthesis of a Dihydropyridone Derivative

This protocol describes a diastereoselective multi-component synthesis of a functionalized dihydropyridone, which can serve as a precursor to more complex heterocyclic systems.[10]

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)Role
Isocyanoacetate-1.0 eq1.0Isocyanide Component
Amine-1.0 eq1.0Amine Component
Aldehyde-1.0 eq1.0Aldehyde Component
Carboxylic Acid-1.0 eq1.0Acid Component
Methanol (MeOH)32.045 mL-Solvent
Magnetic Stirrer-1-Agitation
Round-bottom flask-1-Reaction Vessel

Step-by-Step Methodology:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 mmol, 1.0 eq) and the aldehyde (1.0 mmol, 1.0 eq) in methanol (5 mL).

  • Stir the mixture at room temperature for 10 minutes to facilitate imine formation.

  • Add the carboxylic acid (1.0 mmol, 1.0 eq) to the mixture, followed by the isocyanoacetate (1.0 mmol, 1.0 eq).

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • The resulting crude residue can be purified by column chromatography on silica gel (using an appropriate eluent system, e.g., ethyl acetate/hexanes) to yield the pure α-acylamino amide product.

  • A subsequent post-Ugi cyclization (e.g., a Heck reaction if appropriate functional groups are present) can be performed on the purified product to construct the final heterocycle.[16]

Protocol 2: Visible-Light Photocatalytic Synthesis of a 2-Arylbenzothiazole

This protocol outlines a metal-free synthesis of 2-arylbenzothiazoles from 2-aminothiophenols and benzylamines using Rose Bengal as an organic photocatalyst.[17]

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)Role
2-Aminothiophenol125.191.0 eq0.2Starting Material
Benzylamine107.151.2 eq0.24Aldehyde Precursor
Rose Bengal1017.642 mol%0.004Photocatalyst
Acetonitrile (MeCN)41.052 mL-Solvent
Blue LED Lamp (460 nm)-1-Light Source
Schlenk tube-1-Reaction Vessel
Magnetic Stirrer-1-Agitation

Step-by-Step Methodology:

  • In a Schlenk tube equipped with a magnetic stir bar, combine 2-aminothiophenol (0.2 mmol, 1.0 eq), benzylamine (0.24 mmol, 1.2 eq), and Rose Bengal (0.004 mmol, 2 mol%).

  • Add acetonitrile (2 mL) to the tube.

  • Seal the tube and sparge the solution with air (or oxygen) for 5 minutes.

  • Place the reaction vessel approximately 5 cm from a blue LED lamp and begin stirring.

  • Irradiate the mixture at room temperature for the required time (typically 8-12 hours), monitoring progress by TLC.

  • Once the starting material is consumed, remove the light source and transfer the reaction mixture to a round-bottom flask.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using an ethyl acetate/hexanes gradient) to afford the pure 2-arylbenzothiazole.

Protocol 3: Classic Pictet-Spengler Synthesis of a Tetrahydro-β-carboline

This protocol details a standard acid-catalyzed Pictet-Spengler reaction using D-tryptophan methyl ester hydrochloride and an aldehyde.[27][28]

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)Role
D-tryptophan methyl ester HCl254.721.0 eq1.0Amine Component
Aldehyde (e.g., acetaldehyde)44.051.2 eq1.2Carbonyl Component
Dichloromethane (DCM)84.9310 mL-Solvent
Trifluoroacetic acid (TFA)114.021.1 eq1.1Acid Catalyst
Saturated aq. NaHCO₃-~15 mL-Quenching Agent
Anhydrous Na₂SO₄142.04~2 g-Drying Agent
Magnetic Stirrer-1-Agitation
Round-bottom flask-1-Reaction Vessel

Step-by-Step Methodology:

  • Dissolve D-tryptophan methyl ester hydrochloride (1.0 mmol, 1.0 eq) in dichloromethane (10 mL) in a 50 mL round-bottom flask with a magnetic stir bar.

  • Add the aldehyde (1.2 mmol, 1.2 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (1.1 mmol, 1.1 eq) dropwise to the stirring solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired tetrahydro-β-carboline.

Conclusion and Future Outlook

The synthesis of novel heterocyclic compounds is a dynamic and rapidly evolving field, driven by the incessant need for new pharmaceuticals, agrochemicals, and materials.[1] Modern strategies like multi-component reactions, photoredox catalysis, and C-H activation have revolutionized the way chemists approach molecular construction, offering unprecedented efficiency, selectivity, and sustainability.[6][7] Concurrently, classic transformations like the Pictet-Spengler reaction continue to be refined and utilized, demonstrating their enduring value.

Looking ahead, the future of heterocyclic synthesis will likely involve the increasing integration of flow chemistry, biocatalysis, and machine learning to accelerate the discovery of new reactions and optimize existing processes.[1] By combining these innovative approaches, researchers will be better equipped to explore chemical space and develop the next generation of functional molecules that address critical challenges in medicine and technology.

References

Application Note & Protocol: Vilsmeier-Haack Formylation of 2,6-Dimethoxypyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Formylated Pyrimidines

Pyrimidine scaffolds are a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to their diverse biological activities.[1][2] The introduction of a formyl (-CHO) group onto the pyrimidine ring is a pivotal synthetic transformation. This aldehyde functionality serves as a versatile chemical handle, enabling a wide array of subsequent modifications such as reductive amination, oxidation to a carboxylic acid, Wittig reactions, and the construction of more complex heterocyclic systems.[3] Consequently, formylated pyrimidines are critical intermediates in the synthesis of novel drug candidates targeting a spectrum of diseases, from cancer to infectious agents.[1][2]

Among the various methods for formylation, the Vilsmeier-Haack reaction stands out as an efficient, mild, and highly effective method for electron-rich aromatic and heteroaromatic substrates.[3][4] The 2,6-dimethoxypyrimidine system is particularly well-suited for this reaction. The two methoxy groups are strongly electron-donating, which activates the C5 position of the pyrimidine ring towards electrophilic substitution, making the Vilsmeier-Haack reaction a reliable and regioselective choice.

This document provides a comprehensive guide to the experimental procedure for the formylation of 2,6-dimethoxypyrimidine, grounded in the principles of the Vilsmeier-Haack reaction. It details the underlying mechanism, offers a step-by-step laboratory protocol, and includes insights for optimization and troubleshooting.

Pillar 1: The Vilsmeier-Haack Reaction Mechanism

The reaction proceeds in three primary stages: formation of the electrophilic Vilsmeier reagent, electrophilic aromatic substitution, and hydrolysis to yield the final aldehyde product.[4][5][6]

  • Formation of the Vilsmeier Reagent: The reaction is initiated by the activation of a substituted formamide, typically N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃). This forms a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[4][7][8]

  • Electrophilic Attack: The electron-rich C5 position of the 2,6-dimethoxypyrimidine ring performs a nucleophilic attack on the carbon of the Vilsmeier reagent. This step temporarily disrupts the aromaticity of the pyrimidine ring.

  • Aromatization & Hydrolysis: A subsequent deprotonation step restores the aromaticity of the ring, forming an iminium salt intermediate. The final aldehyde is liberated upon aqueous workup, which hydrolyzes the iminium salt.[4][7]

Vilsmeier_Haack_Mechanism Figure 1: Vilsmeier-Haack Reaction Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Pyrimidine 2,6-Dimethoxypyrimidine Intermediate Iminium Salt Intermediate Pyrimidine->Intermediate + Vilsmeier Reagent Product 4-Formyl-2,6-dimethoxypyrimidine Intermediate->Product + H₂O (Workup)

Caption: A simplified overview of the key stages in the Vilsmeier-Haack formylation.

Pillar 2: A Self-Validating Experimental Protocol

This protocol is designed for the synthesis of 4-formyl-2,6-dimethoxypyrimidine. The causality behind each step is explained to ensure reproducibility and allow for informed troubleshooting.

Materials & Reagents
Reagent/MaterialGradeSupplierNotes
2,6-Dimethoxypyrimidine≥98%CommercialStarting material.
Phosphorus Oxychloride (POCl₃)≥99%CommercialHighly corrosive and water-reactive. Handle with extreme care.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%CommercialMust be anhydrous to prevent premature quenching of reagents.
Dichloromethane (DCM)Anhydrous, ≥99.8%CommercialReaction solvent.
Saturated Sodium Bicarbonate (NaHCO₃)ACS Grade-For neutralization during workup.
Saturated Sodium Chloride (Brine)ACS Grade-For aqueous washes.
Anhydrous Magnesium Sulfate (MgSO₄)ACS Grade-For drying the organic layer.
Ethyl Acetate & HexanesHPLC GradeCommercialFor column chromatography.
Round-bottom flasks, magnetic stir bars, dropping funnel, condenser, ice bath, heating mantle, rotary evaporator, TLC plates (silica gel 60 F₂₅₄), glass column for chromatography.

Step-by-Step Methodology

Experimental_Workflow Figure 2: Experimental Workflow prep 1. Prepare Vilsmeier Reagent (POCl₃ in DCM, 0°C) add_dmf 2. Add Anhydrous DMF (Slowly at 0°C) prep->add_dmf stir1 3. Stir Reagent (30 min at 0°C) add_dmf->stir1 add_sub 4. Add Substrate (2,6-Dimethoxypyrimidine in DCM) stir1->add_sub react 5. Reaction (Heat to reflux, monitor by TLC) add_sub->react quench 6. Quench Reaction (Pour onto crushed ice) react->quench neutralize 7. Neutralize (Add sat. NaHCO₃ soln.) quench->neutralize extract 8. Extraction (Extract with DCM) neutralize->extract wash 9. Wash & Dry (Wash with brine, dry over MgSO₄) extract->wash concentrate 10. Concentrate (Rotary Evaporation) wash->concentrate purify 11. Purify (Silica Gel Chromatography) concentrate->purify final_product 12. Final Product (Characterize: NMR, MS) purify->final_product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-2,6-dimethoxypyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-chloro-2,6-dimethoxypyrimidine-5-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction, improve yields, and overcome common challenges.

The primary and most effective method for synthesizing this compound is the Vilsmeier-Haack reaction.[1][2][3][4] This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring, in this case, the pyrimidine core. The process involves the in-situ formation of the Vilsmeier reagent, a chloroiminium salt, from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[2][4][5]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound via the Vilsmeier-Haack reaction.

Low or No Product Yield

1. Incomplete Formation of the Vilsmeier Reagent

  • Question: My reaction shows a very low conversion of the starting material. What could be the issue with the Vilsmeier reagent formation?

  • Answer: The Vilsmeier reagent is moisture-sensitive. Ensure that your DMF and POCl₃ are anhydrous and that the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). The reagent is typically prepared at a low temperature (0 °C) before the addition of the pyrimidine substrate.[6] The color of the Vilsmeier reagent can vary from colorless to yellow or orange due to minor impurities, but a significant color change is not always indicative of successful formation.[7]

2. Low Reactivity of the Pyrimidine Substrate

  • Question: I've confirmed my Vilsmeier reagent is active, but the formylation of the pyrimidine is still inefficient. Why might this be?

  • Answer: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution.[2][3] The electron-donating methoxy groups at the 2 and 6 positions of the pyrimidine ring are crucial for activating the C5 position for formylation. Ensure your starting material, 2,6-dimethoxypyrimidine, is pure. Any electron-withdrawing impurities could deactivate the ring.

3. Inappropriate Reaction Temperature or Time

  • Question: What are the optimal temperature and reaction time for this synthesis?

  • Answer: After the initial formation of the Vilsmeier reagent at a low temperature, the reaction with the pyrimidine substrate often requires heating.[1][6] A common approach is to heat the reaction mixture to reflux.[6] The reaction progress should be monitored by a suitable technique like Thin Layer Chromatography (TLC) to determine the optimal reaction time, which can range from a few hours to overnight.[1]

Formation of Side Products and Impurities

1. Multiple Formylations or Other Side Reactions

  • Question: I'm observing multiple spots on my TLC plate, suggesting the formation of byproducts. What are the likely side reactions?

  • Answer: While the C5 position is electronically favored, harsh reaction conditions (e.g., excessively high temperatures or prolonged reaction times) could potentially lead to other reactions. The Vilsmeier reagent can also act as a chlorinating agent under certain conditions. Careful control of stoichiometry and reaction parameters is key to minimizing these side products.

2. Issues During Work-up and Purification

  • Question: The work-up procedure seems to be degrading my product or leading to a complex mixture. How can I improve this step?

  • Answer: The work-up for a Vilsmeier-Haack reaction typically involves quenching the reaction mixture with ice water or an ice-cold aqueous solution of a base like sodium bicarbonate or sodium acetate to hydrolyze the intermediate iminium salt to the aldehyde.[2][6] This step can be highly exothermic and should be performed carefully with efficient stirring. Extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) followed by washing and drying is a standard procedure.[6] If you are experiencing issues with product degradation, ensure the quenching and extraction are performed at a low temperature.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Vilsmeier-Haack reaction in this synthesis?

A1: The reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form a highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[4][5]

  • Electrophilic Aromatic Substitution: The electron-rich C5 position of the 2,6-dimethoxypyrimidine ring attacks the electrophilic carbon of the Vilsmeier reagent. This is followed by the elimination of a proton to restore aromaticity.

  • Hydrolysis: The resulting iminium salt is then hydrolyzed during the aqueous work-up to yield the final aldehyde product.[8]

Reaction Mechanism Overview

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 Pyrimidine 2,6-Dimethoxypyrimidine Iminium_Salt Iminium Salt Intermediate Pyrimidine->Iminium_Salt + Vilsmeier Reagent Final_Product 4-Chloro-2,6-dimethoxy- pyrimidine-5-carbaldehyde Iminium_Salt->Final_Product + H2O (Work-up)

Caption: Vilsmeier-Haack reaction workflow for the synthesis.

Q2: Can I use other halogenating agents besides POCl₃?

A2: While POCl₃ is the most common and cost-effective reagent, other reagents like oxalyl chloride or thionyl chloride can also be used to generate the Vilsmeier reagent from DMF. However, reaction conditions may need to be re-optimized.

Q3: What are the key safety precautions for this reaction?

A3: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.[9] The quenching step is exothermic and should be performed with caution.

Q4: How can I purify the final product?

A4: The crude product is often a solid and can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/petroleum ether or ethanol.[6] Column chromatography on silica gel can also be employed if recrystallization does not provide the desired purity.

Experimental Protocol

Below is a generalized, step-by-step experimental protocol for the synthesis of this compound.

Synthesis Workflow

Synthesis_Workflow start Start reagent_prep Prepare Vilsmeier Reagent (DMF + POCl3 at 0°C) start->reagent_prep add_pyrimidine Add 2,6-Dimethoxypyrimidine reagent_prep->add_pyrimidine reaction Heat to Reflux (Monitor by TLC) add_pyrimidine->reaction workup Quench with Ice Water/ Base reaction->workup extraction Extract with Organic Solvent workup->extraction purification Purify by Recrystallization or Chromatography extraction->purification end End Product purification->end

References

Technical Support Center: Purification of 4-Chloro-2,6-dimethoxypyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Chloro-2,6-dimethoxypyrimidine-5-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the successful purification of this key synthetic intermediate. Our focus is on delivering practical, field-tested insights grounded in scientific principles to overcome common challenges encountered in the laboratory.

Troubleshooting Guide: Navigating Purification Challenges

This section addresses specific issues that may arise during the purification of this compound, offering probable causes and actionable solutions.

Issue 1: Low Purity After Initial Work-up

Question: After aqueous work-up of my reaction mixture, the crude this compound shows significant impurities by TLC and ¹H NMR analysis. What are the likely contaminants and how can I remove them?

Probable Causes & Solutions:

  • Residual Vilsmeier-Haack Reagent Byproducts: The synthesis of this aldehyde often employs a Vilsmeier-Haack reaction, which can leave behind phosphorus-containing byproducts and colored impurities.[1] These are often acidic and can be removed with a mild basic wash.

    • Solution: During the work-up, after quenching the reaction with ice water, perform a wash with a saturated aqueous solution of sodium bicarbonate.[2] This will neutralize and help remove acidic impurities. Follow this with a brine wash to remove excess water before drying the organic layer.

  • Unreacted Starting Material (2,4-dimethoxy-6-chloropyrimidine): Incomplete formylation will result in the presence of the starting material. Due to the structural similarity, its polarity might be close to the product.

    • Solution: Optimize the reaction conditions (e.g., reaction time, temperature, stoichiometry of the Vilsmeier reagent) to drive the reaction to completion. For purification, column chromatography is generally effective in separating the product from the less polar starting material.

  • Over-reaction or Side-reaction Products: The reactive nature of the pyrimidine ring and the aldehyde group can lead to the formation of various side-products.

    • Solution: Careful control of reaction temperature can minimize the formation of side-products. Purification via column chromatography or recrystallization will be necessary to isolate the desired product.

Issue 2: Difficulty with Column Chromatography Separation

Question: I am struggling to achieve good separation of this compound from an impurity during column chromatography. The spots are too close on the TLC plate.

Probable Causes & Solutions:

  • Inappropriate Solvent System: The polarity of the eluent may not be optimal for resolving the compound of interest from impurities.

    • Solution: Systematically screen different solvent systems for TLC analysis. A good starting point for non-polar to moderately polar compounds is a mixture of hexanes and ethyl acetate. Gradually increase the polarity by increasing the proportion of ethyl acetate. For more polar impurities, adding a small amount of methanol to the eluent system might be beneficial. Aim for an Rf value of 0.2-0.4 for the desired compound to achieve the best separation on a column.

  • Compound Instability on Silica Gel: Some compounds can degrade on the acidic surface of silica gel.

    • Solution: To test for stability, spot the compound on a TLC plate, develop it, and then let it sit for an hour before developing it again in the same solvent system. If new spots appear or streaking occurs, the compound may be degrading. In such cases, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine.

  • Co-eluting Impurities: An impurity may have a very similar polarity to the product, making separation by conventional chromatography challenging.

    • Solution: If optimizing the solvent system does not provide adequate separation, consider alternative purification techniques such as preparative High-Performance Liquid Chromatography (HPLC) or recrystallization.

Issue 3: Product "Oiling Out" During Recrystallization

Question: I am attempting to recrystallize this compound, but it is "oiling out" instead of forming crystals. What can I do?

Probable Causes & Solutions:

  • Supersaturation Occurring at a Temperature Above the Melting Point of the Solute: If the solution becomes supersaturated at a temperature where the compound is still a liquid, it will separate as an oil.

    • Solution: Add more of the solvent to the hot solution to decrease the saturation point. This will ensure that crystallization begins at a lower temperature where the product is a solid.

  • Presence of Impurities: Impurities can disrupt the crystal lattice formation, leading to oiling out.

    • Solution: Try to pre-purify the crude product by a quick filtration through a small plug of silica gel to remove gross impurities before attempting recrystallization.

  • Inappropriate Solvent Choice: The chosen solvent may not be ideal for crystallization.

    • Solution: Experiment with different solvent systems. Since the compound is soluble in dichloromethane and methanol, a co-solvent system might be effective.[3] For instance, dissolve the compound in a minimum amount of hot dichloromethane or ethyl acetate and then slowly add a non-polar solvent in which the compound is less soluble (e.g., hexanes or petroleum ether) until the solution becomes slightly turbid. Then, allow it to cool slowly.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for purifying this compound?

A1: Both column chromatography and recrystallization are effective methods. The choice depends on the nature and quantity of the impurities. For mixtures with closely related impurities, column chromatography is often preferred. For removing minor, less soluble impurities and obtaining a highly crystalline final product, recrystallization is an excellent choice.

Q2: What are some suitable solvent systems for column chromatography of this compound?

A2: A gradient of ethyl acetate in hexanes is a good starting point. Based on TLC analysis, the optimal ratio can be determined. For instance, starting with 10% ethyl acetate in hexanes and gradually increasing the polarity to 30-40% ethyl acetate is a common strategy for compounds of similar polarity.

Q3: How can I monitor the purification process effectively?

A3: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of column chromatography and assessing the purity of fractions. Use a suitable stain (e.g., potassium permanganate or UV light if the compound is UV active) to visualize the spots. For confirming the identity and purity of the final product, techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry are essential.

Q4: Is this compound stable during storage?

A4: Aldehydes can be susceptible to oxidation to the corresponding carboxylic acid over time, especially if exposed to air and light. It is recommended to store the purified compound at a low temperature (-20°C is often suggested) under an inert atmosphere (e.g., nitrogen or argon) and protected from light.[3]

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Preparation of the Column: Pack a glass column with silica gel (60-120 mesh) using a slurry method with a non-polar solvent like hexanes.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of dichloromethane or the eluent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried silica to the top of the column.

  • Elution: Begin eluting the column with a low polarity solvent system (e.g., 9:1 hexanes:ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 7:3 hexanes:ethyl acetate) to facilitate the elution of the product.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution by TLC.

  • Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Based on small-scale solubility tests, select a suitable solvent or solvent pair. A good solvent will dissolve the compound when hot but not when cold. A mixture of ethyl acetate and hexanes is often a good starting point.

  • Dissolution: Place the crude compound in a flask and add a minimal amount of the chosen solvent (e.g., ethyl acetate). Heat the mixture to boiling with stirring to dissolve the compound completely.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Crystal formation should begin. To maximize yield, you can further cool the flask in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualization of Purification Workflow

Purification_Workflow cluster_start Crude Product Analysis cluster_decision Method Selection cluster_purification Purification Techniques cluster_end Final Product Start Crude this compound TLC_Analysis TLC & NMR Analysis Start->TLC_Analysis Decision Impurity Profile? TLC_Analysis->Decision Col_Chrom Column Chromatography Decision->Col_Chrom  Complex Mixture /  Similar Polarity Impurities Recrystal Recrystallization Decision->Recrystal  Minor Impurities /  Crystalline Solid Desired Purity_Check Purity & Identity Confirmation (TLC, NMR, MS) Col_Chrom->Purity_Check Recrystal->Purity_Check Pure_Product Pure Product Purity_Check->Pure_Product

References

common side reactions in the synthesis of 4-Chloro-2,6-dimethoxypyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 4-Chloro-2,6-dimethoxypyrimidine-5-carbaldehyde. As a crucial intermediate in the synthesis of various biologically active compounds, understanding the nuances of its preparation is paramount. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis via the Vilsmeier-Haack reaction.

I. Understanding the Core Synthesis: The Vilsmeier-Haack Reaction

The synthesis of this compound is typically achieved through the Vilsmeier-Haack reaction. This reaction involves the formylation of an electron-rich aromatic or heteroaromatic compound using a Vilsmeier reagent, which is generated in situ from a substituted amide (commonly N,N-dimethylformamide, DMF) and a halogenating agent like phosphorus oxychloride (POCl₃)[1][2][3].

The reaction proceeds via the formation of a highly electrophilic chloroiminium ion (the Vilsmeier reagent), which then undergoes electrophilic aromatic substitution onto the pyrimidine ring. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde[4][5][6]. For 2,6-dimethoxypyrimidine, the electron-donating nature of the methoxy groups activates the C5 position for this electrophilic attack.

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_reagent Substrate 2,6-Dimethoxypyrimidine Iminium_salt Iminium Salt Intermediate Substrate->Iminium_salt + Vilsmeier Reagent Product 4-Chloro-2,6-dimethoxy- pyrimidine-5-carbaldehyde Iminium_salt->Product H₂O Workup Troubleshooting_Logic cluster_problems Observed Problems cluster_causes Potential Causes cluster_solutions Solutions Start Synthesis Issue Low_Yield Low Yield Start->Low_Yield Dark_Color Dark Reaction Color Start->Dark_Color No_Chlorination No Chlorination Start->No_Chlorination Purification_Issues Purification Issues Start->Purification_Issues Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Side_Reactions Side Reactions Low_Yield->Side_Reactions Moisture Moisture Present Dark_Color->Moisture High_Temp High Temperature Dark_Color->High_Temp Insufficient_POCl3 Insufficient POCl₃ No_Chlorination->Insufficient_POCl3 Byproducts Multiple Byproducts Purification_Issues->Byproducts Increase_Temp_Time Increase Temp/Time Incomplete_Reaction->Increase_Temp_Time Control_Stoichiometry Control Stoichiometry Side_Reactions->Control_Stoichiometry Anhydrous_Conditions Use Anhydrous Conditions Moisture->Anhydrous_Conditions Low_Temp_Addition Low Temp. Addition High_Temp->Low_Temp_Addition Increase_POCl3 Increase POCl₃ Insufficient_POCl3->Increase_POCl3 Column_Chromatography Column Chromatography Byproducts->Column_Chromatography Recrystallization Recrystallization Byproducts->Recrystallization

References

challenges in the scale-up synthesis of 4-Chloro-2,6-dimethoxypyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Guide Objective: This document provides in-depth troubleshooting guidance and frequently asked questions (FAQs) for researchers, chemists, and process development professionals engaged in the scale-up synthesis of 4-Chloro-2,6-dimethoxypyrimidine-5-carbaldehyde. Our focus is on anticipating and resolving common challenges encountered when transitioning from laboratory-scale to pilot or manufacturing-scale production.

Introduction: The Vilsmeier-Haack Approach

The synthesis of this compound is a critical step in the manufacturing of various pharmaceutical intermediates.[1] The most common and industrially relevant synthetic route is the Vilsmeier-Haack formylation of a suitable pyrimidine precursor. This reaction involves the use of a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and an amide like N,N-dimethylformamide (DMF).[2][3][4] While effective, this method presents several challenges, particularly concerning thermal safety, reaction control, and product purity at scale.[5][6]

The Vilsmeier-Haack reaction is an electrophilic aromatic substitution where the electron-rich pyrimidine ring attacks the electrophilic chloroiminium salt (the Vilsmeier reagent).[2] The resulting intermediate is then hydrolyzed during work-up to yield the desired aldehyde.[2] Success at scale hinges on precise control over this process.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your synthesis campaign.

Category 1: Reaction Initiation & Control
Q1: My reaction is sluggish or has stalled, with significant unreacted starting material. What are the likely causes?

Answer: This is a common issue often traced back to the Vilsmeier reagent itself or the reaction conditions.

  • Cause A: Inactive Vilsmeier Reagent: The chloroiminium salt is sensitive to moisture. Any water present in the DMF, POCl₃, or the reactor will consume the reagent, preventing it from participating in the formylation. On a large scale, ensuring completely anhydrous conditions is paramount.

  • Cause B: Insufficient Temperature for Reagent Formation: The formation of the Vilsmeier reagent from POCl₃ and DMF is exothermic but still requires a minimum temperature to proceed at a reasonable rate. If the initial mixing is done at too low a temperature (e.g., < 0°C), the reagent may not form completely before the substrate is added.

  • Cause C: Low Reaction Temperature: The formylation of the pyrimidine ring is an electrophilic substitution that requires sufficient thermal energy to overcome the activation barrier. While excessive heat can cause side reactions, a temperature that is too low will result in a stalled reaction.

Troubleshooting Protocol:

  • Reagent Quality Check: Always use freshly opened, high-purity, anhydrous DMF and POCl₃. For scale-up, it is advisable to titrate the moisture content of the solvent lot before use.

  • Vilsmeier Reagent Pre-formation: For better control, consider a two-stage process. First, prepare the Vilsmeier reagent by slowly adding POCl₃ to DMF while maintaining a controlled temperature (e.g., 0-10°C). A mild exotherm should be observed. Allow the reagent to stir for a short period (e.g., 30-60 minutes) to ensure complete formation before adding the pyrimidine substrate.[7]

  • Temperature Optimization: Monitor the reaction progress by in-process control (IPC) methods like HPLC or TLC. If the reaction is slow, a modest increase in temperature (e.g., in 5-10°C increments) may be necessary. Be cautious, as higher temperatures can lead to impurity formation (see Q2).

Q2: The reaction is generating significant impurities, particularly a dark-colored tar. How can I improve selectivity and minimize side products?

Answer: Impurity generation, especially tarring, is almost always linked to poor temperature control and the highly exothermic nature of the Vilsmeier-Haack reaction.[5]

  • Cause A: Runaway Exotherm: The reaction of the Vilsmeier reagent with the electron-rich pyrimidine is highly exothermic. If the addition rate of the limiting reagent is too fast or the cooling capacity of the reactor is insufficient, localized "hot spots" can form. These hot spots lead to decomposition of reactants and products, resulting in complex impurity profiles and polymerization (tarring).

  • Cause B: Incorrect Stoichiometry: Using a large excess of the Vilsmeier reagent can sometimes drive the reaction to completion but also increases the risk of di-formylation or other side reactions.

  • Cause C: Extended Reaction at High Temperature: Prolonged heating after the reaction has reached completion can degrade the product.

Mitigation Strategies:

ParameterLaboratory Scale (Typical)Pilot / Scale-Up RecommendationRationale
Addition Mode Substrate added to reagentSlow, controlled addition of POCl₃ to a solution of substrate in DMF.This "one-pot" method ensures the Vilsmeier reagent is consumed as it forms, preventing the accumulation of a large amount of the unstable, reactive intermediate.[5]
Temperature 50-100°C (Reflux)Maintain strict control, typically 40-60°C. Lowering the temperature reduces the rate of side reactions. The specific optimal temperature should be determined by process development studies.
Monitoring TLC at end of reactionIn-line monitoring (e.g., IR) or frequent HPLC/TLC sampling. Allows for precise determination of reaction completion, preventing unnecessary heating and product degradation.
Agitation Magnetic StirringHigh-torque overhead mechanical stirring. Ensures efficient heat transfer from the reaction mass to the reactor jacket, preventing localized hot spots.

Workflow for Optimizing Reaction Selectivity:

G cluster_0 Problem: High Impurity / Tarring start Impurity Issue Detected q1 Is addition mode 'Reagent to Substrate'? start->q1 a1_yes Switch to 'POCl3 to Substrate/DMF' q1->a1_yes No a1_no Proceed to Temp. Check q1->a1_no Yes q2 Is reaction temp > 70°C? a1_yes->q2 a1_no->q2 a2_yes Reduce temperature to 40-60°C range q2->a2_yes Yes a2_no Proceed to Agitation Check q2->a2_no No q3 Is agitation sufficient for vessel size? a2_yes->q3 a2_no->q3 a3_yes Investigate raw material purity q3->a3_yes Yes a3_no Increase agitator RPM / redesign impeller q3->a3_no No end_node Optimized Process a3_yes->end_node a3_no->end_node

Caption: Troubleshooting decision tree for impurity issues.

Category 2: Work-up and Product Isolation
Q3: The quenching process is violent and difficult to control. What is a safer, scalable method for work-up?

Answer: The quench of residual POCl₃ is one of the most hazardous steps in this process. POCl₃ reacts violently with water in a highly exothermic and gas-evolving hydrolysis. Pouring the reaction mixture onto ice water, a common lab procedure, is not a viable or safe option for large-scale synthesis.[7]

Recommended Scale-Up Quench Protocol:

  • Cool the Reaction Mixture: After confirming reaction completion, cool the reactor contents to 0-10°C.

  • Prepare Quench Solution: In a separate, appropriately sized vessel, prepare a chilled (0-10°C) aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). The amount should be sufficient to neutralize the acidic byproducts and any excess POCl₃.

  • Reverse Addition: Slowly transfer the cooled reaction mixture into the vigorously stirred, chilled basic solution. This "reverse quench" ensures that the highly reactive POCl₃ is always the limiting reagent in the quench vessel, making the heat and gas evolution much easier to control.

  • Maintain Temperature: Monitor the temperature of the quench vessel throughout the addition, using reactor cooling to maintain it below a safe limit (e.g., < 25°C).

  • pH Adjustment: After the addition is complete, check the pH of the aqueous slurry. Adjust to a neutral or slightly basic pH (7-8) if necessary. The product can then be isolated by filtration or extraction.

Q4: My product yield is low after work-up and crystallization. Where am I losing material?

Answer: Product loss during isolation can occur at several stages.

  • Cause A: Product Hydrolysis: The chloro group at the 4-position of the pyrimidine ring is susceptible to hydrolysis under certain pH and temperature conditions during work-up, converting it to a hydroxyl group. The aldehyde can also be sensitive.

  • Cause B: Inefficient Extraction: If extraction is used, the product may have some solubility in the aqueous phase, or emulsions can form, making phase separation difficult and leading to loss of material in the aqueous layer.

  • Cause C: Poor Crystallization: Choosing the wrong solvent system or cooling profile can result in an oiling out of the product or the formation of very fine needles that are difficult to filter and wash effectively.

Troubleshooting and Optimization:

  • Work-up pH and Temperature: During the quench and subsequent washes, maintain a neutral to slightly acidic pH and keep temperatures low to minimize hydrolysis of the chloro group.

  • Filtration vs. Extraction: The product is a solid.[1] Direct filtration from the aqueous quench mixture is often the most efficient isolation method at scale. This avoids the use of large volumes of extraction solvents.

  • Recrystallization Solvent Screen:

    • Perform a systematic solvent screen to find a system that provides good solubility at elevated temperatures and poor solubility at room temperature or below.

    • Common solvents for this class of compound include ethyl acetate, toluene, methanol, or mixtures with heptane/hexane.[7]

    • The goal is to find a solvent that effectively rejects the key impurities while providing a good recovery of the final product in a crystalline, easily filterable form.

Summary of Key Scale-Up Considerations

Challenge AreaKey RecommendationScientific Rationale
Thermal Hazard Implement a "POCl₃ to substrate" slow addition protocol.Prevents accumulation of the thermally unstable Vilsmeier reagent, minimizing the risk of a runaway reaction.[5]
Reaction Control Maintain strict temperature control (e.g., 40-60°C) with efficient agitation.Minimizes the formation of thermal decomposition byproducts and ensures homogenous reaction conditions.
Work-up Safety Use a "reverse quench" by adding the reaction mixture to a chilled basic solution.Ensures the highly reactive POCl₃ is the limiting reagent, allowing for better control of the exothermic hydrolysis.
Product Purity Isolate the product by direct filtration and perform a carefully optimized recrystallization.Avoids potential losses from extraction and uses the recrystallization step to effectively purge process impurities.

Overall Synthesis and Control Workflow

Caption: Recommended scale-up workflow for the synthesis.

References

Technical Support Center: A Troubleshooting Guide for Reactions Involving 4-Chloro-2,6-dimethoxypyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloro-2,6-dimethoxypyrimidine-5-carbaldehyde (CAS: 134221-52-6). This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. My aim is to provide not just protocols, but the underlying chemical principles and field-proven insights to help you navigate the common challenges associated with its use. This molecule's dual reactivity—a highly activated site for nucleophilic substitution and a reactive aldehyde—presents unique opportunities and potential pitfalls. This guide will equip you to troubleshoot effectively and optimize your reaction outcomes.

Section 1: Core Reactivity Profile & Stability

Understanding the inherent chemical nature of this compound is the foundation for successful experimentation. The molecule's reactivity is dominated by two key functional groups whose behaviors are modulated by the electron-deficient pyrimidine core.

The pyrimidine ring, with its two nitrogen atoms, is intrinsically electron-poor. This effect is amplified by the electron-withdrawing nature of the C5-carbaldehyde group. Consequently, the chlorine atom at the C4 position is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions.[1] This is the most common transformation for this substrate. Simultaneously, the aldehyde group at C5 is available for a wide range of classical carbonyl chemistries.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
CAS Number 134221-52-6 [2][3][4]
Molecular Formula C₇H₇ClN₂O₃ [2][3]
Molecular Weight 202.6 g/mol [2][4]
Appearance White to off-white solid [5]
Solubility Dichloromethane, Methanol [2]

| Storage | Store at -20°C for long-term stability |[2] |

G Figure 1: Key Reactive Sites cluster_pyrimidine This compound A C4-Cl (SNAr / Cross-Coupling Site) B C5-CHO (Aldehyde Chemistry Site) C Pyrimidine Core (Electron Deficient) C->A activates C->B activates D C2, C6-OMe (Modulating Groups)

Caption: Key reactive centers of the title compound.

Section 2: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

SNAr is the most frequently employed reaction for this substrate. Success hinges on a careful balance of nucleophile reactivity, base, solvent, and temperature.

❓ FAQ 1: My SNAr reaction with an amine or thiol nucleophile is showing low to no conversion. What are the likely causes?

Answer: This is a common issue that can almost always be traced back to one of four parameters:

  • Insufficient Nucleophilicity: While the C4 position is activated, a weak nucleophile will still struggle to react. If you are using a hindered or electron-poor amine/thiol, you may need more forcing conditions.

  • Inappropriate Base: The base is critical. Its role is often to deprotonate the nucleophile (e.g., thiol to thiolate) or to act as an acid scavenger for reactions with amines that produce HCl.

    • For Amines: Use a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in 1.5-2.0 equivalents. Inorganic bases like K₂CO₃ can also be effective.

    • For Thiols/Alcohols: A stronger base is needed to generate the active nucleophile. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) are common choices. Ensure you are using at least one full equivalent to deprotonate the nucleophile.

  • Incorrect Solvent Choice: SNAr reactions are heavily favored in polar aprotic solvents which can stabilize the charged intermediate (Meisenheimer complex) without solvating the nucleophile excessively.

    • Recommended: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN), or Tetrahydrofuran (THF).

    • Avoid: Protic solvents like methanol or ethanol can act as competing nucleophiles, leading to undesired methoxy/ethoxy substitution products, especially at elevated temperatures.[6]

  • Temperature: Most SNAr reactions on this substrate require heating. A starting point of 60-80 °C is typical. For unreactive nucleophiles, temperatures up to 120 °C may be necessary.

❓ FAQ 2: I'm observing significant byproduct formation. How can I prevent this?

Answer: Byproduct formation often results from conditions that are too harsh or from unintended reactivity.

  • Competing Nucleophiles: As mentioned, if using an alcohol as a solvent, you may see displacement of the C4-Cl by the solvent. If this is not desired, switch to an aprotic solvent.[6]

  • Aldehyde Reactivity: If you are using a primary amine as a nucleophile, it can potentially condense with the C5-aldehyde to form an imine. This is usually reversible, but if it's problematic, consider protecting the aldehyde as an acetal prior to the SNAr reaction.

  • Reaction Time: Monitor the reaction closely by TLC or LC-MS. Pushing the reaction for too long at high temperatures can lead to decomposition.

Experimental Protocol: General Procedure for SNAr with a Secondary Amine
  • To a dry, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Add anhydrous DMF (or another suitable polar aprotic solvent) to make a ~0.2 M solution.

  • Add the secondary amine nucleophile (1.1-1.2 eq) followed by K₂CO₃ (2.0 eq) or DIPEA (2.0 eq).

  • Heat the reaction mixture to 80 °C and stir.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The starting material is UV active.

  • Upon completion (typically 2-6 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate, 3x).[7]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[8]

Section 3: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

Aryl chlorides are notoriously more challenging substrates for cross-coupling reactions like Suzuki-Miyaura compared to their bromide or iodide counterparts.[9] Success requires a highly active catalyst system and rigorously controlled conditions.

❓ FAQ 3: My Suzuki coupling reaction is failing or giving very low yields. What should I check first?

Answer: A failed Suzuki coupling with this substrate is most often a catalyst or conditions issue. Follow this diagnostic workflow to identify the problem.

G Figure 2: Troubleshooting a Failed Suzuki Coupling Start Reaction Failed: Low or No Yield Q1 Is your system TRULY oxygen-free? Start->Q1 A1_Yes Yes, rigorously degassed (e.g., 3x freeze-pump-thaw) Q1->A1_Yes Yes A1_No No, only bubbled Ar/N₂ Q1->A1_No No Q2 Is your Catalyst/Ligand active enough for Ar-Cl? A1_Yes->Q2 Sol1 Action: Re-run with proper degassing. O₂ kills Pd(0) catalysts. A1_No->Sol1 A2_Yes Yes, using modern phosphine ligands (e.g., SPhos, XPhos) or Pd(PPh₃)₄ Q2->A2_Yes Yes A2_No Using older/less active catalyst (e.g., Pd(OAc)₂ with no ligand) Q2->A2_No No Q3 Is your Base/Solvent combination appropriate? A2_Yes->Q3 Sol2 Action: Switch to a more active system. Ar-Cl bonds require electron-rich, bulky ligands for oxidative addition. A2_No->Sol2 A3_Yes Yes, using strong inorganic base (K₃PO₄, Cs₂CO₃) in a suitable solvent (Dioxane/H₂O, Toluene/EtOH/H₂O) Q3->A3_Yes Yes A3_No Using weak base (e.g., NaHCO₃) or incorrect solvent Q3->A3_No No Success Reaction Optimized A3_Yes->Success Sol3 Action: Use a robust base like K₃PO₄. Ensure solvent solubilizes all components and facilitates transmetalation. A3_No->Sol3

Caption: Decision tree for troubleshooting Suzuki coupling.

❓ FAQ 4: I'm seeing significant amounts of dehalogenated starting material (protodeboronation). How do I minimize this?

Answer: The formation of the dehalogenated pyrimidine byproduct arises from the protodeboronation of your boronic acid, a side reaction that competes with the desired transmetalation step.[9] This is often exacerbated by:

  • Excess Water or Protic Sources: While some water is often required to dissolve the base, too much can promote this side reaction. Use anhydrous solvents and a carefully controlled amount of water.

  • High Temperatures & Long Reaction Times: These conditions can favor decomposition pathways. Try to run the reaction at the lowest temperature that gives a reasonable rate (typically 80-100 °C).

  • Base Choice: A very strong base in a protic solvent can accelerate protodeboronation. K₃PO₄ is often a good balance of reactivity and selectivity.[10]

Section 4: Troubleshooting Reactions of the C5-Aldehyde Group

❓ FAQ 5: I'm trying to perform a Knoevenagel condensation on the aldehyde, but I'm getting a complex mixture. What is the best strategy?

Answer: This is a classic chemoselectivity challenge. The basic conditions required for a Knoevenagel condensation (e.g., piperidine, TEA) can also promote SNAr if a nucleophile is present or if the base itself is nucleophilic.

  • Strategy 1 (Mild Conditions): Use the mildest possible basic catalyst that will effect the condensation but not the SNAr. A weak base like piperidinium acetate or simply catalytic piperidine at room temperature might be sufficient.

  • Strategy 2 (Change Reaction Order): If you plan to modify both the C4 and C5 positions, it is often synthetically advantageous to perform the aldehyde chemistry first under neutral or mildly basic conditions. Once the C5 position is modified, you can then proceed with the more robust SNAr or cross-coupling reaction at C4.

  • Strategy 3 (Protection): Protect the aldehyde as a diethyl or dimethyl acetal using the corresponding alcohol and an acid catalyst. Acetal formation is highly selective for the aldehyde. After performing your C4-modification, the aldehyde can be easily deprotected with aqueous acid.

❓ FAQ 6: My attempt to reduce the aldehyde to an alcohol with NaBH₄ is sluggish. Can I use a stronger reducing agent?

Answer: Sodium borohydride (NaBH₄) is the recommended reagent for this transformation due to its excellent chemoselectivity for aldehydes over aryl chlorides. If the reaction is slow:

  • Check Solvent: NaBH₄ reductions are typically fastest in protic solvents like methanol or ethanol.

  • Increase Equivalents: Try increasing the equivalents of NaBH₄ to 2.0 or 3.0.

  • Caution: Avoid using stronger, less selective hydride reagents like Lithium Aluminum Hydride (LiAlH₄). LiAlH₄ is capable of reducing the C4-Cl bond, which would lead to the undesired dehalogenated alcohol product.

References

managing the stability and storage of 4-Chloro-2,6-dimethoxypyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Chloro-2,6-dimethoxypyrimidine-5-carbaldehyde

Document ID: TSC-CDPC-001

Last Updated: January 2, 2026

Welcome to the technical support guide for this compound (CAS: 134221-52-6). This document provides researchers, scientists, and drug development professionals with essential information for the effective storage, handling, and stability management of this key synthetic intermediate. Our goal is to ensure the integrity of your starting material, leading to reproducible and successful experimental outcomes.

Section 1: Core Compound Profile & Quick Reference

This compound is a functionalized heterocyclic compound used as an intermediate in the synthesis of more complex molecules, such as metabolites of Allopurinol.[1] Its reactivity, dictated by the chloro, dimethoxy, and carbaldehyde groups, requires careful management to prevent degradation.

ParameterRecommendationRationale & Key Considerations
Storage Temperature -20°C Minimizes degradation kinetics. The aldehyde group is prone to oxidation and the chloro group to nucleophilic substitution, both of which are slowed at low temperatures.
Atmosphere Inert Gas (Argon or Nitrogen)Reduces risk of oxidation of the aldehyde functional group. Protects against moisture-driven hydrolysis.
Light Conditions Store in an amber vial or in the dark.Pyrimidine derivatives can be light-sensitive, potentially leading to decomposition.
Container Tightly sealed original vial.[2][3]Prevents exposure to atmospheric moisture and oxygen. Ensure the cap is secure after each use.
Incompatible Materials Strong oxidizing agents, strong bases.Oxidizing agents can convert the aldehyde to a carboxylic acid. Strong bases can promote decomposition or nucleophilic substitution of the chlorine.[4][5]
Recommended Solvents Dichloromethane, Methanol.[1]Use freshly dried solvents for preparing stock solutions to avoid introducing water.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the use of this compound in a practical question-and-answer format.

Question: I stored the compound at 4°C instead of -20°C for a week. Is it still usable?

Answer: It is possible the compound has undergone some degradation. The primary risks of storage at 4°C are a higher rate of slow hydrolysis from trace moisture and potential dimerization or oxidation of the aldehyde. Before use, it is critical to perform a quality control (QC) check. We recommend running a Thin Layer Chromatography (TLC) analysis against a reliable reference standard or a previously validated batch. If new, lower Rf spots (indicating more polar impurities like the hydrolyzed product) or significant streaking are observed, the material's purity is compromised.

Question: My reaction yield is lower than expected. Could the starting material be the problem?

Answer: Yes, the purity and stability of this reagent are paramount. Low yields are a classic symptom of starting material degradation.

  • Causality: The aldehyde functional group is essential for many subsequent reactions (e.g., reductive aminations, Wittig reactions). If it has been oxidized to a carboxylic acid, it will be unreactive under those conditions. Similarly, if the chlorine atom has been substituted (e.g., by hydrolysis to an -OH group), it will fail in planned cross-coupling reactions.

  • Troubleshooting Workflow: We have designed a logical workflow to diagnose this issue. Please refer to the diagram in Section 4. The first step is always to validate the integrity of your starting material.

Question: The solid has changed color from off-white to slightly yellow. What does this indicate?

Answer: A color change often signifies the formation of impurities. This can be due to oxidation or other decomposition pathways, potentially initiated by exposure to air, light, or moisture.[4][5] While a minor color change may not always correlate with a significant drop in purity, it should never be ignored. We strongly advise running a QC check (TLC or LC-MS) to quantify the purity before proceeding with any synthesis.

Question: What is the best practice for handling and weighing the compound?

Answer: Due to its potential for irritation and sensitivity to atmospheric conditions, follow these steps:

  • Allow the container to warm to room temperature before opening to prevent condensation of moisture onto the cold solid.

  • Handle the compound in a well-ventilated area or a chemical fume hood.[6]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and gloves.[7]

  • Use a clean, dry spatula for weighing.

  • Minimize the time the container is open. Once the desired amount is weighed, securely seal the container and store it back at -20°C immediately.

Question: How stable is this compound in solution?

Answer: The stability in solution is highly dependent on the solvent and storage conditions.

  • In Protic Solvents (like Methanol): Solutions are more susceptible to degradation, especially if trace amounts of acid or base are present, which can catalyze solvolysis of the chloro group.

  • In Aprotic Solvents (like Dichloromethane): Solutions are generally more stable.[1]

  • General Guideline: We recommend preparing solutions fresh for each use. If a stock solution must be stored, store it under an inert atmosphere at -20°C for no longer than 24-48 hours. Always perform a quick TLC check before using a stored solution.

Section 3: Experimental Protocols

These protocols are designed to be self-validating systems to ensure the quality of your reagent.

Protocol 1: Aliquoting and Storing for Long-Term Use

Objective: To properly subdivide a bulk quantity of the compound to minimize degradation from repeated freeze-thaw cycles and atmospheric exposure.

Methodology:

  • Pre-preparation: In a glove box or a fume hood with an inert atmosphere, prepare several smaller, pre-weighed amber glass vials with PTFE-lined caps.

  • Equilibration: Allow the main container of this compound to equilibrate to ambient temperature.

  • Dispensing: Quickly dispense the desired aliquot amount into each smaller vial.

  • Inerting: Purge the headspace of each new aliquot vial with argon or nitrogen gas.

  • Sealing & Labeling: Tightly seal each vial. Label with the compound name, CAS number, lot number, aliquot amount, and date.

  • Storage: Place all aliquots in secondary containment and store at -20°C.

Protocol 2: Quality Control via Thin Layer Chromatography (TLC)

Objective: To rapidly assess the purity of the compound before a reaction.

Materials:

  • TLC plate (Silica gel 60 F254)

  • Mobile Phase: 30% Ethyl Acetate in Hexane (This is a starting point and may require optimization).

  • Staining: UV light (254 nm) and a Potassium Permanganate (KMnO₄) dip.

  • Sample A: A few crystals of the compound to be tested, dissolved in a minimal amount of dichloromethane.

  • Sample B (Optional but Recommended): A solution of a trusted, high-purity reference standard.

Procedure:

  • Using a capillary tube, spot Sample A (and Sample B, if available) onto the TLC plate baseline.

  • Develop the plate in a chamber saturated with the mobile phase.

  • Once the solvent front nears the top, remove the plate and mark the solvent front.

  • Visualize the plate under UV light. The pyrimidine ring is UV-active. Circle any visible spots.

  • Submerge the plate in a KMnO₄ dip. The aldehyde group will react and show up as a yellow/brown spot on a purple background.

  • Analysis:

    • Pristine Sample: A single, well-defined spot should be visible.

    • Degraded Sample: The presence of multiple spots, especially a new spot at the baseline (highly polar impurity, possibly from hydrolysis) or significant streaking, indicates degradation. If a reference standard is used, the primary spot of the test sample should have the same Rf value.

Section 4: Visual Diagrams & Workflows

These diagrams provide a visual representation of key concepts for quick understanding.

G cluster_factors Factors Affecting Stability cluster_compound Compound Integrity cluster_degradation Degradation Pathways Heat Heat / Improper Temp. Decomp General Decomposition Heat->Decomp Light UV Light Exposure Light->Decomp Moisture Moisture / H₂O Hydrolysis Hydrolysis of C-Cl bond Moisture->Hydrolysis Oxygen Atmospheric Oxygen Oxidation Oxidation of Aldehyde Oxygen->Oxidation Base Strong Base / Nucleophile Substitution Nucleophilic Substitution Base->Substitution Compound 4-Chloro-2,6-dimethoxy- pyrimidine-5-carbaldehyde Decomp->Compound Hydrolysis->Compound Oxidation->Compound Substitution->Compound

Caption: Key environmental factors and their resulting degradation pathways for the compound.

G start Experiment Yield is Low or Result is Unexpected check_sm Is Starting Material (SM) Integrity Suspect? start->check_sm run_qc Perform QC Protocol 2: Run TLC Analysis check_sm->run_qc compare Compare SM TLC to Reference Standard or Expected Profile run_qc->compare pass SM is Pure: Single Spot, Correct Rf compare->pass Yes fail SM is Degraded: Multiple Spots / Streaking compare->fail No troubleshoot_exp Troubleshoot Other Experimental Parameters (Reagents, Temp, Time) pass->troubleshoot_exp reorder Re-purify by Column Chromatography or Order Fresh Material fail->reorder

Caption: Troubleshooting workflow for experiments involving the title compound.

Section 5: References

  • Apollo Scientific. 4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde Safety Data Sheet. 2

  • 2-Chloro-4-methylpyrimidine Safety Data Sheet. (2013). 5

  • TCI Chemicals. 2-Amino-4,6-dimethoxypyrimidine Safety Data Sheet. (2024). 7

  • Fisher Scientific. 4-Amino-2,6-dimethoxypyrimidine Safety Data Sheet. 8

  • 2-Amino-4,6-dichloropyrimidine-5-carboxaldehyde Safety Data Sheet. (2024). 3

  • Sigma-Aldrich. 4-Chloro-2,6-diaminopyrimidine Safety Data Sheet. (2024). --INVALID-LINK--

  • 2-Chloro-4,6-dimethoxy-1,3,5-triazine Safety Data Sheet. (2010). 6

  • AChemBlock. This compound 97%. 9

  • BLD Pharm. 4-Chloro-2,6-dimethoxypyrimidine. 10

  • United States Biological. This compound - Data Sheet. 1

  • ChemicalBook. 4-Chloro-2,6-diaminopyrimidine: properties, applications and safety. (2023). 4

References

Technical Support Center: Preventing Dechlorination in Reactions of 4-Chloro-2,6-dimethoxypyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 4-Chloro-2,6-dimethoxypyrimidine-5-carbaldehyde is a highly valuable and versatile building block in medicinal chemistry and materials science. Its utility stems from the strategically placed reactive handles: the C4-chloro substituent, ideal for cross-coupling reactions, and the C5-carbaldehyde group, ready for derivatization. However, researchers frequently encounter a significant challenge during cross-coupling reactions: undesired dechlorination (hydrodehalogenation), which replaces the chlorine atom with hydrogen. This side reaction reduces the yield of the desired product, complicates purification, and consumes valuable starting material.

This technical guide provides an in-depth analysis of the causes of dechlorination and offers robust, field-proven troubleshooting strategies and protocols to ensure the success of your synthetic transformations.

Section 1: Frequently Asked Questions - Understanding Dechlorination

This section addresses the fundamental principles behind the undesired dechlorination side reaction.

Q1: What is hydrodehalogenation (dechlorination) and why is it a major issue?

A1: Hydrodehalogenation, in this context referred to as dechlorination, is a reduction reaction where the C-Cl bond on the pyrimidine ring is cleaved and replaced by a C-H bond. This converts your starting material, this compound, into the byproduct 2,6-dimethoxypyrimidine-5-carbaldehyde. It is a significant problem because it directly competes with your desired transformation (e.g., Suzuki, Buchwald-Hartwig, Sonogashira coupling), leading to lower yields and complex purification challenges.[1][2]

Q2: What is the primary chemical mechanism responsible for dechlorination in palladium-catalyzed reactions?

A2: The most common and widely accepted mechanism involves the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[1] This highly reactive species can intercept the key palladium-aryl intermediate (Ar-Pd-Cl) that is formed after oxidative addition. Instead of proceeding through the desired pathway (e.g., transmetalation in a Suzuki coupling), the Ar-Pd-Cl intermediate can undergo reductive elimination with the hydride, yielding the dechlorinated arene (Ar-H) and regenerating the palladium catalyst. This parasitic cycle competes directly with the productive cross-coupling cycle.

Q3: Where do these problematic palladium-hydride species come from?

A3: Pd-H species can be generated from a variety of seemingly innocuous sources within the reaction mixture. Identifying and controlling these sources is the key to preventing dechlorination. Common culprits include:

  • Solvents: Protic solvents, especially alcohols like methanol, ethanol, or isopropanol, are well-known hydride donors.[2] Even trace amounts can be problematic. Aprotic solvents like DMF can also decompose at higher temperatures to provide a hydride source.[3]

  • Bases: While necessary for the reaction, certain bases can facilitate Pd-H formation. Strong alkoxide bases are particularly prone to this.[1] Formate salts (e.g., sodium formate) are direct hydride transfer reagents and should be avoided unless hydrodehalogenation is the desired reaction.[4]

  • Water: Although often required in small amounts for reactions like the Suzuki coupling, excessive or uncontrolled amounts of water can react with the palladium complex to form Pd-H species.[1]

  • Reagents: The boronic acid reagent in Suzuki couplings can undergo protodeboronation, and phosphine ligands can sometimes participate in pathways that generate hydrides.

Section 2: Troubleshooting Guide for Palladium-Catalyzed Cross-Coupling

This guide provides a systematic, question-driven approach to diagnosing and solving dechlorination issues in the context of palladium-catalyzed cross-coupling reactions, the most common application for this substrate.

Q4: I am performing a Suzuki-Miyaura coupling and observing significant dechlorination. Where should I start my investigation?

A4: Begin with a holistic review of your reaction components, as the issue is often multifactorial. The most impactful variables to investigate are your base, ligand/catalyst system, and solvent . An inert atmosphere is non-negotiable; ensure your reaction is thoroughly degassed and maintained under Argon or Nitrogen, as oxygen can damage the catalyst and lead to side reactions.[5]

Visual Workflow: Troubleshooting Dechlorination

The following diagram outlines a logical decision-making process for addressing dechlorination.

G start Dechlorination Observed? check_hydride Are potential hydride sources present? start->check_hydride Yes check_catalyst Is the catalyst/ligand optimal? check_hydride->check_catalyst No / Unsure solution_solvent Switch to strictly aprotic solvent (Dioxane, Toluene, THF). Ensure reagents are anhydrous. check_hydride->solution_solvent Yes check_base Is the base appropriate? check_catalyst->check_base Yes solution_ligand Use bulky, electron-rich ligand (e.g., XPhos, SPhos, RuPhos) or an NHC ligand (e.g., IPr). check_catalyst->solution_ligand No check_conditions Are reaction conditions optimized? check_base->check_conditions Yes solution_base Use weaker, non-alkoxide base (K3PO4, K2CO3, Cs2CO3). Avoid formate-based bases. check_base->solution_base No solution_temp Lower reaction temperature. Monitor reaction to avoid prolonged heating after completion. check_conditions->solution_temp No success Problem Solved check_conditions->success Yes solution_solvent->check_catalyst solution_ligand->check_base solution_base->check_conditions solution_temp->success

Caption: A decision tree for troubleshooting dechlorination.

Q5: How does the choice of palladium catalyst and ligand affect dechlorination?

A5: This is arguably the most critical factor. The ligand's job is to stabilize the palladium center and modulate its reactivity. For challenging substrates like chloropyrimidines, the goal is to accelerate the productive steps of the catalytic cycle (oxidative addition and reductive elimination) so they significantly outpace the undesired hydrodehalogenation pathway.

  • Expertise & Causality: Standard ligands like PPh₃ often lead to slow reductive elimination. This allows the Ar-Pd-Cl intermediate to persist longer, increasing the probability of it reacting with a hydride source. In contrast, bulky, electron-rich biaryl phosphine ligands (e.g., Buchwald ligands) and N-heterocyclic carbene (NHC) ligands promote rapid reductive elimination.[1][6][7] This clears the desired product from the palladium center quickly, minimizing the opportunity for the dechlorination side reaction to occur.

Table 1: Comparison of Ligand Classes for Cross-Coupling of Chloropyrimidines

Ligand Class Example(s) Performance Against Dechlorination Rationale
Simple Phosphines PPh₃, PCy₃ Poor to Moderate Slow reductive elimination allows the Pd-H pathway to compete. Often requires higher temperatures, which can exacerbate the issue.[8]
Ferrocenyl Phosphines dppf Moderate to Good The wide bite angle of dppf can promote effective reductive elimination, offering better results than simple phosphines.[6]
Biaryl Phosphines (Recommended) XPhos, SPhos, RuPhos Excellent Steric bulk and electron-donating character dramatically accelerate reductive elimination, making it the dominant pathway.[1]

| N-Heterocyclic Carbenes (NHC) | IPr, SIPr | Excellent | Strong σ-donating ability stabilizes the catalyst and promotes efficient oxidative addition and subsequent steps.[7][9] |

Q6: Which bases are best for minimizing dechlorination?

A6: The base's role is to facilitate the transmetalation step, but its properties can heavily influence the formation of Pd-H species.

  • Expertise & Causality: Strong alkoxide bases (e.g., NaOtBu, KOtBu) can undergo β-hydride elimination, directly generating a hydride source. While highly active for some reactions, they increase the risk of dechlorination. Weaker inorganic bases are a much safer choice. Phosphates and carbonates provide sufficient basicity for the catalytic cycle without acting as hydride donors.[1][5]

Table 2: Base Selection Guide

Base Type Recommendation for Use Rationale
K₃PO₄ Inorganic Phosphate Highly Recommended Strong, non-nucleophilic base with low propensity to generate hydrides. Excellent choice for Suzuki reactions.[1]
K₂CO₃, Cs₂CO₃ Inorganic Carbonate Highly Recommended Milder bases that are very effective and safe regarding dechlorination. Widely used and reliable.[5][6]
KF Inorganic Fluoride Good Often used in spray-dried form; effective and does not contribute to dechlorination.[10]

| NaOtBu, KOtBu | Alkoxide | Use with Caution | Very strong bases that can promote β-hydride elimination, a direct source of hydrides. Avoid unless necessary for a specific transformation.[1] |

Section 3: Validated Experimental Protocol

This section provides a robust starting protocol for a Suzuki-Miyaura coupling reaction designed to minimize dechlorination.

Protocol: Suzuki-Miyaura Coupling of this compound

Reagents & Equipment:

  • This compound (1.0 eq)

  • Arylboronic Acid (1.2 - 1.5 eq)

  • Pd₂(dba)₃ (1-2 mol%) or a suitable pre-catalyst

  • XPhos (2-4 mol%) or other recommended biaryl phosphine ligand

  • K₃PO₄ (2.0 - 3.0 eq), finely ground

  • Anhydrous 1,4-Dioxane or Toluene

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas line (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: Add the this compound, arylboronic acid, and K₃PO₄ to a dry Schlenk flask containing a stir bar.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas (e.g., Argon) three times to ensure all oxygen is removed.

  • Catalyst Addition: Under a positive pressure of inert gas, quickly add the palladium source (e.g., Pd₂(dba)₃) and the ligand (e.g., XPhos).

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe. The reaction mixture should be degassed again by bubbling the inert gas through the solution for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature may require screening.[5]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Look for the disappearance of the starting material and the formation of the desired product, while also checking for the dechlorinated byproduct.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Section 4: Visualizing the Chemical Pathways

Understanding the competing reaction pathways is crucial for rational troubleshooting.

Diagram: Competing Catalytic Cycles

Suzuki_vs_Dechlorination cluster_suzuki Desired Suzuki Pathway cluster_dechlor Parasitic Dechlorination Pathway Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Cl) Pd0->OxAdd ArPdCl Ar-Pd(II)-Cl OxAdd->ArPdCl Trans Transmetalation (Ar'-B(OH)2) ArPdCl->Trans PdH Formation of Pd-H ArPdCl->PdH Interception by Pd-H ArPdAr Ar-Pd(II)-Ar' Trans->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim Product Ar-Ar' (Product) RedElim->Product Product->Pd0 Hydride Hydride Source (Solvent, Base, H2O) RedElim_H Reductive Elimination PdH->RedElim_H Byproduct Ar-H (Byproduct) RedElim_H->Byproduct

Caption: The desired Suzuki cycle versus the competing dechlorination pathway.

References

Technical Support Center: Enhancing the Solubility of 4-Chloro-2,6-dimethoxypyrimidine-5-carbaldehyde for Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloro-2,6-dimethoxypyrimidine-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for enhancing the solubility of this versatile building block in various reaction conditions. Our goal is to empower you with the knowledge to overcome experimental hurdles and achieve optimal results in your synthetic endeavors.

Introduction to this compound

This compound is a key intermediate in the synthesis of a variety of heterocyclic compounds, particularly substituted pyrazolo[3,4-d]pyrimidines, which are analogues of purines and exhibit a wide range of biological activities. Its reactivity is centered around the electrophilic aldehyde and the reactive chloro substituent, which is susceptible to nucleophilic aromatic substitution (SNAr). However, its often limited solubility in common organic solvents can pose a significant challenge for achieving homogeneous reaction conditions and efficient conversions. This guide will provide a structured approach to understanding and overcoming these solubility issues.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common questions and issues encountered when working with this compound.

Q1: In which common organic solvents is this compound soluble?

A1: Based on available data, this compound is known to be soluble in chlorinated solvents like dichloromethane and in lower alcohols such as methanol.[1] For related pyrimidine derivatives, solubility has been observed in a range of polar aprotic solvents including dimethylformamide (DMF), dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), and ethyl acetate.[2] The solubility in these solvents generally increases with temperature.[2]

Q2: My compound is not dissolving sufficiently in my chosen reaction solvent. What are my options?

A2: When facing poor solubility, a systematic approach is recommended. Here are several strategies to consider:

  • Solvent Screening: If your reaction chemistry allows, perform small-scale solubility tests in a variety of solvents. Polar aprotic solvents like DMF, DMSO, and acetonitrile are often good starting points for SNAr reactions involving chloropyrimidines as they can effectively solvate the polar intermediates.[3]

  • Heating: Gently warming the solvent can significantly increase the solubility of many organic compounds, including pyrimidine derivatives.[2] It is crucial to first assess the thermal stability of this compound to avoid degradation (see Q4).

  • Co-solvents: Employing a mixture of solvents can be highly effective. A small amount of a high-polarity solvent like DMF or DMSO can be added to a less polar solvent (e.g., THF, toluene) to enhance the solubility of the starting material. This is a common strategy in SNAr reactions.

  • Sonication: The use of an ultrasonic bath can aid in the dissolution of suspended solid particles by breaking them down and increasing the surface area for solvation.[4][5][6] This can be particularly useful for preparing saturated or near-saturated solutions.

Q3: I am running a nucleophilic aromatic substitution (SNAr) reaction. How does my choice of solvent affect the reaction?

A3: The choice of solvent is critical for the success of an SNAr reaction. Polar aprotic solvents such as DMF and DMSO are generally preferred because they can stabilize the charged Meisenheimer intermediate without strongly solvating the nucleophile, thus enhancing its reactivity. Protic solvents like alcohols can also be used and may even participate in the reaction, leading to alkoxylation as a side product if a strong base is present.[7] The selection should be based on the specific nucleophile and the desired reaction outcome.

Q4: Is this compound stable to heat?

Q5: Can I use a phase-transfer catalyst to improve solubility and reactivity?

A5: Yes, in cases where the nucleophile is an inorganic salt with poor solubility in the organic reaction solvent, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be beneficial. The catalyst facilitates the transfer of the nucleophile from the solid or aqueous phase to the organic phase where the reaction occurs.

Solubility Profile and Solvent Selection

While precise quantitative solubility data is limited, the following table provides a qualitative and estimated solubility profile for this compound in common organic solvents, based on available data for the compound and its analogues.[1][2]

SolventPolarity IndexDielectric Constant (20°C)Estimated SolubilityNotes
Dichloromethane (DCM) 3.19.1SolubleA good initial solvent for dissolution and reactions at moderate temperatures.
Methanol (MeOH) 5.133.0SolubleCan act as a nucleophile in the presence of a base.
Tetrahydrofuran (THF) 4.07.6Sparingly to Moderately SolubleOften used in combination with a more polar co-solvent.
Ethyl Acetate (EtOAc) 4.46.0Sparingly SolubleUseful for extraction and chromatography.
Acetonitrile (ACN) 5.837.5Moderately SolubleA good polar aprotic solvent for many reactions.
Dimethylformamide (DMF) 6.436.7SolubleExcellent for SNAr reactions, but higher boiling point can complicate removal.
Dimethyl Sulfoxide (DMSO) 7.246.7SolubleA highly polar solvent, very effective for dissolving polar compounds.
Toluene 2.42.4Poorly SolubleGenerally not a good solvent for this compound unless used with a co-solvent.

Experimental Protocols

Protocol 1: Systematic Solubility Assessment

This protocol outlines a method for determining the approximate solubility of this compound in a solvent of interest.

Materials:

  • This compound

  • Selected organic solvents (e.g., THF, DMF, Acetonitrile)

  • Small vials with screw caps

  • Magnetic stirrer and stir bars

  • Analytical balance

  • Filtration apparatus (e.g., syringe filter)

Procedure:

  • Preparation: To a series of vials, add a pre-weighed amount of this compound (e.g., 10 mg).

  • Solvent Addition: Add a measured volume of the chosen solvent to each vial in small increments (e.g., 0.1 mL).

  • Equilibration: After each addition, cap the vial and stir the mixture vigorously at a constant temperature (e.g., room temperature or a slightly elevated temperature) for a set period (e.g., 30 minutes) to allow for dissolution.

  • Observation: Observe the solution for any undissolved solid.

  • Endpoint Determination: Continue adding the solvent incrementally until all the solid has dissolved. The total volume of solvent added will give an approximate solubility value (e.g., mg/mL).

  • Confirmation (Optional): For a more accurate measurement, create a saturated solution by adding an excess of the solid to a known volume of solvent. After equilibration, filter the solution to remove undissolved solid and determine the concentration of the dissolved compound by a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC with a calibration curve).

Protocol 2: General Procedure for SNAr Reaction with Enhanced Solubility

This protocol provides a general method for performing a nucleophilic aromatic substitution on this compound, incorporating techniques to address solubility challenges.

Materials:

  • This compound

  • Nucleophile (e.g., a primary or secondary amine)

  • Base (e.g., triethylamine, potassium carbonate)

  • Anhydrous solvent (e.g., DMF or a THF/DMF co-solvent mixture)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the chosen solvent (e.g., DMF, 5-10 mL per mmol of substrate).

  • Dissolution: Stir the mixture. If the starting material is not fully dissolved, gently heat the flask (e.g., to 50 °C) until a clear solution is obtained. Alternatively, an ultrasonic bath can be used to aid dissolution.

  • Reagent Addition: Once the solution is homogeneous, add the base (1.1-1.5 eq) followed by the nucleophile (1.0-1.2 eq).

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor the progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Visualizing Workflows

experimental_workflow cluster_dissolution Solubility Enhancement cluster_reaction SNAr Reaction start Poorly Soluble Compound solvent_screening Solvent Screening (DCM, MeOH, DMF, DMSO) start->solvent_screening heating Gentle Heating (e.g., 50-80 °C) solvent_screening->heating cosolvent Use of Co-solvents (e.g., THF/DMF) heating->cosolvent sonication Sonication cosolvent->sonication dissolved Homogeneous Solution sonication->dissolved add_reagents Add Base and Nucleophile dissolved->add_reagents Proceed to Reaction react Reaction and Monitoring (TLC/LC-MS) add_reagents->react workup Workup and Extraction react->workup purification Purification workup->purification product Final Product purification->product

Caption: Workflow for enhancing solubility and performing SNAr reactions.

References

Technical Support Center: Cross-Coupling with 4-Chloro-2,6-dimethoxypyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Answering your request to create a technical support center with troubleshooting guides and FAQs for catalyst selection for cross-coupling with 4-Chloro-2,6-dimethoxypyrimidine-5-carbaldehyde, as a Senior Application Scientist.

Welcome to the technical support guide for palladium-catalyzed cross-coupling reactions involving this compound. This document is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered during the synthesis of complex molecules using this versatile building block.

The substrate , this compound, presents a unique set of challenges and opportunities in cross-coupling chemistry. The C4-chloro position is activated for oxidative addition due to the electron-deficient nature of the pyrimidine ring. However, the presence of Lewis basic nitrogen atoms and a potentially sensitive aldehyde functional group necessitates careful selection of the catalyst system and reaction conditions to achieve high yields and avoid unwanted side reactions.

This guide will walk you through catalyst selection strategies, provide starting-point protocols for common cross-coupling reactions, and offer a systematic approach to troubleshooting.

Frequently Asked Questions (FAQs): General Considerations

Q1: What are the primary challenges when performing cross-coupling reactions with this substrate?

A1: The main challenges stem from three key structural features:

  • Catalyst Inhibition/Poisoning: The lone pairs on the pyrimidine ring's nitrogen atoms can coordinate strongly to the palladium center.[1][2] This can lead to the formation of stable, off-cycle complexes that are catalytically inactive, effectively "poisoning" the catalyst and resulting in sluggish or failed reactions.[2]

  • Activation of an Aryl Chloride: While the pyrimidine ring is electron-deficient, aryl chlorides are inherently less reactive than the corresponding bromides or iodides, often requiring more active catalyst systems to facilitate the rate-limiting oxidative addition step.[3]

  • Aldehyde Functionality: The carbaldehyde group is sensitive to certain nucleophiles and strong bases, which can lead to side reactions like aldol condensation or Cannizzaro reactions if conditions are not carefully controlled.[4]

Q2: What is the general mechanism for palladium-catalyzed cross-coupling, and why is it important for troubleshooting?

A2: Understanding the catalytic cycle is fundamental to diagnosing failed reactions. The generally accepted mechanism involves three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[5] A failure at any of these steps will halt the cycle. For example, a failure in oxidative addition (often the case with aryl chlorides) suggests the need for a more electron-rich ligand. Failure in transmetalation might point to an inappropriate base or a poorly chosen organometallic partner.

Catalytic Cycle cluster_0 Pd(0)L_n Active Catalyst Pd(0)L_n Oxidative Addition Complex Ar-Pd(II)(X)L_n Pd(0)L_n->Oxidative Addition Complex Oxidative Addition (+ Ar-X) Transmetalation Complex Ar-Pd(II)(R)L_n Oxidative Addition Complex->Transmetalation Complex Transmetalation (+ R-M) Transmetalation Complex->Pd(0)L_n Reductive Elimination (- Ar-R) Troubleshooting Suzuki start Low / No Yield reagents Check Reagent Quality (Boronic Acid, Solvent, Base) start->reagents atmosphere Ensure Rigorous Inert Atmosphere (Degas Solvents Thoroughly) reagents->atmosphere catalyst Catalyst System Issue? atmosphere->catalyst ligand Screen More Electron-Rich Ligands (e.g., SPhos, RuPhos) catalyst->ligand Yes base Screen Alternative Bases (e.g., Cs₂CO₃) catalyst->base Yes temp Increase Temperature Incrementally (e.g., to 110 °C) ligand->temp base->temp ratio Increase Catalyst Loading (e.g., to 5 mol%) temp->ratio

References

Validation & Comparative

A Researcher's Guide to the 1H and 13C NMR Spectral Assignment of 4-Chloro-2,6-dimethoxypyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and synthetic chemistry, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose, providing detailed insights into the molecular framework. This guide offers an in-depth analysis of the predicted ¹H and ¹³C NMR spectra of 4-Chloro-2,6-dimethoxypyrimidine-5-carbaldehyde, a substituted pyrimidine with potential applications as a synthetic intermediate.

In the absence of a publicly available, fully assigned experimental spectrum for this specific molecule, this guide provides a robust, predicted spectral assignment based on established chemical shift principles and comparative data from structurally related compounds. This approach not only offers a strong predictive framework for spectral analysis but also underscores the deductive processes inherent in spectroscopic interpretation.

Molecular Structure and Atom Numbering

To facilitate a clear and concise discussion of the NMR spectral assignments, the atoms of this compound are numbered as illustrated in the diagram below.

Caption: Molecular structure of this compound with atom numbering for NMR assignment.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to be relatively simple, exhibiting two key signals corresponding to the methoxy and aldehyde protons.

Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10.2 - 10.5Singlet1HH-12 (Aldehyde)The aldehyde proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group and the aromatic ring current.[1][2]
~4.1 - 4.3Singlet6HH-9, H-11 (OCH₃)The two methoxy groups are chemically equivalent due to free rotation and are deshielded by the electronegative oxygen atoms and their attachment to the aromatic pyrimidine ring.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals, corresponding to the seven carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)AssignmentRationale
~185 - 190C-12 (C=O)The carbonyl carbon of an aldehyde attached to an aromatic ring typically resonates in this downfield region due to significant deshielding.
~170 - 175C-2, C-6These carbons are attached to electronegative oxygen and nitrogen atoms, leading to a significant downfield shift. The two carbons are likely to be chemically equivalent.
~160 - 165C-4The carbon atom bonded to the chlorine atom is expected to be significantly deshielded.
~110 - 115C-5This carbon is part of the aromatic ring and is influenced by the attached aldehyde group.
~55 - 60C-9, C-11 (OCH₃)The carbons of the methoxy groups typically appear in this range.

Comparative Analysis with Structurally Related Compounds

To enhance the confidence in our predicted spectral assignments, we can compare them with the experimental data of structurally similar molecules.

  • 2-Amino-4,6-dimethoxypyrimidine: In this related compound, the protons of the two methoxy groups appear as a singlet, and the carbons of the methoxy groups show a signal in the expected range. The pyrimidine ring carbons C-4/C-6 and C-2 are highly deshielded due to the attached oxygen and nitrogen atoms.

  • Aromatic Aldehydes: The aldehyde proton in various benzaldehyde derivatives consistently appears in the downfield region of the ¹H NMR spectrum, typically between 9.5 and 10.5 ppm, which supports our prediction for the aldehyde proton in the target molecule.[1][2]

The presence of the electron-withdrawing chlorine atom at the C-4 position and the carbaldehyde group at the C-5 position in our target molecule is expected to further influence the chemical shifts of the pyrimidine ring carbons compared to simpler substituted pyrimidines.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for this compound, the following experimental protocol is recommended.

NMR_Workflow cluster_SamplePrep Sample Preparation cluster_1H_Acquisition ¹H NMR Acquisition cluster_13C_Acquisition ¹³C NMR Acquisition cluster_Processing Data Processing Prep Dissolve 10-20 mg of sample in 0.6-0.7 mL of CDCl₃ Filter Filter into a clean 5 mm NMR tube Prep->Filter LockShim Lock and shim the spectrometer Filter->LockShim H1_Params Set acquisition parameters: - Spectral width: 0-12 ppm - Number of scans: 16-32 LockShim->H1_Params Acquire_H1 Acquire ¹H spectrum H1_Params->Acquire_H1 C13_Params Set acquisition parameters: - Spectral width: 0-200 ppm - Proton decoupled - Number of scans: ≥1024 Acquire_H1->C13_Params Acquire_C13 Acquire ¹³C spectrum C13_Params->Acquire_C13 Process Fourier transform, phase correction, and baseline correction Acquire_C13->Process Reference Reference spectra to residual solvent peak (CDCl₃: δH 7.26, δC 77.16) Process->Reference

Caption: Recommended workflow for acquiring ¹H and ¹³C NMR spectra of this compound.

Rationale for Experimental Choices:

  • Solvent: Deuterated chloroform (CDCl₃) is a common and appropriate solvent for many organic molecules, offering good solubility and a well-defined residual solvent peak for referencing.

  • Concentration: A concentration of 10-20 mg/mL is typically sufficient to obtain a good signal-to-noise ratio, especially for the less sensitive ¹³C nucleus.

  • Number of Scans: For ¹H NMR, a relatively low number of scans is usually adequate. However, for ¹³C NMR, a significantly higher number of scans is necessary due to the low natural abundance of the ¹³C isotope.

  • Proton Decoupling: For the ¹³C NMR spectrum, proton decoupling is employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. The presented assignments, supported by fundamental principles and comparative data, offer a valuable resource for researchers working with this compound. The detailed experimental protocol further equips scientists with the necessary methodology to acquire high-quality experimental data, which will be crucial for the definitive confirmation of these predicted spectral features. As with all spectroscopic analysis, the interplay between prediction and experimental verification remains the gold standard for structural elucidation.

References

A Comparative Guide to Pyrimidine Synthesis: From Biological Pathways to Modern Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of Pyrimidines

Pyrimidines are fundamental heterocyclic aromatic compounds that form the backbone of nucleic acids, the building blocks of life.[1] The pyrimidine core, a six-membered ring with two nitrogen atoms, is a prevalent scaffold in a vast array of biologically active molecules, including antiviral, antibacterial, and anticancer agents. Consequently, the efficient and selective synthesis of pyrimidine derivatives is a cornerstone of medicinal chemistry and drug discovery. This guide provides a comparative analysis of the primary routes to pyrimidine synthesis, from the elegant enzymatic pathways in biological systems to the versatile and increasingly sophisticated methods of modern organic chemistry. We will delve into the mechanistic underpinnings of each route, present comparative experimental data, and provide detailed protocols to inform your selection of the most appropriate synthetic strategy.

Biological Synthesis of Pyrimidines: The De Novo and Salvage Pathways

Nature has evolved two primary pathways for the synthesis of pyrimidine nucleotides: the de novo pathway, which builds the pyrimidine ring from simple precursors, and the salvage pathway, which recycles pre-existing pyrimidine bases.

The De Novo Pathway: Building from Scratch

The de novo synthesis of pyrimidines is a highly regulated, multi-step enzymatic process that occurs in the cytoplasm of cells.[2] It is an energy-intensive pathway that utilizes simple molecules like bicarbonate, aspartate, and glutamine to construct the pyrimidine ring.[1] The pathway culminates in the formation of uridine monophosphate (UMP), the precursor to all other pyrimidine nucleotides.[3]

Key Stages of the De Novo Pathway:

  • Formation of Carbamoyl Phosphate: The pathway is initiated by the enzyme carbamoyl phosphate synthetase II (CPS II), which catalyzes the rate-limiting step of converting glutamine, CO₂, and ATP into carbamoyl phosphate.[1]

  • Assembly of the Pyrimidine Ring: Carbamoyl phosphate reacts with aspartate to form carbamoyl aspartate, which is then cyclized to dihydroorotate.

  • Oxidation and Ribosylation: Dihydroorotate is oxidized to orotate by dihydroorotate dehydrogenase. Orotate is then coupled with phosphoribosyl pyrophosphate (PRPP) to form orotidine monophosphate (OMP).

  • Decarboxylation to UMP: Finally, OMP is decarboxylated by OMP decarboxylase to yield UMP.[3]

DeNovoPathway cluster_reactants Starting Materials cluster_pathway De Novo Synthesis Glutamine Glutamine CarbamoylP Carbamoyl Phosphate Glutamine->CarbamoylP CPS II CO2 CO₂ CO2->CarbamoylP CPS II ATP1 2 ATP ATP1->CarbamoylP CPS II Aspartate Aspartate CarbamoylA Carbamoyl Aspartate Aspartate->CarbamoylA CarbamoylP->CarbamoylA ATCase Dihydroorotate Dihydroorotate CarbamoylA->Dihydroorotate Dihydroorotase Orotate Orotate Dihydroorotate->Orotate DHODH OMP Orotidine 5'-Monophosphate (OMP) Orotate->OMP UMPS UMP Uridine 5'-Monophosphate (UMP) OMP->UMP OMP Decarboxylase

The Salvage Pathway: The Art of Recycling

In contrast to the energy-demanding de novo pathway, the salvage pathway is a more economical route that recycles pyrimidine bases and nucleosides from the degradation of DNA and RNA.[4] This pathway is particularly crucial in non-proliferating cells where de novo synthesis is less active.[1] Key enzymes in this pathway, such as thymidine kinase, phosphorylate pre-existing nucleosides to regenerate nucleotides.[5]

Chemical Synthesis of Pyrimidines: A Chemist's Toolkit

Organic chemists have developed a diverse array of methods for the synthesis of pyrimidines, offering access to a wide range of derivatives with tailored functionalities. Among the most prominent are the Biginelli and Pinner reactions, which have been refined over the years and complemented by modern, more efficient techniques.

The Biginelli Reaction: A Classic Multicomponent Synthesis

First reported by Pietro Biginelli in 1891, the Biginelli reaction is a one-pot, three-component condensation of an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea or thiourea to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[6] This acid-catalyzed reaction is prized for its operational simplicity and its ability to generate structurally complex molecules in a single step.[7]

Mechanism of the Biginelli Reaction:

The currently accepted mechanism involves the initial acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This electrophilic species is then attacked by the enol of the β-ketoester. Subsequent cyclization and dehydration yield the final dihydropyrimidine product.[6]

BiginelliMechanism cluster_reactants Reactants cluster_pathway Biginelli Reaction Aldehyde Aldehyde Iminium N-Acyliminium Ion Aldehyde->Iminium Urea Urea Urea->Iminium H+ Ketoester β-Ketoester Adduct Open-Chain Adduct Ketoester->Adduct Iminium->Adduct Nucleophilic Attack DHPM Dihydropyrimidinone (DHPM) Adduct->DHPM Cyclization & Dehydration

The Pinner Synthesis: A Versatile Condensation

The Pinner synthesis is another classical method that involves the condensation of a 1,3-dicarbonyl compound with an amidine, typically catalyzed by an acid or base, to form pyrimidine derivatives.[8] This method is particularly useful for preparing 2-substituted and 4-hydroxypyrimidines.[9]

General Scheme of the Pinner Synthesis:

The reaction proceeds through the nucleophilic attack of the amidine on one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by cyclization and dehydration to form the pyrimidine ring.

PinnerSynthesis cluster_reactants Reactants cluster_pathway Pinner Synthesis Dicarbonyl 1,3-Dicarbonyl Compound Intermediate Condensation Intermediate Dicarbonyl->Intermediate Amidine Amidine Amidine->Intermediate Condensation Pyrimidine Substituted Pyrimidine Intermediate->Pyrimidine Cyclization & Dehydration

Comparative Analysis of Chemical Synthesis Routes

The choice of a synthetic route depends on several factors, including the desired substitution pattern, reaction efficiency, cost, and environmental impact. Modern advancements have introduced greener and more efficient alternatives to classical methods.

Method Key Reagents Catalyst/Conditions Reaction Time Temperature Yield (%) Key Advantages References
Classical Biginelli Aldehyde, β-Ketoester, UreaHCl, Reflux in EthanolSeveral hoursReflux20-60One-pot, simple setup[7]
Microwave-Assisted Biginelli Aldehyde, β-Ketoester, Urea/GuanidineSulfamic acid or none, Solvent-free or Ethanol2-10 minutes80-120°C80-98Rapid, high yields, green[1][4][10]
Ultrasound-Assisted Biginelli Aldehyde, Malononitrile, Urea/ThioureaMorpholine in water7-15 minutesRoom Temperature85-95Fast, energy-efficient, mild conditions[11]
Ball-Milling Biginelli Aldehyde, β-Ketoester, UreaCatalyst-free, Solvent-free30 minutesRoom Temperature>98Environmentally benign, high yield, simple workup[3][12]
Pinner Synthesis 1,3-Dicarbonyl, AmidineSodium ethoxide, Reflux in EthanolVariable (hours)Reflux48-61Access to 4-hydroxypyrimidines[9]
Iridium-Catalyzed Multicomponent Amidines, AlcoholsPN5P-Ir-pincer complex, TolueneNot specified150°Cup to 93Sustainable, regioselective[13]

Experimental Protocols

Protocol 1: Microwave-Assisted, Solvent-Free Biginelli Synthesis of Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate[9]

Materials:

  • Benzaldehyde (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Urea (1.5 mmol)

  • Sulfamic acid (20 mol%)

Procedure:

  • Combine benzaldehyde, ethyl acetoacetate, urea, and sulfamic acid in a 100 mL beaker.

  • Cover the beaker with a watch glass.

  • Place the beaker in a domestic microwave oven and irradiate at 300 watts for 3-4 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, add ice-cold water to the reaction mixture to precipitate the product.

  • Filter the solid product, wash thoroughly with water to remove any unreacted urea, and recrystallize from ethanol to afford the pure product.

Protocol 2: Solvent-Free Ball-Milling Biginelli Synthesis[3]

Materials:

  • Benzaldehyde (0.02 mol)

  • Ethyl acetoacetate (0.02 mol)

  • Urea (0.02 mol)

Procedure:

  • Place benzaldehyde (0.02 mol), ethyl acetoacetate (0.02 mol), and urea (0.02 mol) into a tempered steel vial with tempered steel balls (e.g., 22 balls of 10 mm diameter).

  • Close the vial and place it in a planetary ball mill set to 750 rpm.

  • Mill the mixture for 30 minutes. The product is typically obtained in pure form without further purification.

Protocol 3: Classical Pinner Synthesis of 2,6-dimethyl-4-hydroxypyrimidine[9]

Materials:

  • Ethyl acetoacetate (1 eq)

  • Acetamidine hydrochloride (1 eq)

  • Sodium ethoxide in ethanol

Procedure:

  • Dissolve ethyl acetoacetate and acetamidine hydrochloride in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add a solution of sodium ethoxide in ethanol to the mixture.

  • Reflux the reaction mixture. The reaction time will vary depending on the specific substrates.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and neutralize with an appropriate acid (e.g., HCl).

  • The product, 2,6-dimethyl-4-hydroxypyrimidine, will precipitate. Filter the precipitate, wash with cold ethanol, and dry to obtain the pure product.

Conclusion: Choosing the Optimal Synthetic Route

The synthesis of pyrimidines is a rich and evolving field, offering a multitude of pathways to these vital heterocyclic compounds. For researchers in drug discovery and development, the choice of synthetic route is a critical decision that impacts efficiency, cost, and environmental footprint.

  • Biological pathways , while not directly applicable for bulk synthesis, provide inspiration for biocatalytic approaches and highlight the inherent importance of these molecules.

  • The classical Biginelli and Pinner reactions remain valuable tools, particularly for foundational studies and the generation of specific substitution patterns.

  • Modern "green" methodologies , such as microwave-assisted, ultrasound-assisted, and ball-milling techniques, offer significant advantages in terms of reaction speed, yield, and sustainability.[14] These methods are increasingly becoming the preferred choice for efficient and environmentally conscious synthesis.

By understanding the nuances of each synthetic route and leveraging the comparative data presented, researchers can make informed decisions to accelerate their research and development efforts in the pursuit of novel pyrimidine-based therapeutics.

References

A Senior Application Scientist's Guide to Alternative Reagents for the Formylation of Pyrimidine Rings

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: Beyond the Vilsmeier-Haack Reaction

The formylation of pyrimidine rings is a cornerstone transformation in medicinal chemistry and drug development. The introduction of a formyl group (-CHO) at the C-5 position of the pyrimidine nucleus provides a versatile synthetic handle for the elaboration of complex molecular architectures, leading to a diverse array of biologically active compounds. For decades, the Vilsmeier-Haack reaction has been the go-to method for this purpose, valued for its reliability and effectiveness with electron-rich substrates.[1][2] However, the often harsh conditions and the generation of phosphorus-based waste streams have prompted a search for milder, more sustainable, and sometimes more selective alternative formylating reagents.

This guide provides an in-depth comparison of established and emerging alternative methods for the formylation of pyrimidine rings. We will delve into the mechanistic intricacies of each reaction, provide detailed experimental protocols, and present a comparative analysis of their performance with a focus on yield, regioselectivity, and substrate scope. Our aim is to equip researchers with the knowledge to make informed decisions when selecting the optimal formylation strategy for their specific pyrimidine substrates and synthetic goals.

The Benchmark: The Vilsmeier-Haack Reaction

Before exploring the alternatives, it is crucial to understand the benchmark. The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[3] This forms a highly electrophilic chloroiminium ion that attacks the electron-rich C-5 position of the pyrimidine ring.[4][5] Subsequent hydrolysis of the resulting iminium salt furnishes the desired aldehyde.[2]

A key consideration, particularly with hydroxy-substituted pyrimidines like uracil, is the concurrent chlorination of the hydroxyl groups at the C-2 and C-4 positions.[4] While sometimes a desired transformation for subsequent nucleophilic substitutions, it can also be an unwanted side reaction.

Comparative Analysis of Formylation Reagents

The choice of a formylating agent is dictated by several factors, including the electronic nature of the pyrimidine substrate, the desired regioselectivity, and tolerance to other functional groups present in the molecule. The following sections provide a detailed overview of prominent alternative methods.

The Duff Reaction: A Classic Method for Phenolic and Amino Pyrimidines

The Duff reaction employs hexamethylenetetramine (HMTA) as the formyl carbon source and is particularly effective for the ortho-formylation of phenols and activated aromatic amines.[6][7] In the context of pyrimidines, this reaction is most applicable to hydroxy- and amino-substituted derivatives. The reaction proceeds through the formation of an iminium ion electrophile from HMTA in an acidic medium, which then attacks the electron-rich pyrimidine ring.[6]

Mechanism Snapshot:

Duff_Reaction cluster_activation Iminium Ion Formation cluster_substitution Electrophilic Aromatic Substitution HMTA Hexamethylenetetramine (HMTA) Protonation H⁺ HMTA->Protonation Acid Iminium_Ion Electrophilic Iminium Ion Protonation->Iminium_Ion Ring Opening Pyrimidine Activated Pyrimidine (e.g., Aminopyrimidine) Intermediate Benzylamine Intermediate Pyrimidine->Intermediate Attack on Iminium Ion Aldehyde Formylated Pyrimidine Intermediate->Aldehyde Hydrolysis

Caption: The Duff reaction mechanism involves the acid-catalyzed generation of an electrophilic iminium ion from HMTA, which then undergoes electrophilic aromatic substitution with an activated pyrimidine ring, followed by hydrolysis to yield the aldehyde.

Advantages:

  • Milder conditions compared to the Vilsmeier-Haack reaction.[8]

  • Good for ortho-formylation of hydroxy- and amino-pyrimidines.

Limitations:

  • Generally provides low to moderate yields.[9]

  • Limited to electron-rich pyrimidine substrates.[6]

The Reimer-Tiemann Reaction: Formylation of Hydroxypyrimidines

The Reimer-Tiemann reaction is another classic method for the ortho-formylation of phenols, making it suitable for hydroxypyrimidines.[10][11] This reaction involves the generation of dichlorocarbene (:CCl₂) from chloroform in a strong basic medium.[12] The highly electrophilic dichlorocarbene then attacks the electron-rich phenoxide form of the hydroxypyrimidine.[10]

Mechanism Snapshot:

Reimer_Tiemann_Reaction cluster_carbene_formation Dichlorocarbene Generation cluster_substitution Electrophilic Attack and Hydrolysis Chloroform Chloroform (CHCl₃) Base Strong Base (e.g., NaOH) Chloroform->Base Deprotonation Carbene Dichlorocarbene (:CCl₂) Base->Carbene α-elimination Phenoxide Pyrimidine Phenoxide Hydroxypyrimidine Hydroxypyrimidine Hydroxypyrimidine->Phenoxide Base Intermediate Dichloromethyl Adduct Phenoxide->Intermediate Attack on :CCl₂ Aldehyde Formylated Pyrimidine Intermediate->Aldehyde Hydrolysis

Caption: The Reimer-Tiemann reaction proceeds via the generation of dichlorocarbene, which acts as the electrophile in the substitution reaction with a pyrimidine phenoxide, leading to the formylated product after hydrolysis.

Advantages:

  • Applicable to hydroxypyrimidines.[13]

  • Avoids the use of strong acid catalysts.

Limitations:

  • Often results in low yields and the formation of byproducts.[11]

  • Requires a strongly basic medium, which may not be compatible with all substrates.[10]

  • Can be prone to thermal runaways.[10]

Organolithium Reagents: A Powerful Tool for Halogenated Pyrimidines

The use of organolithium reagents offers a highly efficient and regioselective method for the formylation of pyrimidines, particularly those bearing a halogen atom.[14] The strategy typically involves a lithium-halogen exchange reaction at low temperatures, followed by quenching the resulting lithiated pyrimidine with an electrophilic formylating agent such as DMF.[15]

Workflow Overview:

Organolithium_Formylation Halopyrimidine Halogenated Pyrimidine (e.g., 4-Chloropyrimidine) Lithiated_Pyrimidine Lithiated Pyrimidine Halopyrimidine->Lithiated_Pyrimidine Lithium-Halogen Exchange Organolithium Organolithium Reagent (e.g., n-BuLi) Organolithium->Lithiated_Pyrimidine Adduct Tetrahedral Intermediate Lithiated_Pyrimidine->Adduct Nucleophilic Attack DMF DMF DMF->Adduct Aldehyde Formylated Pyrimidine Adduct->Aldehyde Aqueous Workup

Caption: Formylation via organolithium reagents involves a lithium-halogen exchange followed by quenching the lithiated intermediate with DMF to introduce the formyl group.

Advantages:

  • High yields and excellent regioselectivity.

  • Applicable to a wide range of substituted pyrimidines.

  • Can be used to introduce the formyl group at positions that are not accessible by electrophilic substitution.[15]

Limitations:

  • Requires strictly anhydrous conditions and low temperatures (-78 °C).

  • The strong basicity of organolithium reagents can be incompatible with certain functional groups.

Palladium-Catalyzed Formylation: A Modern Approach for Halopyrimidines

Transition metal-catalyzed reactions have emerged as powerful tools in modern organic synthesis. Palladium-catalyzed formylation of aryl and heteroaryl halides provides a mild and efficient alternative to traditional methods.[16][17] This approach typically involves the use of a palladium catalyst, a phosphine ligand, and a formyl source, such as synthesis gas (CO/H₂) or a CO surrogate like formic acid.[17][18]

Catalytic Cycle:

Palladium_Catalyzed_Formylation Pd(0) Pd(0)L₂ OxAdd Oxidative Addition Pd(0)->OxAdd Ar-X ArPd(II)X Ar-Pd(II)-X L₂ OxAdd->ArPd(II)X CO_ins CO Insertion ArPd(II)X->CO_ins CO AcylPd(II) Ar(CO)-Pd(II)-X L₂ CO_ins->AcylPd(II) RedElim Reductive Elimination AcylPd(II)->RedElim [H]⁻ RedElim->Pd(0) Aldehyde Ar-CHO RedElim->Aldehyde HX H-X RedElim->HX

Caption: The catalytic cycle for palladium-catalyzed formylation involves oxidative addition of the halopyrimidine to the Pd(0) complex, CO insertion, and reductive elimination to yield the aldehyde and regenerate the catalyst.

Advantages:

  • Mild reaction conditions.

  • High functional group tolerance.[19]

  • Good yields and regioselectivity.

Limitations:

  • Cost of the palladium catalyst and ligands.

  • Requires careful optimization of reaction conditions (catalyst, ligand, base, solvent).

Performance Comparison: A Data-Driven Overview

While a direct head-to-head comparison under identical conditions is scarce in the literature, the following table summarizes representative examples of pyrimidine formylation using the discussed methods. This data is collated from various sources and is intended to provide a general performance overview.

Formylation MethodPyrimidine SubstrateReagents & ConditionsYield (%)RegioselectivityReference(s)
Vilsmeier-Haack UracilPOCl₃, DMF, heatGoodC-5 formylation, C-2, C-4 chlorination[4]
Vilsmeier-Haack 6-AminouracilPOCl₃, DMF-C-5 formylation[20]
Duff Reaction Phenols/AnilinesHexamethylenetetramine, acidGenerally low to moderateOrtho- to activating group[6][21]
Reimer-Tiemann HydroxypyrimidinesCHCl₃, NaOH, heatModerateOrtho- to hydroxyl group[13][22]
Organolithium 4-Chloropyrrolo[2,3-d]pyrimidinen-BuLi, THF, -78 °C; then DMF46-93%C-6 formylation[23]
Palladium-Catalyzed Aryl BromidesPd(OAc)₂, P(1-Ad)₂(n)Bu, CO/H₂, baseup to 99%C-Br position[16]

Experimental Protocols

Protocol 1: Formylation of a Halogenated Pyrimidine using Organolithium Reagents

This protocol is adapted from the lithiation of 4-chloropyrrolo[2,3-d]pyrimidine.[23]

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the protected 4-chloropyrrolopyrimidine (1.0 eq) and anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 eq, solution in hexanes) dropwise to the stirred solution, maintaining the temperature below -70 °C. Stir the reaction mixture at -78 °C for 1 hour.

  • Quenching: Add freshly distilled N,N-dimethylformamide (DMF, 1.5 eq) dropwise to the reaction mixture at -78 °C.

  • Warming and Quenching: Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x).

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired formylated pyrimidine.

Protocol 2: Palladium-Catalyzed Formylation of a Bromopyrimidine

This is a general protocol based on palladium-catalyzed formylation of aryl bromides.[16]

  • Preparation: In a dried Schlenk tube under an inert atmosphere, add the bromopyrimidine substrate (1.0 eq), palladium(II) acetate (0.02 eq), di(1-adamantyl)-n-butylphosphine (cataCXium A, 0.04 eq), and a suitable base (e.g., N,N,N',N'-tetramethylethylenediamine, TMEDA, 2.0 eq).

  • Solvent Addition: Add anhydrous toluene to the Schlenk tube.

  • Reaction Setup: Place the sealed Schlenk tube in a pre-heated oil bath at the desired temperature (e.g., 100 °C).

  • Carbonylation: Pressurize the reaction vessel with synthesis gas (CO/H₂, 1:1 mixture) to the desired pressure (e.g., 5 bar).

  • Reaction Monitoring: Stir the reaction mixture vigorously for the required time (e.g., 12-24 hours), monitoring the progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, carefully vent the pressure. Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to obtain the formylated pyrimidine.

Conclusion and Future Outlook

While the Vilsmeier-Haack reaction remains a workhorse for the formylation of electron-rich pyrimidines, a growing arsenal of alternative reagents provides chemists with milder, more selective, and often more sustainable options. For hydroxy- and amino-pyrimidines, the classic Duff and Reimer-Tiemann reactions, despite their limitations in yield, offer valuable synthetic routes. The true power of modern synthetic methods is showcased in the organolithium and palladium-catalyzed formylations of halopyrimidines, which deliver high yields and exquisite regiocontrol.

The choice of the optimal formylation reagent will always be substrate-dependent. A thorough understanding of the electronic properties of the pyrimidine ring and the compatibility of its functional groups with the reaction conditions is paramount. As the demand for novel pyrimidine-based therapeutics continues to grow, the development of even more efficient, selective, and environmentally benign formylation methods will undoubtedly remain an active area of research.

References

comparing the reactivity of 4-Chloro-2,6-dimethoxypyrimidine-5-carbaldehyde with similar compounds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Dr. Gemini, Senior Application Scientist

Introduction

In the landscape of modern synthetic chemistry, heterocyclic compounds form the bedrock of drug discovery and materials science. Among these, substituted pyrimidines are of paramount importance due to their prevalence in biologically active molecules. 4-Chloro-2,6-dimethoxypyrimidine-5-carbaldehyde (CAS No: 134221-52-6) is a highly functionalized and versatile synthetic intermediate.[1][2] Its value lies in the strategic placement of three distinct functional groups on an electron-deficient pyrimidine core: a reactive chlorine atom, an aldehyde group, and two methoxy groups.

This guide provides an in-depth analysis of the reactivity of this compound, comparing it with structurally similar pyrimidines. We will explore the electronic factors governing its behavior and provide field-proven experimental protocols for its key transformations, including nucleophilic aromatic substitution (SNAr), palladium-catalyzed cross-coupling, and reactions of the aldehyde moiety.

The Electronic Landscape: An Interplay of Substituent Effects

The reactivity of this compound is dictated by the electronic interplay of its substituents with the inherently π-deficient pyrimidine ring. The two ring nitrogens act as strong electron sinks, significantly lowering the electron density of the aromatic system and predisposing it to nucleophilic attack.[3]

The substituents further modulate this reactivity:

  • C5-Carbaldehyde (-CHO): This is a powerful electron-withdrawing group through both inductive (-I) and resonance (-M) effects. It drastically lowers the electron density of the ring, strongly activating the C4 and C6 positions for nucleophilic substitution.

  • C4-Chlorine (-Cl): An inductively electron-withdrawing group that also serves as an excellent leaving group in SNAr reactions. Its departure is facilitated by the stabilization of the resulting intermediate.

  • C2, C6-Methoxy (-OCH₃): These groups have a dual electronic nature. They are electron-withdrawing by induction (-I) but electron-donating by resonance (+M). While they increase electron density within the ring through resonance, the powerful deactivating effect of the aldehyde group and the ring nitrogens dominates, rendering the C4 position highly electrophilic.

Caption: Electronic contributions of substituents on the pyrimidine core.

Section 1: Reactivity at the C4-Position: Nucleophilic Aromatic Substitution (SNAr)

The most prominent reaction pathway for this molecule is the SNAr reaction at the C4 position. The convergence of an electron-deficient ring, a strong electron-withdrawing group at C5, and a good leaving group at C4 makes this position exceptionally reactive towards nucleophiles.

Mechanistic Considerations

The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the electrophilic C4 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized effectively onto the electronegative nitrogen atoms of the pyrimidine ring and the oxygen atom of the C5-carbaldehyde group. This high degree of stabilization is the causal factor behind the compound's high reactivity. The subsequent elimination of the chloride ion restores aromaticity and yields the substituted product.[3][4]

SNAr_Mechanism start Pyrimidine Substrate + Nucleophile (Nu⁻) step1 Nucleophilic Attack at C4 start->step1 intermediate Formation of Meisenheimer Complex (Resonance Stabilized Anion) step1->intermediate step2 Elimination of Chloride (Cl⁻) intermediate->step2 end Substituted Product step2->end Suzuki_Cycle pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa pd2 Ar-Pd(II)-Cl(L₂) oa->pd2 tm Transmetalation pd2->tm pd2_b Ar-Pd(II)-Ar'(L₂) tm->pd2_b re Reductive Elimination pd2_b->re re->pd0 product Ar-Ar' re->product arcl Ar-Cl arcl->oa ar_b Ar'-B(OH)₂ + Base ar_b->tm

References

A Comparative Guide to the Bioactivity Screening of 4-Chloro-2,6-dimethoxypyrimidine-5-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the pyrimidine scaffold represents a cornerstone in the synthesis of novel therapeutic agents. Its inherent bioactivity, stemming from its presence in the nucleobases of DNA and RNA, makes it a privileged structure in medicinal chemistry.[1] This guide provides an in-depth technical comparison of the potential bioactivities of derivatives synthesized from 4-Chloro-2,6-dimethoxypyrimidine-5-carbaldehyde. While specific experimental data for this exact family of derivatives is emerging, this document will extrapolate from the well-established bioactivities of analogous pyrimidine structures and detail the rigorous screening protocols necessary to validate these new chemical entities. We will explore potential anticancer, antimicrobial, and anti-inflammatory activities, comparing the pyrimidine scaffold to other relevant heterocyclic systems and providing the experimental framework for their evaluation.

The Strategic Advantage of the this compound Scaffold

The starting material, this compound, offers a unique combination of reactive sites, making it an ideal precursor for generating a diverse library of derivatives. The aldehyde group at the 5-position is a versatile handle for the synthesis of Schiff bases and other condensation products. The chloro group at the 4-position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups that can modulate the biological activity of the resulting compounds. The dimethoxy groups at the 2- and 6-positions influence the electronic properties of the pyrimidine ring and can contribute to binding interactions with biological targets.

Synthetic Pathways to Bioactive Derivatives

The generation of a library of derivatives from this compound is the first critical step in their bioactivity screening. Two promising and versatile synthetic routes are the formation of Schiff bases and the synthesis of fused heterocyclic systems like pyrazolo[3,4-d]pyrimidines.

Synthesis of Schiff Base Derivatives

The condensation of the aldehyde group of the parent pyrimidine with various primary amines yields Schiff bases (imines). This reaction is a straightforward and efficient method for introducing a wide range of substituents, which can significantly influence the biological profile of the molecule. Schiff bases derived from heterocyclic aldehydes are known to possess significant anticancer and antimicrobial activities.[2][3][4]

Experimental Protocol: General Synthesis of Schiff Base Derivatives

  • Dissolution: Dissolve 1 equivalent of this compound in a suitable solvent such as ethanol or methanol.

  • Addition of Amine: To the solution, add 1-1.2 equivalents of the desired primary amine (e.g., a substituted aniline or a heterocyclic amine).

  • Catalysis: Add a catalytic amount of glacial acetic acid to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or under reflux for a period of 2 to 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Isolation: Upon completion, the product may precipitate from the solution and can be collected by filtration. If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.

  • Characterization: The structure of the synthesized Schiff base is confirmed by spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives

The fusion of a pyrazole ring to the pyrimidine core to form pyrazolo[3,4-d]pyrimidines has yielded compounds with potent biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5][6] The synthesis typically involves the reaction of a hydrazine derivative with the pyrimidine aldehyde, followed by cyclization.

Experimental Protocol: Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives

  • Hydrazone Formation: React this compound with hydrazine hydrate or a substituted hydrazine in an alcoholic solvent to form the corresponding hydrazone.

  • Cyclization: The hydrazone intermediate is then cyclized to the pyrazolo[3,4-d]pyrimidine core. This can be achieved through various methods, including heating in a high-boiling solvent or using a dehydrating agent.

  • Purification and Characterization: The resulting pyrazolo[3,4-d]pyrimidine derivative is purified by recrystallization or column chromatography and its structure confirmed by spectroscopic analysis.

Comparative Bioactivity Screening: A Tri-Pillar Approach

A comprehensive screening of the newly synthesized derivatives should focus on three key areas of bioactivity where pyrimidine derivatives have shown significant promise: anticancer, antimicrobial, and anti-inflammatory activities.

Anticancer Activity

Pyrimidine derivatives are well-established as anticancer agents, with many acting as antimetabolites that interfere with nucleic acid synthesis.[7] The screening of novel this compound derivatives for anticancer activity is a primary focus.

Data Presentation: Comparative Anticancer Activity of Pyrimidine and Quinazoline Derivatives

For context, the following table presents a comparison of the anticancer activity of known pyrimidine and quinazoline derivatives against various cancer cell lines. This data, sourced from existing literature, provides a benchmark for the expected potency of novel derivatives.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
PyrimidinePyrimidine-5-carbonitrile derivativeHT-29 (Colon)0.98[8]
PyrimidineSchiff Base of PyrimidineMCF-7 (Breast)3.14[9]
PyrimidinePyrazolo[3,4-d]pyrimidineHCT116 (Colon)Potent Activity[1]
QuinazolineGefitinibSK-BR-3 (Breast)5.87
QuinazolineErlotinibA549 (Lung)>10

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a standard preliminary screen for anticancer activity.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (typically ranging from 0.01 to 100 µM) for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow start Start: Cancer Cell Culture seed Seed cells in 96-well plate start->seed incubate1 Incubate 24h seed->incubate1 treat Add serial dilutions of test compounds incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add solubilization solution (DMSO) incubate3->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate IC50 values read->analyze end_node End: Cytotoxicity Profile analyze->end_node

Caption: Workflow of the MTT assay for determining the anticancer activity of novel compounds.

Antimicrobial Activity

The emergence of antibiotic-resistant strains of bacteria necessitates the discovery of new antimicrobial agents. Pyrimidine derivatives have demonstrated significant potential in this area.[5]

Data Presentation: Comparative Antimicrobial Activity of Pyrimidine Derivatives

The following table summarizes the minimum inhibitory concentration (MIC) values of known pyrimidine derivatives against various microbial strains.

Compound ClassDerivative ExampleMicrobial StrainMIC (µg/mL)Reference
Pyrazolo[3,4-d]pyrimidineSubstituted derivativeS. aureus6.25[5]
Pyrazolo[3,4-d]pyrimidineSubstituted derivativeE. coli12.5[5]
Fused PyrimidineThienopyrimidineC. albicans26 mm (zone of inhibition)[7]

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Microdilution Plates: Prepare a series of dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Broth_Microdilution_Workflow start Start: Bacterial Culture prepare_inoculum Prepare standardized bacterial inoculum start->prepare_inoculum prepare_plates Prepare serial dilutions of compounds in 96-well plate inoculate Inoculate wells with bacteria prepare_plates->inoculate prepare_inoculum->inoculate incubate Incubate 18-24h inoculate->incubate read_mic Visually determine the MIC incubate->read_mic end_node End: Antimicrobial Potency read_mic->end_node

Caption: Workflow of the broth microdilution assay for determining the MIC of novel antimicrobial compounds.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases, and the development of novel anti-inflammatory agents is of significant interest. Pyrimidine derivatives have been shown to inhibit key inflammatory mediators.

Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

A common mechanism of anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pyrimidine_Derivative Pyrimidine Derivative Pyrimidine_Derivative->COX_Enzymes Inhibition

Caption: Simplified pathway of prostaglandin synthesis and its inhibition by pyrimidine derivatives.

Experimental Protocol: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

  • Enzyme Preparation: Use purified ovine COX-1 and human recombinant COX-2 enzymes.

  • Reaction Mixture: Prepare a reaction mixture containing the enzyme, heme, and a suitable buffer.

  • Compound Incubation: Incubate the enzyme with various concentrations of the test compound.

  • Initiation of Reaction: Initiate the reaction by adding arachidonic acid as the substrate.

  • Measurement of Prostaglandin Production: Measure the production of prostaglandin E2 (PGE2) using an enzyme immunoassay (EIA) kit.

  • Data Analysis: Calculate the percentage of inhibition of COX activity and determine the IC50 values for both COX-1 and COX-2 to assess the compound's potency and selectivity.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel bioactive compounds. The synthetic versatility of this starting material allows for the creation of a diverse library of derivatives, including Schiff bases and fused heterocyclic systems. A systematic bioactivity screening approach, encompassing anticancer, antimicrobial, and anti-inflammatory assays, is essential to unlock the therapeutic potential of these new chemical entities. The protocols and comparative data presented in this guide provide a robust framework for researchers to embark on this exciting area of drug discovery. Future work should focus on the synthesis and screening of a broad range of derivatives, followed by lead optimization and in vivo studies for the most promising candidates.

References

The Architectural Nuances of Efficacy: A Comparative Guide to the Structure-Activity Relationship of Pyrimidine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in the vanguard of drug discovery, the pyrimidine scaffold represents a cornerstone of medicinal chemistry. Its deceptively simple six-membered aromatic ring, with nitrogen atoms at the 1 and 3 positions, is a privileged structure, a recurring motif in a multitude of clinically significant molecules.[1][2][3] The profound impact of this heterocycle stems not from the core itself, but from the intricate dance of structure and activity dictated by the nature and placement of its substituents. Understanding this structure-activity relationship (SAR) is paramount to the rational design of novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles.[1][3][4]

This guide offers an in-depth, comparative analysis of the SAR of pyrimidine-based compounds, moving beyond a mere catalog of derivatives to elucidate the causal relationships between molecular architecture and biological function. We will dissect key examples from the fields of oncology and infectious disease, providing supporting experimental data and actionable insights for your own research endeavors.

The Pyrimidine Core: A Versatile Chassis for Therapeutic Design

The inherent physicochemical properties of the pyrimidine ring, including its ability to participate in hydrogen bonding and act as a bioisostere for other aromatic systems, contribute to its widespread utility in drug design.[5] However, it is the strategic adornment of this core that unlocks its therapeutic potential. The substituents at the C2, C4, C5, and C6 positions govern the molecule's interaction with its biological target, influencing everything from binding affinity to metabolic stability.

Below is a generalized workflow for conducting SAR studies on pyrimidine-based compounds, a cyclical process of design, synthesis, and evaluation that drives the optimization of lead compounds.

SAR_Workflow cluster_design Design & Synthesis cluster_evaluation Biological Evaluation cluster_analysis Analysis & Iteration Target_Identification Target Identification & Validation Initial_Hit Initial Hit Compound (e.g., from screening) Target_Identification->Initial_Hit Structural_Modification Rational Structural Modification Initial_Hit->Structural_Modification Synthesis Synthesis of Analogues Structural_Modification->Synthesis In_Vitro_Assay In Vitro Biological Assay (e.g., IC50) Synthesis->In_Vitro_Assay ADMET_Profiling In Vitro ADMET Profiling In_Vitro_Assay->ADMET_Profiling SAR_Analysis SAR Analysis In_Vitro_Assay->SAR_Analysis ADMET_Profiling->SAR_Analysis SAR_Analysis->Structural_Modification Iterative Design Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization EGFR_Pathway EGF EGF (Ligand) EGFR EGFR EGF->EGFR Binds EGFR->EGFR Dimerization & Autophosphorylation P P EGFR->P Pyrimidine_Inhibitor Pyrimidine-based Inhibitor Pyrimidine_Inhibitor->EGFR Inhibits ATP Binding Downstream_Signaling Downstream Signaling (Proliferation, Survival) P->Downstream_Signaling SAR_Logic cluster_core Core Scaffold cluster_substituents Substituents cluster_activity Biological Activity Pyrimidine_Core Pyrimidine Core Antitubercular_Activity Potent Antitubercular Activity Pyrimidine_Core->Antitubercular_Activity Essential for Activity Hydrophobic_Group Hydrophobic Group (e.g., Naphthyl, Substituted Phenyl) Hydrophobic_Group->Antitubercular_Activity Maintains Potency Aromatic_Ring Aromatic Ring (e.g., 4-fluorophenyl) Aromatic_Ring->Antitubercular_Activity Contributes to Binding

References

A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the purity of a drug substance is not merely a quality metric; it is a cornerstone of safety and efficacy. High-Performance Liquid Chromatography (HPLC) stands as the preeminent analytical technique for the meticulous task of impurity profiling and purity assessment.[1][2][3] This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of HPLC for purity assessment. We will delve into the causality behind experimental choices, compare methodologies with supporting data, and offer a framework for developing and validating robust HPLC methods that adhere to the highest standards of scientific integrity.

The Imperative of Purity and the Central Role of HPLC

Impurities in pharmaceutical products are any components that are not the drug substance or excipients.[4] These unwanted chemicals can arise from various sources, including the synthesis process, degradation of the drug substance, or contamination during formulation and storage.[4][5][6] The presence of impurities, even in trace amounts, can significantly impact the safety and efficacy of a drug.[4][5] Therefore, their identification and quantification are critical regulatory requirements.

HPLC is the most widely used analytical technique for this purpose due to its high resolving power, sensitivity, and versatility.[1][2][7][8] It allows for the separation, detection, and quantification of the active pharmaceutical ingredient (API) and its related impurities in a single analysis.[8]

Foundational Principles of HPLC for Purity Analysis

HPLC operates on the principle of separating components of a mixture based on their differential distribution between a stationary phase (packed in a column) and a liquid mobile phase that is pumped through the column under high pressure.[3][7] The extent to which a compound interacts with the stationary phase determines its retention time, the time it takes to travel through the column. In a well-developed HPLC method, the API will have a distinct retention time, and any impurities will appear as separate peaks.

The choice of HPLC mode is dictated by the physicochemical properties of the analyte and its impurities. The most common modes for purity assessment are:

  • Reversed-Phase HPLC (RP-HPLC): This is the most widely used mode in the pharmaceutical industry.[9] It employs a nonpolar stationary phase (e.g., C18 or C8) and a polar mobile phase (typically a mixture of water and a miscible organic solvent like acetonitrile or methanol). RP-HPLC is ideal for separating a wide range of nonpolar to moderately polar compounds.

  • Normal-Phase HPLC (NP-HPLC): This mode uses a polar stationary phase (e.g., silica) and a non-polar mobile phase.[9] It is suitable for separating highly polar compounds or for separating isomers.

  • Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge. It is particularly useful for the purity analysis of charged molecules like peptides, proteins, and oligonucleotides.

  • Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size in solution. It is often used to assess the purity of large biomolecules and to detect aggregates.

Comparative Analysis: HPLC vs. Ultra-Performance Liquid Chromatography (UPLC)

The advent of Ultra-Performance Liquid Chromatography (UPLC) has offered significant advancements in liquid chromatography. UPLC utilizes columns packed with smaller particles (typically sub-2 µm) and operates at much higher pressures than conventional HPLC.[10][11] This results in several key advantages:

FeatureHPLCUPLC
Particle Size 3-5 µm< 2 µm
Operating Pressure Up to 6,000 psiUp to 15,000 psi[12]
Analysis Time LongerSignificantly shorter (up to 9 times faster)[10][13]
Resolution GoodSuperior[11][13][14]
Sensitivity GoodHigher[11][13][14]
Solvent Consumption HigherLower

While UPLC offers clear advantages in speed and resolution, HPLC remains a robust and cost-effective technique suitable for many routine purity assessments.[13][14] The choice between HPLC and UPLC often depends on the specific needs of the laboratory, including sample throughput requirements and the complexity of the impurity profile.[14]

A Systematic Approach to HPLC Method Development for Purity Assessment

Developing a robust and reliable HPLC method for purity assessment is a systematic process that involves several key steps. The goal is to achieve adequate resolution between the main peak and all potential impurities.

Workflow for HPLC Method Development

HPLC_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Finalization and Validation A Define Analytical Target Profile (ATP) B Select Column Chemistry (e.g., C18, C8) A->B Physicochemical Properties C Screen Mobile Phases (pH, Organic Modifier) B->C Solubility & Polarity D Evaluate Gradient vs. Isocratic Elution C->D Complexity of Sample E Fine-tune Gradient Slope and Time D->E Initial Results F Optimize Flow Rate and Temperature E->F Resolution & Run Time G Evaluate Different Organic Modifiers F->G Selectivity H Confirm Peak Purity (PDA/MS) G->H Optimized Separation I Perform Method Validation (ICH Q2(R1)) H->I Demonstrated Purity J Document Method and System Suitability Criteria I->J Validated Method

Caption: A systematic workflow for HPLC method development for purity assessment.

Method Validation: Ensuring Trustworthiness through ICH Q2(R1) Guidelines

Once an HPLC method is developed, it must be validated to ensure that it is suitable for its intended purpose.[15] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for the validation of analytical procedures.[16][17][18]

The key validation parameters for an impurity method include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is often demonstrated by spiking the sample with known impurities and demonstrating their resolution from the main peak.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy: The closeness of test results obtained by the method to the true value. This is typically assessed by analyzing a sample with a known concentration of the impurity (spiked sample).

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Logical Flow of Method Validation for Purity Assessment

Method_Validation_Flow Start Developed HPLC Method Specificity Specificity/ Selectivity Start->Specificity LOD_LOQ LOD & LOQ Specificity->LOD_LOQ Ensures detection of impurities Linearity Linearity LOD_LOQ->Linearity Defines quantitative range Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness Demonstrates reliability Validated Validated Method for Purity Robustness->Validated

Caption: Logical progression of validation parameters for an HPLC purity method.

Experimental Protocol: A Case Study in Purity Assessment

This section provides a representative, step-by-step protocol for the purity assessment of a hypothetical drug substance, "Compound X," using RP-HPLC.

Objective: To determine the purity of Compound X and quantify any related impurities.

Materials and Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Chromatography data software (CDS).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • HPLC grade acetonitrile and water.

  • Formic acid.

  • Reference standards for Compound X and known impurities.

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B in 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (with PDA scanning from 200-400 nm)
Injection Volume 10 µL

Procedure:

  • Standard Preparation:

    • Accurately weigh and dissolve the Compound X reference standard in a suitable diluent (e.g., 50:50 water:acetonitrile) to prepare a stock solution of 1 mg/mL.

    • Prepare a working standard solution at a concentration of 0.1 mg/mL by diluting the stock solution.

    • Prepare a standard solution of known impurities at a concentration corresponding to the reporting threshold (e.g., 0.05% of the working standard concentration).

  • Sample Preparation:

    • Accurately weigh and dissolve the Compound X sample in the diluent to achieve a final concentration of 0.1 mg/mL.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.

    • Perform a blank injection (diluent) to ensure a clean baseline.

    • Inject the impurity standard solution to determine the retention times and response factors of the known impurities.

    • Inject the working standard solution in replicate (e.g., n=5) to establish system suitability (e.g., retention time, peak area repeatability, tailing factor, and theoretical plates).

    • Inject the sample solution.

  • Data Analysis:

    • Integrate all peaks in the chromatograms.

    • Identify the Compound X peak and any impurity peaks based on their retention times relative to the standards.

    • Calculate the percentage of each impurity using the area normalization method, or against the external standard if required.

    • Perform peak purity analysis on the Compound X peak using the PDA data to check for co-eluting impurities.[19]

Troubleshooting Common Issues in HPLC Purity Analysis

Even with a validated method, issues can arise during routine analysis. Here are some common problems and their potential solutions:

IssuePotential Cause(s)Troubleshooting Steps
Baseline Noise or Drift Contaminated mobile phase, detector lamp aging, temperature fluctuations.[20][21]Prepare fresh mobile phase, check detector lamp usage, ensure a stable column temperature.[20]
Ghost Peaks Contamination in the mobile phase, injector carryover.Use high-purity solvents, implement a robust injector wash method.[21]
Peak Tailing or Fronting Column degradation, sample overload, inappropriate mobile phase pH.[21]Replace the column, reduce sample concentration, adjust mobile phase pH.
Shifting Retention Times Changes in mobile phase composition, flow rate instability, column aging.[20]Prepare fresh mobile phase, check the pump for leaks, replace the column.[20]
Poor Resolution Inappropriate mobile phase, column degradation, gradient not optimized.Re-optimize the mobile phase composition and gradient, replace the column.

Conclusion: The Enduring Importance of Rigorous HPLC Purity Assessment

High-Performance Liquid Chromatography is an indispensable tool in the pharmaceutical industry for ensuring the purity, safety, and efficacy of drug products.[8] A thorough understanding of the principles of HPLC, a systematic approach to method development and validation, and meticulous execution of the analysis are paramount. By adhering to the principles of scientific integrity and the guidelines set forth by regulatory bodies, researchers and scientists can confidently use HPLC to deliver high-quality medicines. The continuous evolution of HPLC technology, such as the advent of UPLC and advanced detection techniques, will further enhance our ability to characterize and control impurities, ultimately safeguarding public health.[8]

References

Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 4-Chloro-2,6-dimethoxypyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the structural nuances of heterocyclic compounds is paramount. Mass spectrometry serves as a cornerstone analytical technique, offering deep insights into molecular structure through the analysis of fragmentation patterns. This guide provides a comprehensive examination of the predicted mass spectrometry fragmentation of 4-Chloro-2,6-dimethoxypyrimidine-5-carbaldehyde, a compound of interest in medicinal chemistry and materials science. In the absence of direct experimental data for this specific molecule, we will leverage established fragmentation principles and draw comparisons with the known mass spectrum of the structurally analogous 2,4-Dimethoxypyrimidine-5-carbaldehyde to provide a robust analytical framework.

The Structural Landscape: Predicting Fragmentation Pathways

This compound is a polysubstituted pyrimidine with a molecular weight of 202.6 g/mol for the 35Cl isotope and 204.6 g/mol for the 37Cl isotope. Its structure incorporates several key functional groups that will dictate its fragmentation behavior under electron ionization (EI) mass spectrometry: a pyrimidine ring, a chlorine atom, two methoxy groups, and an aldehyde function.

Based on established fragmentation rules, we can predict the following primary fragmentation pathways:

  • Molecular Ion Peak (M+•): A prominent molecular ion peak is expected, which will appear as a characteristic isotopic cluster due to the presence of chlorine (35Cl and 37Cl in an approximate 3:1 ratio). This will result in peaks at m/z 202 and m/z 204.

  • Loss of a Hydrogen Radical ([M-H]+): Aromatic aldehydes are known to readily lose a hydrogen radical from the aldehyde group, leading to a stable acylium ion.[1] This would result in a significant peak at m/z 201 (and m/z 203 for the 37Cl isotope).

  • Loss of the Aldehyde Group ([M-CHO]+): The entire formyl group can be lost as a neutral radical, yielding a fragment at m/z 173 (and m/z 175).

  • Loss of a Methyl Radical from a Methoxy Group ([M-CH3]+): Ejection of a methyl radical from one of the methoxy groups is a common fragmentation pathway for methoxy-substituted aromatics, leading to a fragment at m/z 187 (and m/z 189).

  • Loss of Chlorine Radical ([M-Cl]+): Cleavage of the carbon-chlorine bond would result in a fragment at m/z 167.

  • Ring Fragmentation: The pyrimidine ring itself can undergo cleavage, although these fragments are often of lower intensity compared to the loss of substituents.

The predicted fragmentation cascade is visualized in the following diagram:

Fragmentation_Pathway Predicted Fragmentation of this compound M M+• m/z 202/204 M_minus_H [M-H]+ m/z 201/203 M->M_minus_H - H• M_minus_CHO [M-CHO]+ m/z 173/175 M->M_minus_CHO - CHO• M_minus_CH3 [M-CH3]+ m/z 187/189 M->M_minus_CH3 - CH3• M_minus_Cl [M-Cl]+ m/z 167 M->M_minus_Cl - Cl•

Caption: Predicted major fragmentation pathways for this compound.

A Comparative Analysis: Insights from 2,4-Dimethoxypyrimidine-5-carbaldehyde

To ground our predictions in experimental reality, we turn to the known mass spectrum of 2,4-Dimethoxypyrimidine-5-carbaldehyde, available from the NIST Mass Spectrometry Data Center. This compound, with a molecular weight of 168.15 g/mol , provides an excellent comparative model.

Fragment Ion m/z (Observed) Proposed Structure/Loss
M+•168Molecular Ion
[M-H]+167Loss of H• from aldehyde
[M-CH3]+153Loss of a methyl radical
[M-CHO]+139Loss of the formyl radical
[M-OCH3]+137Loss of a methoxy radical

The experimental data for 2,4-Dimethoxypyrimidine-5-carbaldehyde reveals a fragmentation pattern that aligns well with our predictions for the target molecule, with the key difference being the absence of the chlorine atom. The observed losses of a hydrogen radical, a methyl radical, and the formyl group are all consistent with the expected behavior of the functional groups present.

This comparison allows us to anticipate that the fragmentation of this compound will be dominated by the loss of its substituents, with the chlorine atom introducing the characteristic isotopic pattern and an additional fragmentation pathway through the loss of a chlorine radical.

Experimental Protocol for Mass Spectrometry Analysis

To obtain a definitive mass spectrum of this compound, the following experimental protocol is recommended:

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

GC Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable.

  • Injection Mode: Split or splitless, depending on sample concentration.

  • Injector Temperature: 250 °C

  • Oven Program: Start at a temperature appropriate for the solvent (e.g., 50 °C), followed by a temperature ramp (e.g., 10-20 °C/min) to a final temperature that ensures elution of the compound (e.g., 280 °C).

  • Carrier Gas: Helium at a constant flow rate.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-400

Sample Preparation:

  • Dissolve a small amount of the solid compound in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate).

  • The concentration should be in the range of 10-100 µg/mL.

  • Inject 1 µL of the solution into the GC-MS system.

The rationale for these choices lies in the need for volatilization of the analyte in the GC injector and subsequent ionization in the MS source. The 70 eV electron energy is a standard for EI-MS, providing reproducible fragmentation patterns.

Experimental_Workflow GC-MS Experimental Workflow Sample Sample Preparation (Dissolve in solvent) Injection GC Injection Sample->Injection Separation GC Separation (Capillary Column) Injection->Separation Ionization EI Ionization (70 eV) Separation->Ionization Analysis Mass Analysis (Quadrupole) Ionization->Analysis Detection Detection Analysis->Detection Spectrum Mass Spectrum Detection->Spectrum

Caption: A generalized workflow for the GC-MS analysis of the target compound.

Conclusion: A Predictive and Comparative Framework

While a definitive experimental mass spectrum for this compound is not publicly available at the time of this writing, a robust and scientifically sound prediction of its fragmentation pattern can be made. By understanding the fundamental principles of mass spectrometry and leveraging comparative data from structurally similar compounds, researchers can anticipate the key features of the mass spectrum. This predictive framework is an invaluable tool in the early stages of research and drug development, aiding in compound identification, structural elucidation, and the design of future experiments. The provided experimental protocol offers a clear and logical starting point for any researcher seeking to obtain empirical data on this and related compounds.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 4-Chloro-2,6-dimethoxypyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential safety and handling protocols for 4-Chloro-2,6-dimethoxypyrimidine-5-carbaldehyde (CAS No. 134221-52-6).[1] While comprehensive toxicological data for this specific compound is not widely published, we can establish a robust safety framework by analyzing its structural components: a chlorinated pyrimidine core and an aldehyde functional group. This approach allows us to anticipate potential hazards and implement field-proven controls that ensure both personal safety and experimental integrity.

Hazard Analysis: A Structurally-Informed Perspective

The chemical's structure provides critical clues to its potential reactivity and toxicity. Our safety protocols are derived from understanding the hazards associated with its constituent functional groups, as demonstrated by similar molecules.

  • Chlorinated Pyrimidine Core: Halogenated heterocyclic compounds frequently exhibit irritant properties. Analogs such as 4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde and 4-Chloro-2,6-dimethylpyrimidine are known to cause skin, eye, and respiratory irritation.[2][3] Therefore, we must assume this compound presents similar risks.

  • Aldehyde Functional Group: Aldehydes as a class are known for their potential to cause irritation and sensitization. The primary routes of exposure are typically inhalation of dust or aerosols and direct contact with skin and eyes.[4]

  • Solid State: As a powder or crystalline solid, the compound poses an inhalation risk if dust is generated during handling.[2]

Based on this analysis, we can anticipate the primary hazards associated with this compound.

Hazard Type Anticipated Effect Rationale / Causal Link
Eye Contact Causes serious eye irritation.[2][3][5]Based on data from structurally similar chlorinated pyrimidines and aldehydes.
Skin Contact Causes skin irritation.[2][3][5]Common hazard for halogenated organic compounds and aldehydes.
Inhalation May cause respiratory tract irritation.[2][3]Handling of fine powders can lead to airborne dust, irritating the respiratory system.
Ingestion May be harmful if swallowed.Assumed based on general toxicity of related chemical classes.

Engineering Controls: Your Primary Barrier to Exposure

Personal protective equipment is the final line of defense, not the first. The foundation of safe chemical handling lies in robust engineering controls that isolate the hazard from the operator.

Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and solution preparation, must be conducted within a certified chemical fume hood. This is non-negotiable. The fume hood's primary function is to capture and exhaust airborne dust and vapors, significantly minimizing the risk of inhalation.[4] For optimal performance, work at least 6 inches inside the hood sash and keep the sash as low as possible.[4]

Ventilation: Ensure the laboratory is well-ventilated to maintain a safe ambient environment and support the proper functioning of the fume hood.

Personal Protective Equipment (PPE): A Task-Specific Protocol

The selection of PPE must be tailored to the specific task being performed. The following matrix outlines the minimum required PPE for handling this compound.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Receiving & Storage Safety glasses.[6]Nitrile gloves.Lab coat.Not required.
Weighing (in Fume Hood) Chemical splash goggles.[7]Nitrile gloves.Lab coat.Not required if performed correctly within a fume hood.
Solution Prep & Transfers Chemical splash goggles and a face shield.[6]Nitrile gloves (consider layering or thicker gloves like Butyl for solvent work).[8]Chemical-resistant apron over a lab coat.[7]Not required if performed correctly within a fume hood.
Spill Cleanup (Small) Chemical splash goggles and a face shield.[9]Heavy-duty nitrile or butyl gloves.[8]Chemical-resistant apron or disposable suit (e.g., Tyvek).[7]Recommended: NIOSH-approved respirator with particulate filter (e.g., N95) if dust is present.
Rationale for PPE Selection:
  • Eye and Face Protection: Chemical splash goggles provide a seal around the eyes to protect against splashes and dust.[7] A face shield is added during solution transfers because the risk of a significant splash is highest during these operations.[6]

  • Hand Protection: Nitrile gloves offer sufficient protection against incidental contact with the solid compound.[7] When working with organic solvents to dissolve the compound, consult a glove compatibility chart to ensure the chosen material (e.g., butyl, neoprene) provides adequate resistance to breakthrough.[8]

  • Body Protection: A standard lab coat protects against minor spills of solid material.[7] A chemical-resistant apron provides a necessary additional barrier when handling solutions that could splash and saturate the lab coat.[7]

  • Respiratory Protection: The use of a fume hood as the primary engineering control should eliminate the need for respiratory protection.[4] A respirator should only be considered a secondary measure, for instance, during the cleanup of a significant spill where dust has become airborne.[2]

Operational Workflow: From Receipt to Disposal

A systematic workflow minimizes error and ensures safety at every stage. The following diagram and procedural steps outline the complete handling process.

cluster_prep Preparation Phase cluster_handling Active Handling (in Fume Hood) cluster_cleanup Post-Handling Phase cluster_disposal Waste Management Receive Receive & Log Compound Store Store in Cool, Dry, Well-Ventilated Area Receive->Store Review Review SDS/Safety Protocol Store->Review Don_PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Review->Don_PPE Weigh Weigh Solid Compound Don_PPE->Weigh Dissolve Prepare Solution Weigh->Dissolve React Perform Reaction/Transfer Dissolve->React Waste_Solid Dispose of Contaminated Solids (e.g., weigh paper, tips) React->Waste_Solid Waste_Liquid Collect Liquid Waste React->Waste_Liquid Doff_PPE Doff & Dispose of Contaminated PPE Waste_Solid->Doff_PPE Segregate Segregate as 'Halogenated Organic Waste' Waste_Liquid->Segregate Decon Decontaminate Glassware & Work Surface Decon->Doff_PPE Label Label Waste Container with Full Chemical Names Segregate->Label Dispose Arrange for Professional Hazardous Waste Disposal Label->Dispose

Caption: Safe Handling Workflow for this compound.

Step-by-Step Handling Protocol:
  • Pre-Operation:

    • Verify that a chemical fume hood is certified and functioning correctly.

    • Assemble all necessary materials (glassware, solvents, spill kit) before starting work.

    • Don the appropriate PPE as specified in the matrix above.

  • Weighing and Transfer:

    • Perform all weighing operations on a draft shield or inside the fume hood to prevent dust dispersal.

    • Use a spatula for transfers and gently tap to release the solid. Avoid pouring, which can generate dust.

    • Close the primary container immediately after dispensing.[2]

  • Emergency Procedures:

    • Skin Contact: Immediately flush the affected skin with plenty of soap and water.[10][11] Remove contaminated clothing. If irritation persists, seek medical attention.[5][12]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[10][11][12] Remove contact lenses if present and easy to do.[10][11] Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.[5][11]

    • Small Spill (in fume hood): De-energize any nearby ignition sources. Absorb liquids with inert material (e.g., vermiculite, sand). Carefully sweep up solid material, avoiding dust generation.[2][10][11] Place all contaminated materials into a sealed, labeled container for hazardous waste disposal.[2][13]

    • Large Spill: Evacuate the immediate area and notify laboratory personnel. Contact your institution's emergency response team.[13]

Waste Management: A Critical Responsibility

Proper disposal is paramount to ensuring laboratory and environmental safety. As a chlorinated organic compound, this compound and its associated waste streams have specific disposal requirements.

  • Classification: This compound is classified as a halogenated organic waste .[14][15]

  • Segregation: It is critical to keep halogenated waste separate from non-halogenated waste streams.[14][15][16] Co-mingling increases disposal costs and complexity.[15][16]

  • Waste Containers:

    • Use a designated, compatible, and properly sealed container labeled "Halogenated Organic Waste".[13][17]

    • The label must include the words "Hazardous Waste" and list the full chemical names of all components in the container.[13][15] Do not use abbreviations.

    • Keep the waste container closed at all times except when actively adding waste.[13][15]

  • Disposal of Contaminated Materials: All disposable items that come into direct contact with the compound, such as gloves, weigh boats, and absorbent paper, must be placed in a sealed bag or container and disposed of as solid hazardous waste.[17]

  • Prohibition: Under no circumstances should this chemical or its solutions be disposed of down the drain.[13]

By adhering to this comprehensive guide, researchers can confidently and safely handle this compound, ensuring the integrity of their work and the safety of their laboratory environment.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.